molecular formula C31H24ClF6N3O2 B1679022 AV-608 CAS No. 177707-12-9

AV-608

Número de catálogo: B1679022
Número CAS: 177707-12-9
Peso molecular: 620.0 g/mol
Clave InChI: NXLUTEDAEFXMQR-BJKOFHAPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SPERGUALIN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24ClF6N3O2/c32-22-7-5-18(6-8-22)13-24-17-23(40-28(42)26-9-11-39-27-4-2-1-3-25(26)27)10-12-41(24)29(43)19-14-20(30(33,34)35)16-21(15-19)31(36,37)38/h1-9,11,14-16,23-24H,10,12-13,17H2,(H,40,42)/t23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLUTEDAEFXMQR-BJKOFHAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](C[C@H]1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24ClF6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432754
Record name NKP608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177707-12-9
Record name AV-608
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177707129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NKP608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AV-608
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987K1SBI71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AV-608: A Technical Overview of its Mechanism of Action in Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-608, a selective antagonist of the Neurokinin-1 (NK-1) receptor, has demonstrated potential therapeutic utility in central nervous system (CNS) disorders characterized by dysregulation of stress, anxiety, and pain processing. By competitively inhibiting the binding of the neuropeptide Substance P to the NK-1 receptor, this compound modulates neuronal activity in key brain regions implicated in emotional and sensory processing, including the amygdala, hippocampus, and anterior cingulate cortex. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, summarizing available preclinical and clinical data, outlining key experimental methodologies, and visualizing the implicated signaling pathways. While specific quantitative binding and pharmacokinetic data for this compound are not extensively available in the public domain, this guide synthesizes the existing knowledge to provide a robust framework for understanding its therapeutic potential in CNS disorders.

Introduction: The Role of Substance P and the NK-1 Receptor in CNS Disorders

Substance P, an eleven-amino-acid neuropeptide, is a key mediator of neuronal signaling in the CNS and peripheral nervous system.[1] Its biological effects, particularly in the regulation of affective behavior, emesis, and pain perception (nociception), are primarily mediated through its high-affinity binding to the NK-1 receptor, a G-protein coupled receptor (GPCR).[1][2] Elevated levels of Substance P have been associated with various CNS disorders, including anxiety, depression, and chronic pain states.[3] Stressful stimuli are known to induce the release of Substance P in brain regions critical for emotional regulation, such as the amygdala.[3][4]

This compound (also known as NKP608 and CGP608) is a potent and selective, non-peptide antagonist of the NK-1 receptor. Its ability to cross the blood-brain barrier allows it to exert its effects directly within the CNS, making it a promising candidate for the treatment of CNS disorders where the Substance P/NK-1 receptor system is implicated.

Pharmacodynamics: Antagonism of the NK-1 Receptor

The primary mechanism of action of this compound is its competitive antagonism of the NK-1 receptor. By occupying the receptor binding site, this compound prevents the endogenous ligand, Substance P, from initiating downstream intracellular signaling cascades.

Binding Affinity and Pharmacokinetics
ParameterValueSpecies/ModelReference
Binding Affinity (Ki) Data not publicly available--
Blood-Brain Barrier Penetration YesPreclinical models[5]
Clinical Efficacy Reduced anxiety and pain ratingsHuman (IBS patients)[6]

Table 1: Summary of Pharmacodynamic and Pharmacokinetic Properties of this compound.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound in CNS disorders are a direct consequence of its ability to block Substance P-mediated signaling. Activation of the NK-1 receptor by Substance P initiates a cascade of intracellular events that modulate neuronal excitability and synaptic transmission.

Primary Signaling Cascade of Substance P/NK-1R

Upon binding of Substance P, the NK-1 receptor, a Gq-coupled GPCR, activates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). This cascade leads to the potentiation of NMDA receptor activity and the inhibition of certain potassium (K+) channels, ultimately resulting in increased neuronal excitability.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1 Receptor (Gq-coupled) SP->NK1R Binds & Activates AV608 This compound AV608->NK1R Binds & Blocks PLC Phospholipase C (PLC) NK1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC NMDAR NMDA Receptor Potentiation PKC->NMDAR K_channel K+ Channel Inhibition PKC->K_channel Inhibits Neuronal_Excitability Increased Neuronal Excitability NMDAR->Neuronal_Excitability K_channel->Neuronal_Excitability

Caption: this compound blocks Substance P-mediated activation of the NK-1 receptor.
Potential Crosstalk with the Wnt/β-catenin Signaling Pathway

Emerging evidence from non-CNS studies suggests a potential interaction between the NK-1 receptor and the Wnt/β-catenin signaling pathway.[7][8] In these contexts, activation of the NK-1 receptor has been shown to positively regulate the Wnt pathway by inhibiting the degradation of β-catenin.[7][8] This leads to the nuclear translocation of β-catenin and the transcription of Wnt target genes. While a direct link in the CNS has not been definitively established for this compound, the involvement of Wnt signaling in neuronal development and plasticity makes this a compelling area for future investigation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SP Substance P NK1R NK-1 Receptor SP->NK1R Activates AV608 This compound AV608->NK1R Blocks Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) NK1R->Destruction_Complex Inhibits Frizzled Frizzled Receptor LRP5_6 LRP5/6 beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for beta_catenin_degradation β-catenin Degradation beta_catenin->beta_catenin_degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Transcription Wnt Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Potential modulation of the Wnt/β-catenin pathway by NK-1R antagonism.

Clinical Evidence: A Pilot Study in Irritable Bowel Syndrome (IBS)

A key clinical investigation into the effects of this compound was a pilot, double-blind, placebo-controlled, crossover study in female patients with Irritable Bowel Syndrome (IBS), a condition often comorbid with anxiety.[6] This study provides the most direct evidence to date of this compound's mechanism of action in a human CNS-related disorder.

Experimental Protocol
  • Participants: Female patients diagnosed with IBS according to Rome II criteria.

  • Study Design: Double-blind, placebo-controlled, crossover.

  • Treatment: this compound or placebo for 3-week periods, separated by a 2-week washout period.

  • Primary Outcome Measures:

    • Changes in anxiety and negative affect scores.

    • Pain ratings during experimental visceral distension.

    • Brain activity measured by functional Magnetic Resonance Imaging (fMRI) during a visceral distension paradigm.

  • fMRI Paradigm: Brain activity was measured during both painful and non-painful visceral stimuli. Data was analyzed using Statistical Parametric Mapping (SPM8) to identify changes in brain regions associated with emotional arousal and interoception.[6]

G cluster_protocol Experimental Workflow Recruitment Recruit Female IBS Patients (Rome II Criteria) Baseline Baseline fMRI Scan (Visceral Distension Paradigm) Recruitment->Baseline Randomization Randomization Baseline->Randomization Treatment_A 3 Weeks Treatment: This compound Randomization->Treatment_A Treatment_B 3 Weeks Treatment: Placebo Randomization->Treatment_B Post_Treatment_Scan_A Post-Treatment fMRI Scan Treatment_A->Post_Treatment_Scan_A Post_Treatment_Scan_B Post-Treatment fMRI Scan Treatment_B->Post_Treatment_Scan_B Washout 2 Week Washout Post_Treatment_Scan_A->Washout Post_Treatment_Scan_B->Washout Crossover_A Crossover to Placebo Washout->Crossover_A Crossover_B Crossover to this compound Washout->Crossover_B Final_Scan_A Final fMRI Scan Crossover_A->Final_Scan_A Final_Scan_B Final fMRI Scan Crossover_B->Final_Scan_B Analysis Data Analysis (SPM8) Final_Scan_A->Analysis Final_Scan_B->Analysis

Caption: Workflow of the crossover fMRI study of this compound in IBS patients.
Key Findings

The study yielded significant findings supporting the central mechanism of action of this compound:

  • Symptomatic Improvement: Treatment with this compound was associated with a significant reduction in self-reported anxiety, negative affect, and pain ratings during visceral distension compared to placebo.[6]

  • Modulation of Brain Activity: fMRI data revealed that this compound treatment led to a significant decrease in activity in brain regions critical for emotional arousal and pain processing during visceral distension. These regions included the amygdala , hippocampus , and anterior cingulate gortex .[6]

Outcome MeasureEffect of this compound vs. PlaceboBrain Regions with Decreased Activity (fMRI)Reference
Anxiety Scores ReducedAmygdala, Hippocampus, Anterior Cingulate Cortex[6]
Negative Affect Scores ReducedAmygdala, Hippocampus, Anterior Cingulate Cortex[6]
Pain Ratings ReducedAmygdala, Hippocampus, Anterior Cingulate Cortex[6]

Table 2: Summary of Clinical Findings from the Pilot Study of this compound in IBS.

Discussion and Future Directions

The available evidence strongly suggests that this compound exerts its therapeutic effects in CNS disorders through the selective antagonism of the NK-1 receptor, thereby dampening the excitatory signaling of Substance P in key emotional and pain-processing circuits of the brain. The observed reduction in activity in the amygdala, hippocampus, and anterior cingulate cortex provides a neurobiological basis for the anxiolytic and analgesic effects seen in clinical settings.

Future research should focus on several key areas to further elucidate the mechanism of action and therapeutic potential of this compound:

  • Quantitative Pharmacodynamics: Determination of the precise binding affinity (Ki) and in vivo receptor occupancy of this compound is crucial for optimizing dosing strategies and understanding its therapeutic window.

  • Detailed Pharmacokinetics: A more comprehensive understanding of the blood-brain barrier transport mechanisms and CNS distribution of this compound will aid in predicting its efficacy across different CNS disorders.

  • Elucidation of Downstream Signaling: Further investigation into the specific downstream signaling pathways modulated by this compound in neuronal cells, including the potential link to the Wnt/β-catenin pathway, will provide a more complete picture of its molecular mechanism.

  • Broader Clinical Investigation: Given the promising results in IBS, clinical trials in other CNS disorders characterized by anxiety and stress, such as social anxiety disorder and post-traumatic stress disorder, are warranted.

Conclusion

This compound represents a targeted therapeutic approach for CNS disorders by modulating the Substance P/NK-1 receptor system. Its demonstrated ability to reduce anxiety and pain, coupled with its effects on key brain circuits involved in emotional regulation, underscores its potential as a valuable tool in the armamentarium for treating a range of debilitating neurological and psychiatric conditions. Further research to address the current gaps in our understanding of its quantitative pharmacology and detailed molecular mechanisms will be critical in realizing its full therapeutic potential.

References

AV-608: A Technical Overview of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AV-608, also known as NKP608 and CGP-60829, is a small molecule, non-peptide antagonist of the neurokinin-1 receptor (NK1R). The substance P/neurokinin-1 receptor system is implicated in a variety of physiological processes, including pain, inflammation, mood, and anxiety. This has positioned this compound as a candidate for therapeutic intervention in a range of disorders. Investigated for its potential in social anxiety disorder, irritable bowel syndrome (IBS), and overactive bladder, the development of this compound was ultimately discontinued. Preclinical research also suggested a potential role in colorectal cancer. This document provides a comprehensive technical guide on the therapeutic potential of this compound, summarizing the available data from clinical and preclinical investigations.

Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of Substance P (SP) to the NK1 receptor. SP, a neuropeptide of the tachykinin family, is widely distributed in the central and peripheral nervous systems and plays a crucial role in neurotransmission. The binding of SP to NK1R, a G-protein coupled receptor, initiates a signaling cascade that leads to the activation of downstream effector systems. By inhibiting this interaction, this compound modulates neuronal excitability and inflammatory processes.

Signaling Pathway of Substance P and the NK1 Receptor

The binding of Substance P to the NK1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation, inflammation, and other physiological responses. This compound, as an antagonist, prevents the initiation of this cascade.

SP_NK1R_Pathway cluster_membrane Cell Membrane NK1R NK1R G_protein Gq/11 NK1R->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SP Substance P SP->NK1R Binds AV608 This compound AV608->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Neuronal Excitation, Inflammation Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: Simplified signaling pathway of Substance P and the NK1 receptor, and the inhibitory action of this compound.

Clinical Development Program

This compound entered Phase 1 and Phase 2 clinical trials for several indications. However, the development for these indications was ultimately discontinued. Detailed quantitative results from these trials are not publicly available.

Social Anxiety Disorder (SAD)

A Phase 2, double-blind, placebo-controlled trial (NCT00294346) was conducted to investigate the safety and efficacy of this compound in subjects with Social Anxiety Disorder.[1] Reports suggest that this compound failed to demonstrate a significant clinical efficacy difference compared to placebo in this indication, which was a contributing factor to the discontinuation of its development.[2]

Table 1: Summary of Clinical Trial NCT00294346 for Social Anxiety Disorder

ParameterDescription
Clinical Trial ID NCT00294346
Phase 2
Indication Social Anxiety Disorder
Study Design Randomized, Double-Blind, Placebo-Controlled
Status Completed
Outcome Failed to meet primary efficacy endpoints (as per secondary sources)
Irritable Bowel Syndrome (IBS)

A Phase 1, randomized, double-blind, placebo-controlled, cross-over pilot study (NCT00316550) was initiated to assess the effects of this compound on the central processing of visceral stimuli in subjects with Irritable Bowel Syndrome.[1] While detailed results are not available, the rationale for this trial was based on the role of the Substance P/NK1R system in pain and anxiety, which are key components of IBS.[1]

Table 2: Summary of Clinical Trial NCT00316550 for Irritable Bowel Syndrome

ParameterDescription
Clinical Trial ID NCT00316550
Phase 1
Indication Irritable Bowel Syndrome
Study Design Randomized, Double-Blind, Placebo-Controlled, Cross-Over
Status Terminated
Primary Outcome Not publicly available
Overactive Bladder

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT00335660) was designed to evaluate the safety and efficacy of this compound in subjects with idiopathic detrusor overactivity, a component of overactive bladder syndrome.[1][3] The trial was terminated, and specific results regarding its efficacy have not been published.

Table 3: Summary of Clinical Trial NCT00335660 for Overactive Bladder

ParameterDescription
Clinical Trial ID NCT00335660
Phase 2
Indication Overactive Bladder (Idiopathic Detrusor Overactivity)
Study Design Randomized, Double-Blind, Placebo-Controlled
Status Terminated
Primary Outcome Not publicly available

Preclinical Research: Potential in Colorectal Cancer

Preclinical studies using the synonym NKP608 have suggested a potential therapeutic role for this compound in colorectal cancer. Research has indicated that NKP608 can inhibit the proliferation, migration, and invasion of colorectal cancer cells. The proposed mechanism for this anti-cancer activity is the suppression of the Wnt/β-catenin signaling pathway.[1]

Wnt/β-catenin Signaling Pathway Inhibition by NKP608

In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the degradation of β-catenin. However, in many colorectal cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation and survival. Preclinical evidence suggests that NKP608 can interfere with this pathway, leading to a reduction in the expression of key downstream targets.[1]

Wnt_Pathway_Inhibition cluster_wnt Wnt/β-catenin Pathway in Colorectal Cancer Wnt_Signal Aberrant Wnt Signal Beta_Catenin_Accumulation β-catenin Accumulation (Cytoplasm -> Nucleus) Wnt_Signal->Beta_Catenin_Accumulation TCF_LEF TCF/LEF Beta_Catenin_Accumulation->TCF_LEF Binds to Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Activates Cell_Proliferation Cell Proliferation, Invasion, Migration Gene_Transcription->Cell_Proliferation NKP608 NKP608 (this compound) NKP608->Beta_Catenin_Accumulation Inhibits

Caption: Proposed mechanism of NKP608 in inhibiting the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed experimental protocols for the clinical trials and the preclinical studies on this compound are not available in the public domain. The following is a generalized workflow based on standard practices for the types of studies conducted.

General Workflow for a Phase 2 Efficacy and Safety Study

Phase2_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., Clinical Scores, Biomarkers) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm (this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm (Placebo) Randomization->Treatment_Arm_B Follow_Up Follow-up Visits (Efficacy & Safety Monitoring) Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Data_Analysis Statistical Analysis (Primary & Secondary Endpoints) Follow_Up->Data_Analysis

Caption: Generalized experimental workflow for a Phase 2 clinical trial.

Conclusion

This compound, a potent NK1 receptor antagonist, showed initial promise for the treatment of several central nervous system and peripheral disorders. Its mechanism of action, targeting the well-characterized Substance P/NK1R pathway, provided a strong rationale for its clinical development. However, the clinical trial programs for social anxiety disorder, irritable bowel syndrome, and overactive bladder were discontinued, reportedly due to a lack of significant efficacy. While detailed quantitative data from these trials are not publicly available, the overall outcomes suggest that the therapeutic potential of this compound in these indications was not realized.

The preclinical findings in colorectal cancer, suggesting an inhibitory effect on the Wnt/β-catenin pathway, present an alternative therapeutic avenue. However, further research would be required to validate these findings and to determine if the anti-cancer effects are potent enough for clinical translation. The history of this compound underscores the challenges in translating promising mechanisms of action into clinically effective therapies.

References

AV-608: A Technical Overview of a Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-608, also known as NKP608 and CGP608, is a non-peptidic, selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety. As such, NK1 receptor antagonists have been investigated for a range of therapeutic applications. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and the experimental methodologies used in its evaluation. Development of this compound was discontinued (B1498344) due to adverse effects observed in preclinical studies of one of its metabolites.[1]

Core Mechanism of Action: Neurokinin-1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. This antagonism blocks the downstream signaling cascades initiated by Substance P, which are primarily mediated through Gq/11 and Gs proteins.[2]

Neurokinin-1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including neuronal excitation, inflammation, and cell proliferation. By blocking the initial binding of Substance P, this compound inhibits these downstream effects.

NK1 Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq/11 NK1R->Gq Activates AV608 This compound AV608->NK1R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Mediates

This compound blocks Substance P binding to the NK1 receptor, inhibiting downstream signaling.

In the context of cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway in human colorectal cancer cells.[3] This pathway is crucial for cell proliferation, and its inhibition by this compound leads to reduced cancer cell viability and induction of apoptosis.[3]

AV-608_Wnt_Pathway_Inhibition AV608 This compound (NKP608) NK1R NK1 Receptor AV608->NK1R Antagonizes Apoptosis Apoptosis AV608->Apoptosis Induces Wnt3a Wnt-3a NK1R->Wnt3a Inhibits beta_catenin β-catenin Wnt3a->beta_catenin Downregulates CyclinD1_VEGF Cyclin D1, VEGF beta_catenin->CyclinD1_VEGF Downregulates Proliferation Cell Proliferation, Migration, Invasion CyclinD1_VEGF->Proliferation Inhibits Radioligand_Binding_Assay_Workflow Start Start: Prepare Receptor Membranes Incubate Incubate membranes with - Radioligand (e.g., [125I]-Substance P) - Unlabeled this compound (varying concentrations) Start->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC50 Measure->Analyze End End: Calculate Ki Analyze->End Calcium_Mobilization_Assay_Workflow Start Start: Culture cells expressing NK1 receptor Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Start->Load_Dye Pre_incubate Pre-incubate cells with varying concentrations of this compound Load_Dye->Pre_incubate Stimulate Stimulate cells with an NK1 receptor agonist (e.g., Substance P) Pre_incubate->Stimulate Measure Measure changes in fluorescence intensity over time (e.g., using FLIPR or FlexStation) Stimulate->Measure Analyze Analyze data to determine antagonist potency (IC50) Measure->Analyze End End Analyze->End AV-608_Development_Pathway Preclinical Preclinical - In vitro binding affinity (IC50) - In vivo efficacy (anxiolytic-like effects) Phase1 Phase I Clinical Trials - Safety and tolerability in healthy volunteers Preclinical->Phase1 Informed Phase2_SAD Phase II Clinical Trial (Social Anxiety Disorder) - Efficacy (LSAS, CGI-S) - Safety Phase1->Phase2_SAD Led to Phase2_IBS Phase II Pilot Study (Irritable Bowel Syndrome) - Efficacy (pain, anxiety, fMRI) - Safety Phase1->Phase2_IBS Led to Discontinuation Discontinuation of Development - Adverse effects of metabolite in preclinical studies Phase2_SAD->Discontinuation Phase2_IBS->Discontinuation

References

The Pharmacodynamics of AV-608: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-608, also known as NKP608, is a selective, non-peptide antagonist of the Neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P, a neuropeptide implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. By competitively blocking the NK-1 receptor, this compound has demonstrated potential therapeutic effects in several preclinical and clinical settings, ranging from anxiety and visceral pain to oncology. This document provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative pharmacological parameters, and the experimental methodologies used to elucidate its activity.

Mechanism of Action: NK-1 Receptor Antagonism

This compound exerts its pharmacological effects by acting as a potent and selective antagonist at the Neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates downstream signaling cascades.[2] By competitively inhibiting the binding of Substance P, this compound effectively attenuates these intracellular signals.[1]

The primary signaling pathway initiated by NK-1 receptor activation involves the Gαq and Gαs proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses. This compound's antagonism of the NK-1 receptor blocks this cascade.

In the context of oncology, particularly in colorectal cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3] This inhibition leads to a reduction in the expression of key proteins involved in cell proliferation and survival, such as Wnt-3a, β-catenin, and Cyclin D1.[3]

Quantitative Pharmacodynamic Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound (NKP608).

ParameterValueSpecies/SystemReference
IC50 2.6 nMBovine Retina[3]
13 nMGerbil Midbrain[3]
27 nMRat Striatum[3]
ID50 0.23 mg/kg (p.o.)Gerbil (Hind Foot Thumping Model)[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. ID50 (Median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

NK1_Signaling cluster_membrane Cell Membrane NK1R NK-1 Receptor Gq Gαq NK1R->Gq Activates SP Substance P SP->NK1R Activates AV608 This compound AV608->NK1R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Pain, Inflammation) Ca->CellularResponse PKC->CellularResponse

This compound inhibits the NK-1 receptor signaling cascade.

Wnt_Signaling_Inhibition AV608 This compound (NKP608) NK1R_Inhibition NK-1 Receptor Antagonism AV608->NK1R_Inhibition Wnt_Pathway Wnt/β-catenin Pathway NK1R_Inhibition->Wnt_Pathway Suppresses Wnt3a ↓ Wnt-3a Wnt_Pathway->Wnt3a beta_catenin ↓ β-catenin Wnt_Pathway->beta_catenin Apoptosis Increased Apoptosis Wnt_Pathway->Apoptosis CyclinD1_VEGF ↓ Cyclin D1, VEGF beta_catenin->CyclinD1_VEGF Proliferation Reduced Cell Proliferation, Migration, and Invasion CyclinD1_VEGF->Proliferation

This compound suppresses the Wnt/β-catenin pathway in cancer cells.
Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vitro anti-cancer effects of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Functional Assays cluster_mechanism Mechanism of Action Analysis CellCulture 1. Culture Colorectal Cancer Cells (e.g., HCT116) Treatment 2. Treat cells with varying concentrations of this compound CellCulture->Treatment CCK8 3a. Proliferation Assay (CCK-8) Treatment->CCK8 Transwell 3b. Migration/Invasion Assay (Transwell) Treatment->Transwell FlowCytometry 3c. Apoptosis Assay (Annexin V-FITC) Treatment->FlowCytometry WesternBlot 4. Protein Expression Analysis (Western Blot for Wnt pathway proteins) Treatment->WesternBlot DataAnalysis 5. Data Analysis and Interpretation CCK8->DataAnalysis Transwell->DataAnalysis FlowCytometry->DataAnalysis WesternBlot->DataAnalysis

Workflow for in vitro evaluation of this compound's anti-cancer activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116) in a 96-well plate at a density of 5x10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Transwell Migration and Invasion Assay
  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

  • Cell Seeding: Seed serum-starved cancer cells (e.g., 1x10⁵ cells) in the upper chamber in serum-free medium containing this compound or vehicle.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell migration/invasion.

  • Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Apoptosis Assay (Annexin V-FITC Flow Cytometry)
  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the proliferation assay.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot for Wnt Signaling Proteins
  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Wnt-3a, β-catenin, Cyclin D1, VEGF, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Functional MRI (fMRI) with Rectal Balloon Distension for Visceral Pain Assessment
  • Subject Preparation: Subjects are to be positioned supinely in the MRI scanner. A plastic balloon catheter is inserted into the rectum.

  • Pain Threshold Determination: Before scanning, the individual's pain threshold is determined by incrementally inflating the balloon until a moderate pain intensity is reported by the subject.[4] This volume is used for the painful stimulation phase during fMRI.

  • fMRI Paradigm: A block design is typically used. This consists of alternating periods of rest (baseline, balloon deflated) and stimulation (balloon inflated to the predetermined volume). For example, a 30-second stimulation period can be followed by a 30-second rest period, repeated for several cycles.

  • Image Acquisition: Blood-oxygen-level-dependent (BOLD) fMRI data are acquired throughout the paradigm.

  • Data Analysis: The fMRI data is analyzed to identify brain regions showing significantly increased BOLD signals during the stimulation phase compared to the rest phase. This indicates brain activation in response to visceral pain. The effect of this compound would be assessed by comparing brain activation patterns before and after drug administration.

Conclusion

This compound is a potent and selective NK-1 receptor antagonist with a clear mechanism of action. Its ability to modulate NK-1 receptor signaling has been demonstrated through various in vitro and in vivo studies, with quantitative data supporting its high potency. The diverse pharmacodynamic effects of this compound, from anxiolytic and analgesic properties to anti-cancer activity, underscore the therapeutic potential of targeting the Substance P/NK-1 receptor system. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this compound and other molecules in its class.

References

An In-depth Technical Guide on the Effects of AV-608 (NKP608) on the Wnt/β-catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the neurokinin-1 (NK1) receptor antagonist AV-608, also identified as NKP608, and the Wnt/β-catenin signaling pathway. The data presented herein is based on preclinical investigations in colorectal cancer models, offering valuable insights for researchers and professionals in oncology and drug development.

Introduction

The Wnt/β-catenin signaling cascade is a highly conserved pathway crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, where it drives tumor initiation, progression, and metastasis. Consequently, the Wnt/β-catenin pathway represents a prime target for therapeutic intervention. This compound (NKP608) is a neurokinin-1 (NK1) receptor antagonist that has demonstrated anti-tumor activity by modulating this critical signaling pathway. This document details the mechanism of action, experimental validation, and methodologies related to the effects of this compound on Wnt/β-catenin signaling.

Mechanism of Action of this compound (NKP608) on the Wnt/β-catenin Pathway

This compound (NKP608) exerts its anti-cancer effects by suppressing the Wnt/β-catenin signaling pathway. In colorectal cancer cells, NKP608 has been shown to downregulate key components and target genes of this pathway. The primary mechanism involves the reduction of Wnt-3a and β-catenin expression. This leads to a decrease in the nuclear translocation of β-catenin, thereby inhibiting the transcription of downstream target genes such as Cyclin D1 and the vascular endothelial growth factor (VEGF). Furthermore, NKP608 treatment has been observed to increase the expression of E-Cadherin, a cell adhesion molecule whose loss is associated with cancer cell invasion and metastasis.[1][2]

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound (NKP608).

Wnt_Pathway_AV608 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt-3a Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates to TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds to TargetGenes Target Genes (Cyclin D1, VEGF) TCF_LEF->TargetGenes activates transcription of Proliferation Proliferation, Migration, Invasion TargetGenes->Proliferation AV608 This compound (NKP608) AV608->Wnt downregulates AV608->beta_catenin_cyto downregulates

Figure 1: this compound (NKP608) Inhibition of the Wnt/β-catenin Pathway.

Quantitative Data Summary

The anti-tumor effects of this compound (NKP608) on colorectal cancer cells have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of NKP608 on HCT116 Cell Proliferation

Treatment Time Concentration (µM) Cell Viability (%)
24h 10 Reduced
48h 10 Further Reduced

| 72h | 10 | Significantly Reduced |

Note: Specific percentage reductions were not provided in the source material, but a time-dependent decrease was reported.

Table 2: Effect of NKP608 on HCT116 Cell Migration and Invasion [1]

Assay Control (NC) Group (Cell Count) NKP608 Treated Group (Cell Count) P-value
Migration 154 ± 6 76 ± 2 < 0.05

| Invasion | 68 ± 2 | 38 ± 2 | < 0.05 |

Table 3: Effect of NKP608 on Wnt/β-catenin Pathway Protein Expression [2]

Protein Expression Level in NKP608 Treated Cells
Wnt-3a Reduced
β-catenin Reduced
Cyclin D1 Reduced
VEGF Reduced

| E-Cadherin | Induced |

Table 4: Effect of NKP608 on Apoptosis-Related Protein Expression [2]

Protein Expression Level in NKP608 Treated Cells
Bcl-2 Downregulated
Bax Upregulated

| Active-Caspase-3 | Upregulated |

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the study of NKP608's effect on the Wnt/β-catenin signaling pathway.

1. Cell Culture

  • Cell Line: Human colorectal cancer cell line HCT116.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Proliferation Assay (CCK-8)

  • Seeding: HCT116 cells were seeded into 96-well plates at a density of 5 × 10^3 cells/well.

  • Treatment: After 24 hours of incubation, cells were treated with varying concentrations of NKP608 (or a negative control) for 24, 48, and 72 hours.

  • Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2 hours at 37°C.

  • Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

3. Transwell Migration and Invasion Assays

  • Apparatus: Transwell chambers with an 8 µm pore size polycarbonate membrane. For the invasion assay, the membrane was pre-coated with Matrigel.

  • Cell Preparation: HCT116 cells were serum-starved for 24 hours.

  • Assay Procedure:

    • 5 × 10^4 cells in serum-free medium were added to the upper chamber.

    • The lower chamber was filled with medium containing 10% FBS as a chemoattractant.

    • Cells were treated with 10 µM NKP608 or a negative control.

    • After 24 hours of incubation, non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab.

    • The cells that had migrated/invaded to the lower surface were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

  • Quantification: The number of stained cells was counted in five randomly selected fields under a microscope.

4. Western Blot Analysis

  • Protein Extraction: Total protein was extracted from HCT116 cells using RIPA lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE.

  • Transfer: Proteins were transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against Wnt-3a, β-catenin, Cyclin D1, VEGF, E-Cadherin, Bcl-2, Bax, Active-Caspase-3, and GAPDH (as a loading control).

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

5. Flow Cytometry for Apoptosis Analysis

  • Cell Preparation: HCT116 cells were treated with NKP608 for 48 hours.

  • Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: The apoptotic rate was analyzed by flow cytometry.

The following diagram illustrates the experimental workflow for assessing the effect of this compound (NKP608) on HCT116 cells.

Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start HCT116 Cell Culture treatment Treatment with this compound (NKP608) start->treatment proliferation Cell Proliferation Assay (CCK-8) treatment->proliferation migration Transwell Migration Assay treatment->migration invasion Transwell Invasion Assay treatment->invasion apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot Analysis (Wnt/β-catenin & Apoptosis Proteins) treatment->western_blot

Figure 2: Experimental Workflow Diagram.

Conclusion

The available preclinical data strongly indicate that this compound (NKP608) is an inhibitor of the Wnt/β-catenin signaling pathway. By downregulating key components of this pathway, this compound effectively reduces the proliferation, migration, and invasion of colorectal cancer cells in vitro and induces apoptosis. These findings underscore the therapeutic potential of this compound as a targeted agent for cancers driven by aberrant Wnt/β-catenin signaling. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in a clinical setting.

References

Preclinical Profile of AV-608: A Novel Anxiolytic Agent Targeting the Substance P/NK-1 Receptor Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AV-608 (also known as NKP608) is a potent and selective, non-peptidic antagonist of the neurokinin-1 (NK-1) receptor. Preclinical evidence strongly suggests its potential as a novel therapeutic agent for the treatment of anxiety disorders. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its efficacy in established animal models of anxiety, its mechanism of action, and available safety and pharmacokinetic data. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and the broader class of NK-1 receptor antagonists.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, yet current therapeutic options are often limited by side effects or incomplete efficacy. The Substance P (SP) / neurokinin-1 (NK-1) receptor system has emerged as a promising target for novel anxiolytic drug development.[1][2][3][4] Substance P, a neuropeptide widely distributed in the central nervous system, plays a key role in the modulation of stress and anxiety-related behaviors.[1][2][4] this compound acts as a potent antagonist at the NK-1 receptor, thereby blocking the effects of Substance P and exhibiting anxiolytic-like properties in various preclinical models.

Efficacy in Animal Models of Anxiety

The anxiolytic-like effects of this compound have been evaluated in several well-validated rodent models of anxiety. These studies demonstrate a consistent and robust anxiolytic profile, often comparable to the benchmark anxiolytic, chlordiazepoxide.

Social Interaction Test in Rats

The social interaction test is a sensitive measure of anxiety-like behavior in rodents. In this paradigm, this compound has been shown to significantly increase the time spent in active social interaction, a key indicator of anxiolysis.

Table 1: Effects of this compound in the Rat Social Interaction Test

Treatment GroupDose (mg/kg, p.o.)Time in Social Interaction (seconds)% Increase vs. Vehicle
Vehicle-Data not available-
This compound0.01Data not availableStatistically Significant
This compound0.1Data not availableStatistically Significant
This compound1.0Data not availableStatistically Significant
Chlordiazepoxide5.0Data not availableStatistically Significant

Data presented is a qualitative summary based on available abstracts. Specific quantitative values were not available for direct comparison.

Social Investigation Test in Gerbils

Consistent with findings in rats, this compound demonstrated a clear anxiolytic effect in the social investigation test in gerbils. Oral administration of this compound increased the time spent investigating a novel partner, an effect comparable to that of chlordiazepoxide.

Table 2: Effects of this compound in the Gerbil Social Investigation Test

Treatment GroupDose (mg/kg, p.o.)Duration of Social Investigation
Vehicle-Baseline
This compound0.01Increased
This compound≥0.3Increased
Chlordiazepoxide7.0Increased
Elevated Plus-Maze (EPM) and Open Field (OF) Tests in Rats

The elevated plus-maze and open field tests are classic paradigms used to assess anxiety-related exploratory behavior. Studies with this compound in these models have yielded more nuanced results, suggesting that its anxiolytic effects may be test- and strain-dependent.

Mechanism of Action: The Substance P/NK-1 Receptor Signaling Pathway

This compound exerts its anxiolytic effects by blocking the binding of Substance P (SP) to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor. The binding of SP to NK-1R initiates a cascade of intracellular signaling events that are implicated in the pathophysiology of anxiety and stress-related disorders.

The binding of Substance P to the NK-1 receptor activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the physiological responses associated with stress and anxiety. By antagonizing the NK-1 receptor, this compound effectively blocks this signaling cascade.

Substance P NK-1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds This compound This compound This compound->NK-1 Receptor Antagonizes Gq11 Gq/11 NK-1 Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Neuronal Excitation Neuronal Excitation Ca2->Neuronal Excitation PKC->Neuronal Excitation

Caption: Substance P/NK-1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the methodologies employed in the key behavioral assays used to evaluate this compound.

Social Interaction Test (Rat)
  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A brightly lit, open-field arena.

  • Procedure: Rats are habituated to the testing room for at least 1 hour. Pairs of rats, unfamiliar with each other, are placed in the center of the arena. The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded over a 10-minute session.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) 60 minutes prior to testing.

Social Investigation Test (Gerbil)
  • Animals: Male Mongolian gerbils.

  • Apparatus: A standard cage with a partition dividing it into two compartments.

  • Procedure: A test gerbil is placed in one compartment, and a novel "stimulus" gerbil is placed in the other. The partition is removed, and the amount of time the test gerbil spends investigating the stimulus gerbil is recorded for 5 minutes.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) 60 minutes prior to testing.

Experimental Workflow for Behavioral Assays cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Oral Gavage Oral Gavage Animal Acclimation->Oral Gavage Drug Preparation Drug Preparation Drug Preparation->Oral Gavage Waiting Period (60 min) Waiting Period (60 min) Oral Gavage->Waiting Period (60 min) Social Interaction Test Social Interaction Test Waiting Period (60 min)->Social Interaction Test Social Investigation Test Social Investigation Test Waiting Period (60 min)->Social Investigation Test Elevated Plus-Maze Elevated Plus-Maze Waiting Period (60 min)->Elevated Plus-Maze Behavioral Scoring Behavioral Scoring Social Interaction Test->Behavioral Scoring Social Investigation Test->Behavioral Scoring Elevated Plus-Maze->Behavioral Scoring Statistical Analysis Statistical Analysis Behavioral Scoring->Statistical Analysis

References

The Role of AV-608 in Modulating Visceral Pain in Irritable Bowel Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits. Visceral hypersensitivity, an increased perception of pain from the internal organs, is a key pathophysiological mechanism in IBS. The substance P/neurokinin-1 receptor (NK1R) system is implicated in both pain transmission and anxiety, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of AV-608, a neurokinin-1 receptor antagonist, and its role in modulating visceral pain in IBS. We will delve into the preclinical and clinical evidence, detailing the mechanism of action, experimental protocols, and quantitative outcomes.

Introduction to Visceral Hypersensitivity and the NK1R Pathway in IBS

Visceral hypersensitivity in IBS is believed to result from the sensitization of peripheral and central neural pathways that transmit sensory information from the gut to the brain.[1] This sensitization can lead to an exaggerated pain response to normal physiological stimuli (allodynia) and an increased sensitivity to painful stimuli (hyperalgesia).

The neuropeptide Substance P and its high-affinity receptor, the neurokinin-1 receptor (NK1R), are key players in the transmission of pain signals.[1] NK1Rs are widely distributed throughout the central and peripheral nervous systems, including in areas crucial for visceral pain perception and emotional processing, such as the dorsal horn of the spinal cord, the amygdala, and the anterior cingulate cortex.[1] In preclinical models, the substance P/NK1R signaling system is involved in heightened pain responses. For example, mice with a genetic deletion of the NK1R gene do not develop inflammation-induced visceral hyperalgesia.[1] Furthermore, NK1R antagonists have been shown to reduce visceral hypersensitivity induced by stress in animal models.[1]

This compound: A Neurokinin-1 Receptor Antagonist

This compound is a potent and selective non-peptide antagonist of the NK1R. It has been investigated for its potential to alleviate visceral pain and associated anxiety in patients with IBS. The rationale for its use in IBS is based on the hypothesis that antagonizing the NK1R will dampen the hyperexcitability of the gut-brain axis, thereby reducing both the sensory and affective components of visceral pain.

Preclinical Evidence for NK1R Antagonism in Visceral Pain

Animal models are crucial for understanding the pathophysiology of visceral pain and for the initial testing of novel therapeutic agents like this compound. The most commonly used model is the colorectal distension (CRD) model, which mimics the visceral pain experienced by IBS patients.

Experimental Protocol: Colorectal Distension (CRD) in Rodents

The following is a generalized protocol for inducing and measuring visceral pain in rodents using CRD.[2][3][4]

Objective: To assess visceral sensitivity by measuring the animal's response to mechanical distension of the colorectum.

Materials:

  • Small, flexible latex balloon catheter

  • Barostat or pressure-controlled inflation device

  • Electromyography (EMG) recording equipment (optional, for measuring abdominal muscle contractions)

  • Video recording equipment (for behavioral assessment)

Procedure:

  • Animal Preparation: Rodents (rats or mice) are lightly anesthetized. The balloon catheter is inserted intra-anally into the descending colon and rectum.[4]

  • Habituation: Animals are allowed to recover from anesthesia and acclimate to the testing environment.

  • Distension Paradigm: The balloon is incrementally inflated to various pressures.[5] The distension can be phasic (short, repeated inflations) or tonic (sustained inflation).

  • Outcome Measures:

    • Visceromotor Response (VMR): This is often quantified by measuring the electrical activity of the abdominal muscles (EMG) during distension. An increased EMG signal indicates a stronger pain response.

    • Abdominal Withdrawal Reflex (AWR): A semi-quantitative behavioral score is assigned based on the animal's observable response to the distension, ranging from no response to a strong abdominal contraction and lifting of the abdomen.[4]

Key Findings from Preclinical Studies

Preclinical studies using NK1R antagonists in the CRD model have demonstrated:

  • A reduction in the visceromotor response to colorectal distension.

  • An attenuation of stress-induced visceral hypersensitivity.[1]

  • A decrease in the firing rate of spinal neurons that transmit visceral pain signals.

These findings provide a strong preclinical rationale for investigating NK1R antagonists like this compound in human subjects with IBS.

Clinical Evidence: The this compound Pilot Study in IBS

A pilot study was conducted to evaluate the effects of this compound on visceral pain, anxiety, and brain responses in women with IBS.[1]

Study Design and Methodology
  • Design: A double-blind, placebo-controlled, crossover study.

  • Participants: Women meeting the Rome II criteria for IBS.

  • Intervention: Participants received this compound or a placebo for a specified treatment period, followed by a washout period before crossing over to the other treatment arm.

  • Assessments:

    • Visceral Pain: Assessed using a rectal balloon distension paradigm during functional magnetic resonance imaging (fMRI).

    • Brain Activity: fMRI was used to measure changes in blood-oxygen-level-dependent (BOLD) signals in response to visceral distension.

Experimental Protocol: Visceral Distension during fMRI
  • Catheter Placement: A rectal balloon catheter was inserted.

  • Stimulation: The balloon was inflated to pressures that induced non-painful and painful sensations.

  • fMRI Acquisition: Brain activity was recorded during periods of balloon inflation and rest.

  • Data Analysis: Changes in BOLD signals in specific brain regions of interest were compared between the this compound and placebo conditions.

Quantitative Data from the this compound Pilot Study

The following tables summarize the key quantitative findings from the pilot study.

Table 1: Patient-Reported Outcomes

Outcome MeasurePlaceboThis compoundp-value
Pain Ratings (during visceral distension) ReducedNot Specified
State Anxiety (STAI-S) ReducedNot Specified
Negative Affect (POMS) ReducedNot Specified

Note: Specific mean scores, standard deviations, and p-values were not fully detailed in the available literature. The results were reported as "reduced" with this compound compared to placebo.

Table 2: fMRI Brain Activity during Painful Visceral Distension

Brain RegionChange with this compound
Amygdala Decreased Activity
Hippocampus Decreased Activity
Anterior Cingulate Gyrus Decreased Activity
Posterior Insula Decreased Activity
Anterior Mid-cingulate Gyrus Decreased Activity
Interpretation of Clinical Findings

The results of the pilot study suggest that this compound can modulate the perception of visceral pain in women with IBS. The reduction in patient-reported pain and anxiety, coupled with the observed changes in brain activity, supports the hypothesis that this compound acts on both the sensory and emotional-affective dimensions of visceral pain. The decreased activation in brain regions like the amygdala and anterior cingulate cortex is particularly noteworthy, as these areas are known to be involved in the processing of fear, anxiety, and the emotional response to pain.[1]

Signaling Pathways and Experimental Workflows

Substance P / NK1R Signaling in Visceral Pain

The following diagram illustrates the proposed signaling pathway of Substance P and the site of action for this compound.

G cluster_0 Peripheral Nerve Terminal cluster_1 Dorsal Horn of Spinal Cord cluster_2 Brain (e.g., Amygdala) Noxious_Stimulus Noxious Stimulus (e.g., Visceral Distension) Substance_P_Release Substance P Release Noxious_Stimulus->Substance_P_Release NK1R_Spinal NK1 Receptor Substance_P_Release->NK1R_Spinal Binds to Second_Order_Neuron Second-Order Neuron NK1R_Spinal->Second_Order_Neuron Activates Pain_Signal_Transmission Pain Signal Transmission to Brain Second_Order_Neuron->Pain_Signal_Transmission NK1R_Brain NK1 Receptor Pain_Signal_Transmission->NK1R_Brain Activates Emotional_Response Emotional Response (Anxiety, Fear) NK1R_Brain->Emotional_Response AV608 This compound AV608->NK1R_Spinal Blocks AV608->NK1R_Brain Blocks

Substance P/NK1R signaling pathway in visceral pain.
Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical experimental workflow for assessing the efficacy of a compound like this compound in a preclinical model of visceral pain.

G start Start animal_model Induce Visceral Hypersensitivity (e.g., Stress, Inflammation) start->animal_model baseline_crd Baseline Colorectal Distension (CRD) - Measure VMR/AWR animal_model->baseline_crd drug_admin Administer this compound or Vehicle baseline_crd->drug_admin post_drug_crd Post-treatment CRD - Measure VMR/AWR drug_admin->post_drug_crd data_analysis Data Analysis - Compare treatment vs. vehicle post_drug_crd->data_analysis end End data_analysis->end

Preclinical experimental workflow for this compound evaluation.
Logical Flow of the this compound Clinical Pilot Study

This diagram illustrates the logical progression of the clinical pilot study.

G screening Patient Screening (Rome II Criteria for IBS) baseline Baseline Assessment - fMRI with Visceral Distension - STAI, POMS screening->baseline randomization Randomization baseline->randomization treatment_A Treatment Period 1 (this compound or Placebo) randomization->treatment_A assessment_1 Post-Treatment 1 Assessment - fMRI with Visceral Distension - STAI, POMS treatment_A->assessment_1 washout Washout Period assessment_1->washout treatment_B Treatment Period 2 (Crossover to other arm) washout->treatment_B assessment_2 Post-Treatment 2 Assessment - fMRI with Visceral Distension - STAI, POMS treatment_B->assessment_2 analysis Data Analysis (Within-subject comparison) assessment_2->analysis

Logical flow of the this compound clinical pilot study.

Conclusion and Future Directions

The available evidence suggests that this compound, a neurokinin-1 receptor antagonist, holds promise as a therapeutic agent for modulating visceral pain in IBS. Its mechanism of action, targeting the substance P/NK1R pathway, aligns with our current understanding of the neurobiology of visceral hypersensitivity. The pilot clinical study demonstrated that this compound can reduce both the sensory and emotional components of visceral pain, as evidenced by patient-reported outcomes and changes in brain activity.

Further research is warranted to confirm these findings in larger, well-powered clinical trials. Future studies should aim to:

  • Establish a clear dose-response relationship for this compound in IBS patients.

  • Evaluate the long-term safety and efficacy of this compound.

  • Identify patient subgroups that are most likely to respond to NK1R antagonist therapy, potentially through the use of biomarkers.

A deeper understanding of the role of the substance P/NK1R system in the complex pathophysiology of IBS will undoubtedly pave the way for more targeted and effective treatments for this debilitating condition.

References

AV-608 (Napabucasin): A Potential Therapeutic Agent in Colorectal Cancer - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AV-608, also known as napabucasin (B1676941) or BBI-608, is an orally bioavailable, first-in-class small molecule investigational drug that has been evaluated for the treatment of various solid tumors, including metastatic colorectal cancer (mCRC). Napabucasin targets cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. Its unique dual mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the generation of reactive oxygen species (ROS), leading to cancer cell apoptosis and inhibition of tumor growth. This technical guide provides a comprehensive overview of the preclinical and clinical data on napabucasin in colorectal cancer, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with a significant proportion of patients developing metastatic disease that is often refractory to standard-of-care chemotherapies. The cancer stem cell hypothesis posits that a small population of self-renewing and differentiating cells within a tumor is responsible for driving its growth and recurrence. The STAT3 signaling pathway is a critical regulator of CSC properties. Napabucasin was developed to target this pathway, offering a novel therapeutic strategy to overcome chemoresistance and improve patient outcomes in colorectal cancer.[1]

Mechanism of Action

Napabucasin exerts its anti-cancer effects through a dual mechanism primarily centered on the modulation of STAT3 activity and the induction of oxidative stress.

1. Inhibition of STAT3 Signaling:

Napabucasin is a potent inhibitor of the STAT3 signaling pathway.[2] STAT3 is a transcription factor that, upon activation through phosphorylation (pSTAT3), translocates to the nucleus and promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. In many cancers, including colorectal cancer, the STAT3 pathway is constitutively activated, contributing to tumor progression and the maintenance of cancer stem cells. Napabucasin effectively blocks the phosphorylation of STAT3, thereby inhibiting the transcription of its target genes and suppressing the cancer stem cell phenotype.[3][4][5]

2. Generation of Reactive Oxygen Species (ROS):

Recent studies have elucidated a novel aspect of napabucasin's mechanism of action involving the generation of ROS. Napabucasin is bioactivated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells.[5][6][7] This bioactivation leads to a futile redox cycle, resulting in the production of high levels of intracellular ROS. The excessive oxidative stress induces DNA damage and apoptosis in cancer cells. Interestingly, the NQO1-mediated ROS generation has been shown to be an upstream event that leads to the inhibition of STAT3 phosphorylation, thus linking the two primary mechanisms of action.[8][9]

Signaling Pathway

The signaling pathway of napabucasin's action in colorectal cancer cells is initiated by its bioactivation by NQO1, leading to a cascade of events culminating in cell death.

Napabucasin_Pathway Napabucasin Signaling Pathway in Colorectal Cancer cluster_nucleus Nuclear Events Napabucasin Napabucasin (this compound) NQO1 NQO1 Napabucasin->NQO1 bioactivates ROS Reactive Oxygen Species (ROS) NQO1->ROS generates STAT3 STAT3 ROS->STAT3 inhibits phosphorylation DNA_Damage DNA Damage ROS->DNA_Damage pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->GeneTranscription promotes Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Napabucasin is bioactivated by NQO1, leading to ROS generation, which in turn inhibits STAT3 phosphorylation and induces DNA damage, ultimately resulting in apoptosis.

Preclinical Data

Napabucasin has demonstrated significant anti-tumor activity in various preclinical models of colorectal cancer.

In Vitro Studies

In colorectal cancer cell lines such as HCT116 and HT29, napabucasin has been shown to inhibit cell proliferation and colony formation. The mechanism involves the induction of apoptosis, characterized by increased levels of cleaved caspases and PARP. Furthermore, treatment with napabucasin leads to a significant increase in intracellular ROS levels and DNA damage, as evidenced by the formation of γH2AX foci.

In Vivo Studies

In mouse xenograft models of colorectal cancer, oral administration of napabucasin has been shown to significantly inhibit tumor growth and reduce tumor volume compared to vehicle-treated controls. Combination studies with standard chemotherapeutic agents, such as FOLFIRI, have demonstrated synergistic effects, with the combination therapy leading to greater tumor regression than either agent alone.

Clinical Data

Napabucasin has been evaluated in several clinical trials for patients with advanced colorectal cancer, both as a monotherapy and in combination with standard chemotherapy.

Phase III Monotherapy Trial (NCT01830621)

A randomized, double-blind, placebo-controlled Phase III trial evaluated the efficacy and safety of napabucasin monotherapy in patients with heavily pretreated metastatic colorectal cancer.[10][11][12] While the study did not meet its primary endpoint of improving overall survival (OS) in the overall patient population, a prespecified biomarker analysis revealed a significant OS benefit for patients with tumors positive for phosphorylated STAT3 (pSTAT3).[10][12]

Table 1: Efficacy Results of Phase III Monotherapy Trial (NCT01830621) [10][12]

EndpointNapabucasin (Overall)Placebo (Overall)Napabucasin (pSTAT3+)Placebo (pSTAT3+)
Median OS4.4 months4.8 months5.1 months3.0 months
Hazard Ratio (OS)1.13-0.41-
Median PFS1.8 months1.8 monthsNot ReportedNot Reported

Table 2: Common Treatment-Related Adverse Events (≥20%) in Phase III Monotherapy Trial [10]

Adverse EventNapabucasin (All Grades)Placebo (All Grades)Napabucasin (Grade ≥3)Placebo (Grade ≥3)
Diarrhea79%19%15%1%
Nausea51%24%4%3%
Anorexia38%16%Not ReportedNot Reported
FatigueNot ReportedNot Reported10%6%
Phase III Combination Therapy Trial (CanStem303C, NCT02753127)

This open-label, randomized Phase III study evaluated the efficacy and safety of napabucasin in combination with FOLFIRI (irinotecan, 5-fluorouracil, and leucovorin) with or without bevacizumab in patients with previously treated metastatic colorectal cancer. The study failed to meet its primary endpoints of improving OS in both the overall population and the pSTAT3-positive subpopulation.[1][13]

Experimental Protocols

Cell Proliferation Assay (Crystal Violet)
  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of napabucasin or vehicle control for the desired duration (e.g., 48-72 hours).

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde or 100% methanol (B129727) for 15-20 minutes at room temperature.

  • Staining: Stain the fixed cells with 0.1% - 0.5% crystal violet solution for 20-30 minutes at room temperature.[14]

  • Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilization: Solubilize the stain by adding a solution such as 10% acetic acid or methanol to each well.

  • Quantification: Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[14]

Colony Formation Assay
  • Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: Treat the cells with napabucasin or vehicle control for a specified period.

  • Incubation: Allow the cells to grow for 10-14 days, with media changes as needed, until visible colonies are formed.

  • Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
  • Cell Seeding: Plate cells in a multi-well plate and allow them to attach.

  • Loading: Incubate the cells with a 2',7'-dichlorofluorescin diacetate (DCFDA) solution (e.g., 10-20 µM) for 30-60 minutes at 37°C in the dark.[15]

  • Treatment: Treat the cells with napabucasin or a positive control (e.g., H₂O₂).

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[16]

DNA Damage Assay (γH2AX Staining)
  • Cell Culture and Treatment: Grow cells on coverslips and treat with napabucasin.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2-0.5% Triton X-100.[17]

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.

Experimental Workflow Visualization

Experimental_Workflow Preclinical Evaluation of Napabucasin in Colorectal Cancer cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials CellLines Colorectal Cancer Cell Lines (HCT116, HT29) Proliferation Cell Proliferation Assay (Crystal Violet) CellLines->Proliferation ColonyFormation Colony Formation Assay CellLines->ColonyFormation ROS_Assay ROS Detection (DCFDA) CellLines->ROS_Assay DNA_Damage_Assay DNA Damage Assay (γH2AX) CellLines->DNA_Damage_Assay Xenograft Mouse Xenograft Model TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth Phase3_Mono Phase III Monotherapy (NCT01830621) Efficacy Efficacy Analysis (OS, PFS) Phase3_Mono->Efficacy Safety Safety Profiling Phase3_Mono->Safety Phase3_Combo Phase III Combination (NCT02753127) Phase3_Combo->Efficacy Phase3_Combo->Safety

Caption: A workflow diagram illustrating the preclinical and clinical evaluation of napabucasin in colorectal cancer.

Conclusion and Future Directions

Napabucasin (this compound) represents a novel therapeutic strategy for colorectal cancer by targeting the cancer stem cell population through a dual mechanism of STAT3 inhibition and ROS generation. While the Phase III clinical trials in unselected patient populations did not demonstrate a significant survival benefit, the promising results in the pSTAT3-positive subgroup of the monotherapy trial highlight the importance of biomarker-driven patient selection. Further investigation is warranted to identify predictive biomarkers beyond pSTAT3 and to explore novel combination therapies that may enhance the efficacy of napabucasin in colorectal cancer. The in-depth understanding of its mechanism of action and the availability of detailed experimental protocols will be crucial for guiding future research and development efforts for this and other cancer stem cell-targeting agents.

References

An In-Depth Technical Guide to the Clinical Exploration of AV-608 for Social Anxiety Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known information regarding the clinical investigation of AV-608, a neurokinin-1 (NK-1) receptor antagonist, for the treatment of Social Anxiety Disorder (SAD). The core of this document is centered on the Phase 2 clinical trial registered under the identifier NCT00294346.

Executive Summary

This compound, also known as NKP608 and CGP608, is an orally administered, central nervous system-active NK-1 receptor antagonist. A Phase 2 clinical trial (NCT00294346) was initiated to evaluate its safety and efficacy in adults with Social Anxiety Disorder. While the trial's methodology is detailed in public registries, the quantitative results regarding its safety and efficacy have not been publicly disclosed. This guide synthesizes all available information on the trial's design, experimental protocols, and the underlying mechanism of action of this compound.

Data Presentation: Safety and Efficacy of this compound

As of the latest available information, the quantitative safety and efficacy data from the Phase 2 clinical trial of this compound (NCT00294346) have not been published. The tables below are structured to reflect the intended data presentation for this guide, with the understanding that the specific data points are not publicly available.

Table 1: Summary of Efficacy Measures for this compound in Social Anxiety Disorder

Efficacy EndpointThis compoundPlacebop-value
Change from Baseline in Liebowitz Social Anxiety Scale (LSAS) Total ScoreData not publicly availableData not publicly availableData not publicly available
Responder Rate (e.g., ≥50% reduction in LSAS)Data not publicly availableData not publicly availableData not publicly available
Change from Baseline in Clinical Global Impression - Severity (CGI-S)Data not publicly availableData not publicly availableData not publicly available
Change from Baseline in Sheehan Disability Scale (SDS)Data not publicly availableData not publicly availableData not publicly available

Table 2: Summary of Safety and Tolerability of this compound

Adverse Event (AE)This compound (N=?)Placebo (N=?)
Treatment-Emergent AEs Data not publicly availableData not publicly available
Most Common AEs (>5%)
AE 1Data not publicly availableData not publicly available
AE 2Data not publicly availableData not publicly available
AE 3Data not publicly availableData not publicly available
Serious Adverse Events (SAEs) Data not publicly availableData not publicly available
AEs Leading to Discontinuation Data not publicly availableData not publicly available

Experimental Protocols

The following section details the methodologies for the key clinical trial (NCT00294346) investigating this compound.

Phase 2 Clinical Trial Protocol (NCT00294346)

Official Title: A Phase 2, Double-Blind, Placebo-Controlled Trial to Investigate the Safety and Efficacy of AV608 in Subjects With Social Anxiety Disorder.[1]

Study Design: This was a randomized, double-blind, placebo-controlled, parallel-assignment study.[1]

Objective: To assess the safety and efficacy of this compound compared to placebo in adult subjects diagnosed with Social Anxiety Disorder.[1]

Patient Population:

  • Inclusion Criteria:

    • Male and female subjects aged 18 to 65 years.[1]

    • Diagnosis of Social Anxiety Disorder (Social Phobia, 300.23, generalized subtype) according to DSM-IV-TR criteria.[1]

    • Symptoms of SAD present for at least 6 months prior to screening.[1]

    • Total score of ≥ 60 on the Liebowitz Social Anxiety Scale (LSAS) at both screening and baseline visits.[1]

    • Score of ≥ 4 on the Clinical Global Impression - Severity (CGI-S) scale at both screening and baseline.[1]

    • Score of ≤ 15 on the 17-item Hamilton Rating Scale for Depression (HAM-D) at screening.[1]

  • Exclusion Criteria:

    • History of schizophrenia, other psychotic disorders, bipolar disorder, post-traumatic stress disorder, borderline personality disorder, or antisocial personality disorder.[1]

    • History within the previous 5 years of obsessive-compulsive disorder or an eating disorder.[1]

    • Clinically predominant DSM-IV-TR Axis I or II disorder other than Social Phobia or Avoidant Personality Disorder within 6 months prior to screening.[1]

    • Significant risk of harm to self or others.[1]

    • Substance abuse (other than alcohol, nicotine, or caffeine) within 3 months of screening.[1]

    • Positive urine drug screen for illicit drugs at screening.[1]

    • Previous participation in a clinical trial for this compound (also identified as NKP608 and CGP608).[1]

    • Use of prohibited medications, including certain antipsychotics, antidepressants, anxiolytics, or sedative-hypnotics within specified washout periods.[1]

    • Clinically significant abnormalities in medical history, physical examination, ECG, or clinical laboratory tests.[1]

Treatment Regimen:

  • Investigational Arm: this compound, administered orally. The specific dosage is not publicly disclosed.

  • Control Arm: Placebo, administered orally.[1]

  • Treatment Duration: 12 weeks.[1]

Outcome Measures:

  • Primary Outcome Measures: The primary efficacy endpoint was likely the change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score.

  • Secondary Outcome Measures: While not explicitly detailed, secondary outcomes likely included changes in other anxiety and functional impairment scales such as the Clinical Global Impression - Severity (CGI-S) and the Sheehan Disability Scale (SDS). Safety and tolerability were also key secondary endpoints, assessed through the monitoring of adverse events, clinical laboratory tests, and electrocardiograms (ECGs).

Mandatory Visualization

Signaling Pathway of NK-1 Receptor Antagonism

The therapeutic rationale for using an NK-1 receptor antagonist like this compound in anxiety disorders stems from the role of Substance P (SP) and its receptor (NK-1R) in the neurocircuitry of stress and anxiety. Substance P is a neuropeptide that, upon binding to the NK-1 receptor, initiates a signaling cascade that can lead to neuronal excitation and the potentiation of stress responses. This compound, by blocking this receptor, is hypothesized to dampen these effects.

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P This compound This compound NK1R NK-1 Receptor This compound->NK1R Blocks G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK) Ca_Release->Downstream PKC->Downstream Neuronal_Excitation Neuronal Excitation & Anxiety Response Downstream->Neuronal_Excitation

Caption: NK-1 Receptor Antagonist (this compound) Signaling Pathway.

Experimental Workflow of the this compound Phase 2 Trial

The logical flow of a participant through the NCT00294346 clinical trial is visualized below.

Clinical_Trial_Workflow Screening Screening Visit (Inclusion/Exclusion Criteria Assessment, LSAS, CGI-S, HAM-D) Baseline Baseline Visit (LSAS, CGI-S) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_AV608 Treatment Arm: This compound (12 Weeks) Randomization->Treatment_AV608 Treatment_Placebo Control Arm: Placebo (12 Weeks) Randomization->Treatment_Placebo FollowUp Follow-up Visits (Efficacy & Safety Assessments) Treatment_AV608->FollowUp Treatment_Placebo->FollowUp EndOfStudy End of Study (Final Assessments) FollowUp->EndOfStudy

Caption: Participant Workflow in the this compound Phase 2 Clinical Trial.

Conclusion

References

Cellular Targets of AV-608 in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-608, also known as NKP608, is a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK-1R). While initially investigated for its anxiolytic and pain-relieving properties, a growing body of evidence has highlighted its potential as a broad-spectrum anti-cancer agent. This technical guide provides a comprehensive overview of the cellular targets of this compound in cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The primary mechanism of action of this compound in oncology is the inhibition of the Substance P (SP)/NK-1R signaling axis, which is frequently overexpressed in various tumor types and plays a crucial role in cancer cell proliferation, migration, invasion, and survival.

Core Cellular Target: Neurokinin-1 Receptor (NK-1R)

The principal cellular target of this compound is the neurokinin-1 receptor, a G-protein coupled receptor. In cancer cells, the binding of the natural ligand, Substance P, to NK-1R triggers a cascade of downstream signaling events that promote tumorigenesis. This compound competitively inhibits this interaction, thereby blocking these pro-cancerous signals.

Efficacy of this compound in Cancer Cell Lines: Quantitative Analysis

Studies have demonstrated the inhibitory effects of this compound on the proliferation of various cancer cell lines. The following table summarizes the available quantitative data on the efficacy of this compound.

Cell LineCancer TypeAssayConcentration/IC50Reference
HCT116Colorectal CancerCCK8 Proliferation AssayGradient concentrations (0.001 to 100 µM) showed inhibition[1]
SW620Colorectal CancerNot specifiedNot specified
MG-63OsteosarcomaMTT AssayIC50 of a similar NK-1R antagonist, aprepitant, was 31.55 µM[2]
SiHaCervical CancerMTT AssayL-733,060, another NK-1R antagonist, showed dose-dependent inhibition (0 to 20 µM)[3]
SW480Colorectal CancerResazurin AssayAprepitant showed cytotoxic effects[4]

Note: Specific IC50 values for this compound are not consistently reported in the public domain. The provided data indicates effective concentration ranges.

Key Signaling Pathway Modulation: Wnt/β-catenin

A primary mechanism through which this compound exerts its anti-cancer effects in colorectal cancer is the suppression of the Wnt/β-catenin signaling pathway.[1][5] Inhibition of NK-1R by this compound leads to a reduction in the expression of key components and downstream targets of this pathway.

Signaling Pathway Diagram

G AV608 This compound (NKP608) NK1R NK-1R AV608->NK1R Inhibits Wnt3a Wnt-3a NK1R->Wnt3a Activates BetaCatenin β-catenin Wnt3a->BetaCatenin Stabilizes CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 Upregulates VEGF VEGF BetaCatenin->VEGF Upregulates ECadherin E-Cadherin BetaCatenin->ECadherin Downregulates Proliferation Cell Proliferation CyclinD1->Proliferation MigrationInvasion Migration & Invasion VEGF->MigrationInvasion ECadherin->MigrationInvasion Inhibits

Caption: this compound inhibits the Wnt/β-catenin pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used to characterize the effects of this compound on cancer cells, based on published studies.

Cell Proliferation Assay (CCK8 Method)

This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.

Workflow Diagram:

G start Seed cells in 96-well plate treat Treat with this compound (gradient concentrations) start->treat incubate Incubate for 72 hours treat->incubate add_cck8 Add CCK8 solution incubate->add_cck8 incubate2 Incubate for 1-4 hours add_cck8->incubate2 read Measure absorbance at 450 nm incubate2->read end Analyze data read->end

Caption: Workflow for a CCK8 cell proliferation assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.

  • Treatment: Treat the cells with a series of gradient concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • CCK8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell proliferation inhibition rate relative to the control.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins within the Wnt/β-catenin signaling pathway following treatment with this compound.

Workflow Diagram:

G start Treat cells with this compound lyse Lyse cells and quantify protein start->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (e.g., anti-β-catenin, anti-c-Myc) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect end Analyze band intensity detect->end

Caption: Workflow for Western Blot analysis.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Wnt-3a, β-catenin, Cyclin D1, VEGF, and E-Cadherin overnight at 4°C. A loading control like GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Transwell Migration and Invasion Assay

These assays are used to assess the effect of this compound on the migratory and invasive capabilities of cancer cells.

Detailed Protocol:

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in the upper chamber in serum-free medium containing this compound.

  • Incubation: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Incubate for 24-48 hours.

  • Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of cancers that overexpress the NK-1 receptor. Its ability to inhibit the Wnt/β-catenin pathway in colorectal cancer provides a solid foundation for its anti-cancer activity. Further research is warranted to elucidate the full spectrum of cellular targets and affected signaling pathways in a broader range of cancer types. The determination of specific IC50 values in various cancer cell lines will be crucial for preclinical and clinical development. The detailed experimental protocols provided in this guide should facilitate further investigation into the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for AV-608 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-608 is a potent and selective Neurokinin-1 Receptor (NK1R) antagonist. The NK1R is a G-protein coupled receptor that, upon binding its endogenous ligand Substance P (SP), activates downstream signaling cascades involved in pain, inflammation, and mood regulation. Antagonism of the NK1R has been investigated as a therapeutic strategy for various conditions, including chemotherapy-induced nausea and vomiting, depression, and visceral pain associated with Irritable Bowel Syndrome (IBS). These application notes provide an overview of the dosage and administration of this compound in rodent models, with a focus on preclinical studies of visceral hypersensitivity, a key feature of IBS.

Data Presentation: Quantitative Data Summary

Due to the proprietary nature of drug development, specific dosage information for this compound in rodent models is not extensively available in the public domain. The following tables provide a general framework for dosing and administration based on typical preclinical studies with NK1R antagonists in rodents. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental conditions.

Table 1: General Dosage Guidelines for NK1R Antagonists in Rodent Models of Visceral Pain

ParameterMiceRatsReference
Route of Administration Oral (p.o.), Intraperitoneal (i.p.)Oral (p.o.), Intraperitoneal (i.p.)[General Preclinical Practice]
Dosage Range (p.o.) 1 - 30 mg/kg1 - 30 mg/kg[General Preclinical Practice]
Dosage Range (i.p.) 0.1 - 10 mg/kg0.1 - 10 mg/kg[General Preclinical Practice]
Vehicle 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) in water, Saline0.5% Hydroxypropyl methylcellulose (HPMC) in water, Saline[General Preclinical Practice]

Table 2: Pharmacokinetic Parameters of a Representative NK1R Antagonist in Rodents

ParameterMiceRats
Bioavailability (Oral) ~30-50%~20-40%
Half-life (t½) 2 - 4 hours3 - 6 hours
Peak Plasma Concentration (Tmax) 0.5 - 1 hour1 - 2 hours
Volume of Distribution (Vd) Moderate to HighModerate to High
Clearance (CL) ModerateModerate

Note: These values are illustrative and can vary significantly based on the specific compound, formulation, and rodent strain.

Experimental Protocols

Induction of Visceral Hypersensitivity in Rodents

Visceral hypersensitivity, a key feature of IBS, can be induced in rodents using various models. A commonly used model is the intracolonic administration of an irritant such as 2,4,6-trinitrobenzenesulfonic acid (TNBS).

Materials:

  • Male Wistar rats or C57BL/6 mice (specific pathogen-free)

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (e.g., 50 mg/mL in 50% ethanol (B145695) for rats)

  • Isoflurane anesthesia

  • Flexible catheter

Procedure:

  • Fast the animals overnight with free access to water.

  • Anesthetize the animal using isoflurane.

  • Gently insert a flexible catheter into the colon via the anus to a depth of approximately 8 cm for rats or 4 cm for mice.

  • Slowly instill the TNBS solution into the colon.

  • Keep the animal in a head-down position for a few minutes to ensure the distribution of the irritant.

  • Allow the animals to recover from anesthesia. Visceral hypersensitivity typically develops within a few days and can persist for several weeks.

Assessment of Visceral Pain (Visceromotor Response)

The visceromotor response (VMR) to colorectal distension (CRD) is a standard method for quantifying visceral pain in rodents.

Materials:

  • Pressure transducer and pump

  • Flexible balloon catheter

  • Electromyography (EMG) recording equipment (optional)

  • Restraining device

Procedure:

  • Habituate the animals to the restraining devices for several days before the experiment.

  • On the day of the experiment, insert the balloon catheter into the colon.

  • Secure the catheter and allow the animal to acclimate.

  • Administer this compound or vehicle at the predetermined dose and route.

  • After the appropriate pretreatment time, perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg).

  • Record the abdominal muscle contractions (VMR) visually or via EMG. The VMR is typically quantified as the number of contractions or the area under the curve of the EMG signal.

  • Analyze the data to determine the effect of this compound on visceral pain responses.

Mandatory Visualizations

Signaling Pathway of the Neurokinin-1 Receptor (NK1R)

NK1R_Signaling_Pathway Substance P Substance P NK1R NK1R Substance P->NK1R Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Transcription Gene Transcription (Pain, Inflammation) MAPK->Transcription Leads to

Caption: this compound inhibits the binding of Substance P to the NK1R, blocking downstream signaling.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Assessment cluster_analysis Data Analysis and Outcome A1 Rodent Model Selection (Rat or Mouse) A2 Induction of Visceral Hypersensitivity (e.g., TNBS) A1->A2 A3 Animal Habituation to Procedures A2->A3 B1 Baseline Visceromotor Response (VMR) Measurement A3->B1 B2 Administration of this compound or Vehicle B1->B2 B3 Post-treatment VMR Measurement (Colorectal Distension) B2->B3 C1 Quantification of VMR (e.g., Abdominal Contractions) B3->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Determination of this compound Efficacy C2->C3

Caption: Workflow for evaluating the analgesic effect of this compound in a rodent model of visceral pain.

Application Notes and Protocols for AV-608 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AV-608, potentially referring to the Neurokinin 1 receptor (NK1R) antagonist NKP608, has demonstrated significant anti-cancer properties in preclinical studies. This document provides detailed application notes and protocols for the in vitro use of this compound, focusing on its application in cancer cell culture models. The protocols outlined below are based on methodologies reported for NKP608 in colorectal cancer cell lines and can be adapted for other cancer types. This compound has been shown to inhibit cancer cell proliferation, migration, and invasion by suppressing the Wnt/β-catenin signaling pathway[1]. Another potential candidate for "this compound" is BBI608 (Napabucasin), a cancer stemness inhibitor targeting STAT3 and NQO1[2]. Researchers should verify the specific identity of their compound before proceeding. This protocol will focus on the application of the NK1R antagonist, NKP608.

Data Presentation

Table 1: Summary of Expected Quantitative Data for this compound Treatment

ParameterAssayCell Line ExampleExpected OutcomeReference
Cell Viability (IC50) CCK-8 / MTT AssayHCT116Dose-dependent decrease[1]
Cell Migration Transwell Migration AssayHCT116Dose-dependent inhibition[1]
Cell Invasion Transwell Invasion Assay (with Matrigel)HCT116Dose-dependent inhibition[1]
Apoptosis Annexin V/PI StainingHCT116Induction of apoptosis[1]
Protein Expression Western BlotHCT116↓ Wnt-3a, ↓ β-catenin, ↓ Cyclin D1, ↓ VEGF, ↑ E-Cadherin[1]

Signaling Pathway

The proposed mechanism of action for this compound (NKP608) involves the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in cancer development and progression.

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh Destruction_Complex Destruction Complex (GSK-3β, Axin, APC) Dsh->Destruction_Complex inhibition GSK3b GSK-3β Axin Axin APC APC beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Destruction_Complex->beta_catenin phosphorylation & degradation AV608 This compound (NKP608) NK1R NK1 Receptor AV608->NK1R antagonism NK1R->Dsh potential crosstalk Target_Genes Target Gene Transcription (Cyclin D1, VEGF) TCF_LEF->Target_Genes

Caption: this compound (NKP608) signaling pathway.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cancer cells and treating them with this compound.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (NKP608) stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed the cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction) at a predetermined density.

  • Allow the cells to adhere overnight in the incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (medium with the same concentration of DMSO) should also be prepared.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control cells.

Transwell Migration and Invasion Assays

These assays assess the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • For the invasion assay, coat the upper surface of the transwell inserts with Matrigel and allow it to solidify.

  • Harvest and resuspend the cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the transwell inserts.

  • Add complete medium containing this compound or vehicle control to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of migrated/invaded cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Wnt-3a, β-catenin, Cyclin D1, VEGF, E-Cadherin, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT116) Seeding Cell Seeding Cell_Culture->Seeding Treatment This compound Treatment (Dose-Response & Time-Course) Seeding->Treatment Viability Cell Viability (CCK-8/MTT) Treatment->Viability Migration Migration/Invasion (Transwell Assay) Treatment->Migration Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Wnt/β-catenin pathway proteins) Treatment->Western_Blot Data_Quant Data Quantification Viability->Data_Quant Migration->Data_Quant Apoptosis->Data_Quant Western_Blot->Data_Quant Stats Statistical Analysis Data_Quant->Stats Conclusion Conclusion Stats->Conclusion

Caption: In vitro experimental workflow for this compound.

References

Application Notes and Protocols for the Dissolution of a Hypothetical Research Compound AV-608

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general guide for the dissolution of a hypothetical, poorly water-soluble research compound, herein referred to as AV-608. No specific public information or datasheet is available for a research chemical designated as "this compound". Therefore, the data and procedures outlined below are illustrative and based on common laboratory practices for handling novel small molecule compounds. Researchers, scientists, and drug development professionals must independently validate the solubility and stability of their specific compound of interest and adhere to all institutional and regulatory safety guidelines.

Introduction

Proper dissolution of experimental compounds is critical for obtaining accurate and reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for dissolving the hypothetical compound this compound, assuming it is a small molecule with low aqueous solubility, a common characteristic of many kinase inhibitors and other targeted therapies. The provided methodologies cover the preparation of stock solutions and working solutions for typical experimental applications.

Solubility Data

The solubility of a compound is a key determinant of the appropriate solvent and concentration for stock solutions. The following table summarizes the hypothetical solubility of this compound in various common laboratory solvents. This data should be empirically determined for any new compound.

SolventSolubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLA common solvent for preparing high-concentration stock solutions of poorly soluble compounds. Recommended for long-term storage at -20°C or -80°C.
Ethanol (100%)≥ 25 mg/mLUseful for certain in vitro and in vivo applications. May be used as a co-solvent.
Methanol≥ 20 mg/mLCan be used for analytical purposes, but less common for biological experiments due to toxicity.
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1 mg/mLIndicates poor aqueous solubility. Direct dissolution in aqueous buffers is not recommended for preparing stock solutions.
Water< 0.01 mg/mLEssentially insoluble in water.
10% DMSO in PBS (v/v)~ 1 mg/mLThe addition of a small amount of DMSO can aid in the solubilization of the compound in aqueous buffers for the preparation of working solutions.
5% Tween® 80 in Water~ 2 mg/mLSurfactants can be used to increase the apparent solubility of hydrophobic compounds in aqueous solutions, particularly for in vivo formulations.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound.

  • Adding the Solvent: Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 100 mg/mL solution, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 10-15 minutes can be applied.

    • Alternatively, sonication in a water bath sonicator for 15-30 minutes can aid in dissolving the compound.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Preparation of a Working Solution for In Vitro Cell-Based Assays

This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium from a 100 mg/mL DMSO stock solution. (Assuming a hypothetical molecular weight for this compound of 500 g/mol , 100 mg/mL = 200 mM).

Materials:

  • 100 mg/mL (200 mM) this compound stock solution in DMSO

  • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Serial Dilution: Perform serial dilutions of the high-concentration stock solution in DMSO to create an intermediate stock solution. For example, dilute the 200 mM stock 1:100 in DMSO to get a 2 mM intermediate stock.

  • Final Dilution: Add the appropriate volume of the intermediate stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. To prepare 1 mL of a 10 µM working solution, add 5 µL of the 2 mM intermediate stock to 995 µL of cell culture medium.

  • Mixing: Gently vortex or invert the tube to mix the solution thoroughly.

  • Application: Use the freshly prepared working solution immediately for your cell-based assay. It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Preparation of a Formulation for In Vivo Animal Studies

This protocol describes the preparation of a 10 mg/kg formulation of this compound for oral gavage in mice, assuming a dosing volume of 10 mL/kg.

Materials:

  • This compound powder

  • DMSO

  • Tween® 80

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the solvents in the desired ratio. A common vehicle for poorly soluble compounds is a mixture of DMSO, Tween® 80, PEG400, and saline. For example, a vehicle could be 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline.

  • Dissolving the Compound:

    • Weigh the required amount of this compound. For a 10 mg/kg dose at a 10 mL/kg volume, the final concentration is 1 mg/mL. To prepare 10 mL of this formulation, weigh 10 mg of this compound.

    • Add the compound to the pre-mixed vehicle.

    • Vortex the mixture vigorously.

    • Sonication in a water bath sonicator may be necessary to achieve a uniform suspension or solution.

  • Administration: Administer the formulation to the animals immediately after preparation to ensure homogeneity.

Visualizations

Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate / Heat add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store dilute_stock Dilute Stock in Medium store->dilute_stock dissolve_invivo Dissolve this compound in Vehicle store->dissolve_invivo apply_cells Apply to Cells dilute_stock->apply_cells prepare_vehicle Prepare Vehicle (e.g., DMSO/PEG400/Tween80) prepare_vehicle->dissolve_invivo administer Administer to Animal dissolve_invivo->administer

Caption: Workflow for dissolving this compound for experimental use.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras Activation raf RAF ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activation proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation av608 This compound (Hypothetical Inhibitor) av608->raf Inhibition

Caption: Hypothetical signaling pathway for this compound as a RAF inhibitor.

Application Notes and Protocols for AV-608 Administration in Murine Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-608, also known as NKP608, is a selective, potent, and orally active non-peptide antagonist of the Neurokinin 1 receptor (NK1R). The NK1R is the primary receptor for the neuropeptide Substance P (SP), a key mediator in pain, inflammation, and mood regulation. The SP/NK1R signaling system is densely expressed in brain regions associated with anxiety and emotional processing, such as the amygdala, hippocampus, and prefrontal cortex. Antagonism of the NK1R has been investigated as a potential therapeutic strategy for anxiety disorders, depression, and pain.

These application notes provide a comprehensive overview of the administration of this compound for behavioral studies in mice, with a focus on anxiety-related paradigms. The provided protocols and data summaries are intended to guide researchers in designing and executing preclinical studies to evaluate the behavioral effects of this compound.

Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to and blocking the Neurokinin 1 receptor, thereby preventing the downstream signaling cascade initiated by Substance P. This antagonism is believed to modulate neuronal activity in key circuits of the brain that are involved in stress and anxiety responses. A significant aspect of this mechanism involves the interaction with the serotonergic system. Blockade of NK1R has been shown to increase the firing rate of serotonin (B10506) (5-HT) neurons in the dorsal raphe nucleus and lead to the desensitization of 5-HT1A autoreceptors, effects that are similar to those of some established antidepressant and anxiolytic medications.

Data Presentation: Summary of Behavioral Effects

Quantitative data on the behavioral effects of this compound in mice is limited, and studies have shown some conflicting results. The following tables summarize available data and data from studies using other selective NK1 receptor antagonists to provide a reference for the potential effects of this class of compounds.

Table 1: Effects of NKP608 (this compound) on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM) in Swiss-Webster Mice

Treatment GroupDose (mg/kg, p.o.)% Open Arm Entries (Mean ± SEM)% Time in Open Arms (Mean ± SEM)Notes
Vehicle-Data not providedData not providedControl group.
NKP6080.001Statistically significant increase in one experimentData not providedA weak anxiolytic-like effect was suggested but not replicated in a subsequent experiment.
NKP6080.0003 - 10.0No consistent significant effectNo consistent significant effectOverall, the study concluded a lack of robust anxiolytic-like activity in this model.[1]
Chlordiazepoxide (Positive Control)15Significant increaseSignificant increasePrototypical anxiolytic, used for comparison.[1]

Table 2: Effects of NKP608 on Anxiety-Like and Locomotor Behavior in the Open Field (OF) Test in Rats (Lewis and SHR strains)

Note: This data is from a study in rats and may not be directly translatable to mice. It is provided for informational purposes.

StrainSexTreatment GroupDose (mg/kg)% Time in Center (Mean ± SEM)Locomotor Activity (Distance Traveled; Mean ± SEM)
SHRMaleVehicle-BaselineBaseline
SHRMaleNKP6080.003, 0.03, 0.3Increased (Anxiolytic-like effect)No significant change
LewisMaleVehicle-BaselineBaseline
LewisMaleNKP6080.003, 0.03, 0.3No significant effectNo significant change

Table 3: Effects of a Representative NK1 Receptor Antagonist (Aprepitant) on Locomotor Activity in C57BL/6J Mice

Note: This data is for a different NK1R antagonist and focuses on locomotor effects in the context of conditioned place preference, not a primary anxiety test.

Conditioning DrugTest Day TreatmentDose (mg/kg)Locomotor Activity (Distance Traveled; Arbitrary Units)
SalineAprepitant10No significant change from saline/saline
Amphetamine (0.5 mg/kg)Vehicle-Increased
Amphetamine (0.5 mg/kg)Aprepitant10Significantly attenuated amphetamine-induced increase
Cocaine (5 mg/kg)Vehicle-Increased
Cocaine (5 mg/kg)Aprepitant10Significantly attenuated cocaine-induced increase

Experimental Protocols

The following are detailed protocols for two standard behavioral assays used to assess anxiety-like behavior in mice.

Protocol 1: Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Elevated plus-maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).

  • This compound (NKP608).

  • Vehicle (e.g., distilled water, saline with 0.5% Tween 80).

  • Positive control: Chlordiazepoxide (15 mg/kg).

  • Oral gavage needles.

  • Syringes.

  • Video recording and analysis software.

  • 70% Ethanol (B145695) for cleaning.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 0.001 - 10 mg/kg) or vehicle orally (p.o.) via gavage 60 minutes before testing.

    • Administer the positive control, chlordiazepoxide (15 mg/kg, p.o.), 30 minutes before testing.

  • Testing:

    • Gently place the mouse on the central platform of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Score the following parameters using the video recording and analysis software:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Open arm entries / (Open arm entries + Closed arm entries)) * 100].

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.

Protocol 2: Open Field (OF) Test

Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.

Materials:

  • Open field arena (a square box with high walls).

  • This compound (NKP608).

  • Vehicle.

  • Video recording and analysis software.

  • 70% Ethanol for cleaning.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage 60 minutes before testing.

  • Testing:

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena for 10-30 minutes.

    • Record the session using a video camera positioned above the arena.

  • Data Analysis:

    • Define the "center" and "periphery" zones of the arena in the analysis software.

    • Score the following parameters:

      • Total distance traveled.

      • Time spent in the center zone.

      • Number of entries into the center zone.

      • Rearing frequency (vertical activity).

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse.

Mandatory Visualizations

Signaling Pathway of this compound in Modulating Anxiety

AV608_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Serotonergic System Interaction SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates AV608 This compound AV608->NK1R Blocks DRN Dorsal Raphe Nucleus (5-HT) AV608->DRN Modulates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Anxiety Response) Ca_PKC->Neuronal_Excitation Anxiolysis Anxiolytic Effect HT1A 5-HT1A Autoreceptor Desensitization DRN->HT1A Serotonin_Release ↑ Serotonin Release HT1A->Serotonin_Release Serotonin_Release->Anxiolysis

Caption: this compound blocks Substance P binding to NK1R, inhibiting downstream signaling and modulating the serotonin system.

Experimental Workflow for Behavioral Studies

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment Day cluster_2 Data Analysis Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Testing Room (1 hr) Animal_Acclimation->Habituation Drug_Preparation This compound & Vehicle Preparation Drug_Admin Drug Administration (p.o.) Drug_Preparation->Drug_Admin Habituation->Drug_Admin Pre_Test_Period Pre-Test Period (60 min) Drug_Admin->Pre_Test_Period Behavioral_Test Behavioral Testing (EPM or OF) Pre_Test_Period->Behavioral_Test Video_Recording Video Recording Behavioral_Test->Video_Recording Data_Scoring Automated Scoring (Software) Video_Recording->Data_Scoring Statistical_Analysis Statistical Analysis Data_Scoring->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for conducting behavioral experiments with this compound in mice.

Logical Relationship: Factors Influencing Behavioral Outcomes

Logical_Relationship cluster_drug Drug-Related Factors cluster_animal Animal-Related Factors cluster_enviro Environmental Factors Outcome Behavioral Outcome (Anxiety-like Behavior) Dose This compound Dose Dose->Outcome Route Route of Administration Route->Outcome Timing Timing of Administration Timing->Outcome Strain Mouse Strain Strain->Outcome Sex Sex Sex->Outcome Age Age Age->Outcome Test_Apparatus Test Apparatus (EPM, OF) Test_Apparatus->Outcome Lighting Lighting Conditions Lighting->Outcome Handling Handling Procedures Handling->Outcome

Caption: Key factors that can influence the results of behavioral studies with this compound.

References

Application of AV-608 in Functional MRI Studies of the Brain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-608 is a potent and selective Neurokinin-1 receptor (NK1R) antagonist. The NK1R, the primary receptor for the neuropeptide Substance P, is densely expressed in brain regions critical for processing pain, emotion, and stress. This makes this compound a compelling compound for investigation in a variety of neurological and psychiatric disorders. Functional Magnetic Resonance Imaging (fMRI) provides a non-invasive method to measure changes in brain activity, offering a powerful tool to elucidate the pharmacodynamic effects of this compound on brain circuits.

These application notes provide a comprehensive overview of the use of this compound in fMRI studies, with a primary focus on its application in visceral pain research, particularly in Irritable Bowel Syndrome (IBS). The provided protocols are based on published research and are intended to serve as a detailed guide for researchers designing similar studies.

Mechanism of Action: The Substance P/NK1R Signaling Pathway

Substance P is a neuropeptide involved in nociception, inflammation, and the regulation of affective behaviors. In conditions of chronic pain or stress, elevated levels of Substance P can lead to sensitization of neural pathways. This compound acts by blocking the binding of Substance P to the NK1R, thereby attenuating downstream signaling cascades implicated in pain perception and emotional arousal.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Noxious Stimulus Noxious Stimulus Substance P Release Substance P Release Noxious Stimulus->Substance P Release NK1R NK1 Receptor Substance P Release->NK1R Substance P Signal Transduction Signal Transduction NK1R->Signal Transduction Neuronal Excitation Neuronal Excitation Signal Transduction->Neuronal Excitation Pain Perception & Emotional Arousal Pain Perception & Emotional Arousal Neuronal Excitation->Pain Perception & Emotional Arousal This compound This compound This compound->NK1R Antagonism

Figure 1: Simplified signaling pathway of Substance P and the antagonistic action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pilot fMRI study investigating the effects of this compound in women with IBS.[1] This study employed a double-blind, placebo-controlled, crossover design.

Table 1: Subjective Ratings of Pain and Affect

Outcome MeasurePlaceboThis compoundp-value
AnxietyHighReduced< 0.05
Negative AffectHighReduced< 0.05
Pain Ratings (Visceral Distension)HighReduced< 0.05

Table 2: Brain Regions with Decreased BOLD Signal During Painful Visceral Distension (this compound vs. Placebo)

Brain RegionNetwork Association
AmygdalaEmotional Arousal
HippocampusEmotional Arousal
Anterior Cingulate GyrusEmotional Arousal
Posterior InsulaInteroception
Anterior Mid-Cingulate GyrusInteroception

Experimental Protocols

fMRI Study of this compound in Irritable Bowel Syndrome with Visceral Distension

This protocol is based on the methodology of a pilot study conducted by Tillisch, Labus, et al.[1]

a. Participant Recruitment:

  • Inclusion Criteria: Female participants aged 18-55 years meeting Rome II criteria for IBS.

  • Exclusion Criteria: Comorbid psychiatric disorders, history of major abdominal surgery, use of medications that could affect gastrointestinal motility or pain perception.

b. Study Design:

  • Double-blind, placebo-controlled, crossover design.

  • Two 3-week treatment periods (this compound or placebo) separated by a 2-week washout period.

  • fMRI scans are conducted at baseline (before treatment) and after each treatment period.

c. This compound Administration:

  • The specific dosage of this compound used in the pilot study is not publicly available. Researchers should determine an appropriate dose based on preclinical data and Phase I clinical trial results.

d. Visceral Distension Paradigm:

  • A barostat-controlled rectal balloon is used to deliver visceral stimuli.

  • Prior to scanning, individual sensory thresholds for non-painful and painful distension are determined.

  • During the fMRI scan, a block design is employed, alternating between periods of rest (no distension), non-painful distension, and painful distension. Each block typically lasts for 30-60 seconds.

e. fMRI Data Acquisition:

  • Scanner: 3.0 Tesla MRI scanner.

  • Sequence: T2*-weighted gradient-echo echo-planar imaging (EPI) sequence.

  • Typical Parameters:

    • Repetition Time (TR): 2000 ms

    • Echo Time (TE): 30 ms

    • Flip Angle: 90°

    • Field of View (FOV): 220 mm

    • Matrix Size: 64x64

    • Slice Thickness: 4 mm

    • Voxel Size: 3.4 x 3.4 x 4.0 mm³

  • A high-resolution T1-weighted anatomical scan should also be acquired for coregistration and normalization of the functional data.

f. fMRI Data Analysis:

  • Software: Statistical Parametric Mapping (SPM8) or a similar analysis package.

  • Preprocessing Steps:

    • Realignment: Correction for head motion.

    • Coregistration: Alignment of the functional images with the anatomical scan.

    • Normalization: Transformation of the images into a standard stereotactic space (e.g., Montreal Neurological Institute - MNI).

    • Smoothing: Application of a Gaussian kernel (e.g., 8mm FWHM) to increase the signal-to-noise ratio.

  • Statistical Analysis:

    • A General Linear Model (GLM) is used to model the BOLD response to the different conditions (rest, non-painful distension, painful distension) for each participant.

    • Contrast images are generated to identify brain regions showing a significant difference in activation between conditions (e.g., painful vs. non-painful distension).

    • A second-level (group) analysis is performed to compare the effects of this compound and placebo on brain activation.

cluster_0 Participant Preparation cluster_1 Experimental Procedure (Crossover Design) cluster_2 fMRI Data Acquisition & Analysis Recruitment Recruit IBS Patients Informed_Consent Informed Consent Recruitment->Informed_Consent Thresholding Determine Visceral Pain Thresholds Informed_Consent->Thresholding Baseline_Scan Baseline fMRI Scan Treatment_1 3-Week Treatment (this compound or Placebo) Baseline_Scan->Treatment_1 Scan_1 fMRI Scan 1 Treatment_1->Scan_1 Washout 2-Week Washout Scan_1->Washout Data_Acquisition fMRI Data Acquisition (Visceral Distension Task) Scan_1->Data_Acquisition Treatment_2 3-Week Treatment (Crossover) Washout->Treatment_2 Scan_2 fMRI Scan 2 Treatment_2->Scan_2 Scan_2->Data_Acquisition Preprocessing Data Preprocessing (SPM8) Data_Acquisition->Preprocessing First_Level_Analysis First-Level Statistical Analysis (GLM) Preprocessing->First_Level_Analysis Group_Analysis Group-Level Analysis (this compound vs. Placebo) First_Level_Analysis->Group_Analysis

Figure 2: Experimental workflow for an fMRI study of this compound in IBS.

Potential Applications in Other CNS Disorders

Given the role of the Substance P/NK1R system in stress and anxiety, this compound holds promise for fMRI studies in other conditions, such as:

  • Social Anxiety Disorder: A clinical trial for this compound in social anxiety disorder has been registered. fMRI paradigms could involve the presentation of socially anxiogenic stimuli (e.g., images of faces with emotional expressions, virtual public speaking tasks) to assess the modulatory effects of this compound on amygdala and prefrontal cortex activity.

  • Post-Traumatic Stress Disorder (PTSD): fMRI studies could utilize trauma-related scripts or images to investigate whether this compound can dampen the hyper-reactivity of the amygdala and insula observed in PTSD patients.

  • Major Depressive Disorder (MDD): The involvement of the NK1R in reward processing suggests that fMRI studies employing monetary incentive delay tasks could explore the potential of this compound to modulate blunted reward circuitry in depression.

Conclusion

This compound is a valuable research tool for investigating the role of the Substance P/NK1R system in the human brain. fMRI studies have demonstrated its ability to modulate brain activity in regions associated with pain, emotion, and interoception. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and interpret fMRI studies aimed at further elucidating the therapeutic potential of this compound and other NK1R antagonists in a range of CNS disorders.

References

Application Notes and Protocols for Assessing Drug Efficacy in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of techniques for assessing the efficacy of investigational drugs in preclinical colorectal cancer (CRC) models. The protocols and methodologies detailed below are designed for researchers, scientists, and drug development professionals. The examples provided focus on two compounds, Napabucasin (BBI-608) and NKP608, which have been investigated in the context of colorectal cancer and target distinct signaling pathways.

Napabucasin (BBI-608) is a first-in-class cancer stemness inhibitor that has been shown to target STAT3 and be a NAD(P)H:quinone oxidoreductase 1 (NQO1) bioactivatable drug, leading to the generation of reactive oxygen species (ROS).[1][2] NKP608 has been demonstrated to inhibit colorectal cancer cell proliferation, migration, and invasion by suppressing the Wnt/β-catenin signaling pathway.[3]

Data Presentation

Quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and interpretation.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineDrug CompoundIC50 (µM) after 48hIC50 (µM) after 72h
HCT116Napabucasin (BBI-608)[Insert Value][Insert Value]
HT29Napabucasin (BBI-608)[Insert Value][Insert Value]
HCT116NKP608[Insert Value][Insert Value]
HT29NKP608[Insert Value][Insert Value]

Table 2: In Vitro Cell Migration and Invasion

Cell LineTreatmentMigrated Cells (per field)Invaded Cells (per field)% Inhibition of Migration% Inhibition of Invasion
HCT116Control[Insert Value][Insert Value]N/AN/A
HCT116Napabucasin (BBI-608)[Insert Value][Insert Value][Insert Value][Insert Value]
HCT116NKP608[Insert Value][Insert Value][Insert Value][Insert Value]

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupNMean Tumor Volume (Day 21) (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control10[Insert Value]N/A[Insert Value]
Napabucasin (BBI-608) (Dose 1)10[Insert Value][Insert Value][Insert Value]
NKP608 (Dose 1)10[Insert Value][Insert Value][Insert Value]

Signaling Pathways and Experimental Workflows

Signaling Pathways

cluster_0 Napabucasin (BBI-608) Pathway Napabucasin Napabucasin NQO1 NQO1 Napabucasin->NQO1 ROS ROS NQO1->ROS Bioactivation STAT3 STAT3 ROS->STAT3 Inhibits pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Gene Transcription Gene Transcription pSTAT3->Gene Transcription Promotes Proliferation Proliferation Gene Transcription->Proliferation Angiogenesis Angiogenesis Gene Transcription->Angiogenesis

Caption: Proposed signaling pathway for Napabucasin (BBI-608) in colorectal cancer.

cluster_1 NKP608 Pathway NKP608 NKP608 Wnt3a Wnt3a NKP608->Wnt3a Inhibits β-catenin β-catenin Wnt3a->β-catenin Stabilizes Cyclin D1 Cyclin D1 β-catenin->Cyclin D1 Upregulates VEGF VEGF β-catenin->VEGF Upregulates E-Cadherin E-Cadherin β-catenin->E-Cadherin Downregulates Proliferation Proliferation Cyclin D1->Proliferation Migration/Invasion Migration/Invasion VEGF->Migration/Invasion E-Cadherin->Migration/Invasion

Caption: Proposed signaling pathway for NKP608 in colorectal cancer.[3]

Experimental Workflows

cluster_0 In Vitro Efficacy Workflow CRC_Cells Colorectal Cancer Cell Lines (e.g., HCT116, HT29) Seeding Cell Seeding CRC_Cells->Seeding Treatment Drug Treatment (e.g., Napabucasin, NKP608) Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assays Efficacy Assays Incubation->Assays Viability Cell Viability (CCK8/MTT) Assays->Viability Colony Colony Formation Assays->Colony Migration Migration/Invasion (Transwell) Assays->Migration Apoptosis Apoptosis (Annexin V) Assays->Apoptosis

Caption: General workflow for in vitro efficacy assessment.

cluster_1 In Vivo Xenograft Workflow Implantation Subcutaneous Implantation of CRC Cells into Mice Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Drug Administration (e.g., Oral Gavage, IP) Randomization->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision and Analysis (IHC, WB) Endpoint->Analysis

Caption: Workflow for in vivo subcutaneous xenograft studies.

Experimental Protocols

1. Cell Viability Assay (CCK8 Assay)

This protocol is adapted from methodologies used to assess the effect of compounds like NKP608 on cell proliferation.[3]

  • Objective: To determine the dose-dependent effect of the test compound on the viability and proliferation of colorectal cancer cells.

  • Materials:

    • Colorectal cancer cell lines (e.g., HCT116, HT29)

    • Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)

    • 96-well plates

    • Test compound (e.g., Napabucasin, NKP608) dissolved in a suitable solvent (e.g., DMSO)

    • Cell Counting Kit-8 (CCK8)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of the test compound in complete growth medium. The final solvent concentration should be consistent across all wells and typically below 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells.

    • Incubate the plate for 48 or 72 hours.

    • Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Transwell Migration and Invasion Assay

This protocol is based on methods used to evaluate the effect of NKP608 on cell migration and invasion.[3]

  • Objective: To assess the effect of the test compound on the migratory and invasive potential of colorectal cancer cells.

  • Materials:

    • Transwell inserts (8 µm pore size) for 24-well plates

    • Matrigel (for invasion assay)

    • Serum-free medium

    • Complete growth medium (chemoattractant)

    • Test compound

    • Cotton swabs

    • Methanol (B129727)

    • Crystal violet stain

  • Protocol:

    • For Invasion Assay: Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify. For migration assays, this step is omitted.

    • Harvest and resuspend colorectal cancer cells in serum-free medium at a density of 1 x 10^5 cells/mL.

    • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert. The serum-free medium should contain the test compound at the desired concentration.

    • Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.

    • Incubate for 24-48 hours at 37°C.

    • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 15 minutes.

    • Stain the cells with 0.1% crystal violet for 20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of stained cells in several random fields under a microscope.

3. Western Blot Analysis

This protocol is essential for investigating the mechanism of action of compounds like Napabucasin and NKP608.[3]

  • Objective: To detect changes in the expression and phosphorylation levels of key proteins in signaling pathways affected by the test compound.

  • Materials:

    • Treated and untreated colorectal cancer cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-β-catenin, anti-Cyclin D1, anti-VEGF, anti-E-Cadherin, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Protocol:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Use a loading control (e.g., β-actin) to normalize protein levels.

4. In Vivo Subcutaneous Xenograft Model

This protocol describes a common in vivo model for assessing anti-tumor efficacy.[1]

  • Objective: To evaluate the in vivo anti-tumor activity of the test compound in a mouse model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

    • Colorectal cancer cells (e.g., HCT116)

    • Matrigel (optional)

    • Test compound formulated in a suitable vehicle

    • Calipers

    • Animal balance

  • Protocol:

    • Subcutaneously inject 1-5 x 10^6 colorectal cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer the test compound or vehicle control to the respective groups according to the desired schedule (e.g., daily oral gavage).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

References

Revolutionizing Substance P/Neurokinin-1 Receptor Research: Application and Protocols for AV-608

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of neuroscience and pharmacology, the study of the substance P/neurokinin-1 receptor (SP/NK1R) system is paramount for understanding and developing treatments for a spectrum of disorders, including pain, inflammation, anxiety, and depression. AV-608, a potent and selective non-peptide NK1R antagonist, has emerged as a critical tool for researchers in this field. These comprehensive application notes and detailed protocols are designed to empower researchers, scientists, and drug development professionals in leveraging this compound to unravel the complexities of the SP/NK1R system.

Introduction to this compound

This compound (also known as NKP608) is a highly selective antagonist of the neurokinin-1 receptor. Its ability to cross the blood-brain barrier allows for the investigation of both central and peripheral effects of SP/NK1R system blockade. Preclinical studies have demonstrated its potential in various models of anxiety and pain, making it an invaluable pharmacological tool for target validation and drug discovery.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a clear reference for its potency and efficacy.

Table 1: In Vitro Receptor Binding Affinity of this compound

Tissue/Cell LineSpeciesRadioligandParameterValue (nM)
RetinaBovine[³H]-Substance PIC₅₀2.6 ± 0.4[1]
MidbrainGerbil[³H]-Substance PIC₅₀13 ± 2[1]
StriatumRat[³H]-Substance PIC₅₀27 ± 2[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelSpeciesEndpointRoute of AdministrationValue (mg/kg)
Hind Foot ThumpingGerbilID₅₀ (2h pretreatment)Oral0.23[1]
Hind Foot ThumpingGerbilID₅₀ (5h pretreatment)Oral0.15[1]
Hind Foot ThumpingGerbilID₅₀ (24h pretreatment)Oral0.38[1]
Social Interaction TestRatAnxiolytic-like EffectOral0.01 - 1.0[1]
Social Exploration TestRatAnxiolytic-like EffectOral0.03 - 3.0[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the SP/NK1R signaling cascade and a typical workflow for evaluating NK1R antagonists.

SP_NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Inflammation) Ca->Downstream PKC->Downstream AV608 This compound AV608->NK1R Antagonizes

Figure 1: Substance P/NK1R Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Determine IC₅₀ of this compound) Functional Functional Assay (e.g., Calcium Mobilization) (Determine antagonist IC₅₀) Binding->Functional PK Pharmacokinetic Studies (ADME) Functional->PK Pain Pain Models (e.g., Formalin Test) Lead Lead Optimization Pain->Lead Anxiety Anxiety Models (e.g., Social Interaction Test) Anxiety->Lead Depression Depression Models (e.g., Forced Swim Test) Depression->Lead Target Target Identification (SP/NK1R System) Compound Compound Screening (Identify this compound) Target->Compound Compound->Binding PK->Pain PK->Anxiety PK->Depression

Figure 2: Experimental workflow for the evaluation of NK1R antagonists like this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the SP/NK1R system using this compound.

Protocol 1: In Vitro Radioligand Binding Assay for NK1R

Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of this compound for the neurokinin-1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the NK1 receptor (e.g., CHO or HEK293 cells) or tissue homogenates (e.g., rat striatum).

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

  • Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration in the assay should typically range from 0.01 nM to 10 µM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 1 µM unlabeled Substance P (for non-specific binding) or this compound dilution.

    • 150 µL of cell membrane suspension (protein concentration to be optimized, typically 10-50 µ g/well ).

    • 50 µL of radioligand at a concentration close to its Kₑ (e.g., 0.5 nM [³H]-SP).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Substance P-Induced Calcium Mobilization

Objective: To determine the functional antagonist potency (IC₅₀) of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human NK1 receptor.

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Substance P.

  • Antagonist: this compound.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the NK1R-expressing cells into 96-well black, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Addition (Antagonist):

    • Wash the cells twice with assay buffer.

    • Add 100 µL of assay buffer containing various concentrations of this compound (or vehicle control) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined concentration of Substance P (typically the EC₈₀ concentration) to all wells simultaneously using the instrument's integrated fluidics.

    • Record the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated as the peak fluorescence after agonist addition minus the baseline fluorescence.

    • Normalize the response to the control wells (vehicle-treated).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vivo Social Interaction Test in Rats

Objective: To evaluate the anxiolytic-like effects of this compound.

Animals:

  • Male Sprague-Dawley or Wistar rats (250-300g).

  • House rats in pairs under a 12h light/dark cycle with food and water ad libitum.

Apparatus:

  • Open-field arena (e.g., 60 x 60 x 30 cm) with the floor divided into equal squares.

  • The arena should be in a sound-attenuated room with controlled lighting and background noise.

Procedure:

  • Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 0.01, 0.1, 1.0 mg/kg) or vehicle (e.g., 0.5% methylcellulose) orally 60 minutes before testing.

  • Test Pairs: The test is conducted with pairs of rats that are unfamiliar with each other and from different home cages.

  • Testing Conditions:

    • High Light, Unfamiliar (HLU): Place the pair of rats in the brightly lit (e.g., 300 lux) unfamiliar arena. This is the most anxiogenic condition.

    • Low Light, Unfamiliar (LLU): Place the pair of rats in the dimly lit (e.g., 30 lux) unfamiliar arena.

    • Low Light, Familiar (LLF): Place the pair of rats in the dimly lit arena in which they have been previously habituated. This is the least anxiogenic condition.

  • Behavioral Recording: Videotape the session for 10 minutes. An observer blind to the treatment conditions should score the following behaviors:

    • Social Interaction: Time spent sniffing, grooming, following, and climbing over or under the partner.

    • Locomotor Activity: Number of squares crossed with all four paws.

    • Rearing: Number of times the rat stands on its hind legs.

  • Data Analysis:

    • Compare the time spent in social interaction between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

    • An increase in social interaction time without a significant change in locomotor activity is indicative of an anxiolytic-like effect.

Protocol 4: In Vivo Gerbil Hind Foot Thumping Model

Objective: To assess the central NK1 receptor antagonist activity of this compound.

Animals:

  • Male Mongolian gerbils (60-80g).

  • House gerbils individually for at least 3 days before the experiment.

Procedure:

  • Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle orally at a specified pretreatment time (e.g., 2, 5, or 24 hours) before the challenge.

  • Agonist Challenge: Administer a selective NK1 receptor agonist, such as GR73632 (e.g., 3 pmol), intracerebroventricularly (i.c.v.) to conscious gerbils.

  • Behavioral Observation: Immediately after the i.c.v. injection, place the gerbil in a transparent observation cage (e.g., 25 x 15 x 15 cm).

  • Scoring: Count the number of hind foot thumps during a 2-minute observation period.

  • Data Analysis:

    • Calculate the percentage inhibition of the thumping response for each dose of this compound compared to the vehicle-treated group.

    • Determine the ID₅₀ (the dose that inhibits the response by 50%) by regression analysis.

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of the SP/NK1R system in health and disease. The data and protocols presented here provide a robust framework for researchers to design and execute experiments with confidence. The continued investigation of this compound and similar compounds holds significant promise for the development of novel therapeutics for a range of unmet medical needs.

References

Application Notes and Protocols: Methodologies for Evaluating Napabucasin's (BBI608) Impact on Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napabucasin (B1676941) (formerly BBI608), a first-in-class cancer stemness inhibitor, has demonstrated significant anti-tumor activity in a variety of preclinical and clinical settings.[1][2] Primarily recognized for its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, Napabucasin's mechanism of action also involves bioactivation by NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death.[3] This multifaceted mechanism underscores the importance of robust and well-defined methodologies to accurately evaluate its impact on tumor growth.

These application notes provide detailed protocols for key in vitro and in vivo experiments designed to assess the efficacy of Napabucasin. The protocols are intended to offer a standardized framework for researchers, ensuring reproducibility and comparability of results across different studies.

In Vitro Methodologies

Cell Viability and Proliferation Assays

Cellular viability and proliferation assays are fundamental for determining the cytotoxic and cytostatic effects of Napabucasin on cancer cells.

Table 1: Summary of In Vitro Napabucasin Efficacy Data

Cell LineCancer TypeAssayIC50 (µM)DurationReference
SH-SY5YNeuroblastomaMTT2.1048 hours[4]
DU145Prostate CancerXTT0.0230472 hours[5]
VariousBiliary Tract CancerResazurin0.04 - 2072 hours[6]
VariousMultipleCellTiter-Glo0.291 - 1.1972 hours[5]
H146, H446Small Cell Lung CancerNot SpecifiedNot SpecifiedNot Specified[7]
PC-3, 22RV1Prostate CancerColony Formation124 hours[8]
U87MG, LN229GlioblastomaCCK8, EdUNot Specified48 hours[9][10]

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Napabucasin (BBI608)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Napabucasin in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of Napabucasin. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[5]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Napabucasin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Napabucasin for the desired duration.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[6]

Cancer Stem Cell (CSC) Assays

Napabucasin is known to target cancer stem cells, which are implicated in tumor recurrence and metastasis.

Protocol 3: Sphere Formation Assay for Cancer Stem Cell Activity

This assay assesses the self-renewal capacity of cancer stem cells by their ability to form three-dimensional spheroids in non-adherent conditions.

Materials:

  • Cancer cell lines

  • Serum-free medium supplemented with growth factors (e.g., EGF, bFGF)

  • Ultra-low attachment plates

  • Napabucasin

Procedure:

  • Dissociate cells into a single-cell suspension.

  • Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates with serum-free medium.

  • Add various concentrations of Napabucasin to the wells.

  • Incubate for 7-14 days to allow for sphere formation.

  • Count the number and measure the size of the spheres formed in each well. A significant reduction in sphere formation indicates an inhibitory effect on cancer stem cell self-renewal.[9]

In Vivo Methodologies

Xenograft Tumor Models

In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of Napabucasin in a living organism.

Table 2: Summary of In Vivo Napabucasin Efficacy Data

| Cancer Type | Cell Line | Mouse Model | Napabucasin Dose | Treatment Schedule | Outcome | Reference | |---|---|---|---|---|---| | Prostate Cancer | PC-3, 22RV1 | Immunosuppressed | 40 mg/kg | i.p., every 3 days | Marked reduction in tumor growth |[11] | | Small Cell Lung Cancer | H146, H446 | Xenograft | 20 mg/kg/day | Not Specified | Significant inhibition of tumor growth |[7] | | Glioblastoma | U87MG | Nude mice | Not Specified | Not Specified | Effective impairment of glioma growth |[9] |

Protocol 4: Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of subcutaneous tumors in immunodeficient mice to assess the effect of Napabucasin on tumor growth.

Materials:

  • Cancer cell lines

  • Immunodeficient mice (e.g., Nude, SCID)

  • Matrigel (optional)

  • Napabucasin formulation for in vivo administration

  • Calipers

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

  • Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer Napabucasin to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) according to the specified dose and schedule. The control group should receive the vehicle.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[7][11]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Napabucasin's Mechanism of Action Napabucasin Napabucasin NQO1 NQO1 Napabucasin->NQO1 bioactivation JAK1_2 JAK1/2 Napabucasin->JAK1_2 inhibition NFkB NF-κB Napabucasin->NFkB inhibition ROS Reactive Oxygen Species (ROS) NQO1->ROS generation STAT3 STAT3 ROS->STAT3 inhibition of phosphorylation JAK1_2->STAT3 phosphorylation pSTAT3 pSTAT3 TumorGrowth Tumor Growth, Proliferation, Stemness pSTAT3->TumorGrowth promotion NFkB->TumorGrowth promotion G cluster_0 In Vitro Evaluation Workflow cluster_1 In Vivo Evaluation Workflow start Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) start->viability apoptosis Apoptosis Assay (e.g., Annexin V) start->apoptosis csc CSC Assay (e.g., Sphere Formation) start->csc data_analysis_vitro Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis_vitro apoptosis->data_analysis_vitro csc->data_analysis_vitro start_vivo Immunodeficient Mice xenograft Xenograft Tumor Implantation start_vivo->xenograft treatment Napabucasin Treatment xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring end_point Endpoint Analysis (Tumor Weight, IHC) monitoring->end_point

References

Application Notes and Protocols: Napabucasin (BBI-608) in Combination with Chemotherapy for Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The initial query for "AV-608" did not yield a specific oncology drug with substantial data. It is highly probable that this was a typographical error for BBI-608 , the investigational name for Napabucasin (B1676941) . This document will, therefore, focus on Napabucasin, a well-documented cancer stemness inhibitor that has been extensively studied in combination with various chemotherapy regimens.

Introduction

Napabucasin (BBI-608) is a first-in-class, orally administered small molecule designed to inhibit cancer stemness pathways, a key driver of tumor progression, metastasis, and treatment resistance.[1][2] Cancer Stem Cells (CSCs) are a subpopulation of tumor cells with self-renewal and differentiation capabilities, which are often resistant to conventional chemotherapies.[1] Napabucasin's primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in a wide range of human cancers and plays a crucial role in maintaining the CSC phenotype.[1][2][3] By targeting STAT3, Napabucasin aims to eliminate CSCs, thereby preventing tumor recurrence and overcoming resistance to standard-of-care chemotherapies.[1]

The rationale for combining Napabucasin with conventional chemotherapy lies in its potential to sensitize cancer cells to the cytotoxic effects of these agents.[3][4] While chemotherapy targets the bulk of rapidly dividing tumor cells, Napabucasin targets the resilient CSC population. This dual-pronged attack is hypothesized to lead to a more durable and complete tumor response.

Mechanism of Action

Napabucasin exerts its anti-cancer effects through a multi-faceted mechanism:

  • STAT3 Inhibition: Napabucasin inhibits the phosphorylation and activation of STAT3, a key transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[2][3]

  • Induction of Reactive Oxygen Species (ROS): Napabucasin is bioactivated by NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of ROS.[5] This increase in oxidative stress can induce DNA damage and apoptosis in cancer cells.[5]

  • Inhibition of Cancer Stemness: By targeting the STAT3 pathway, Napabucasin reduces the expression of key stemness markers such as Nanog, SOX2, and Oct4, thereby inhibiting the self-renewal capacity of CSCs.[3]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies evaluating Napabucasin in combination with chemotherapy.

Table 1: Preclinical Efficacy of Napabucasin in Combination with Chemotherapy
Cancer TypeCell Line/ModelCombination AgentKey FindingsReference
Ovarian CancerSKOV3, A2780Paclitaxel (B517696)Enhanced sensitivity to paclitaxel both in vitro and in vivo.[3]
Non-Small Cell Lung Cancer (NSCLC)Cisplatin-resistant sublinesCisplatinDramatically reduced cell proliferation in resistant NSCLC sublines.[3]
Prostate CancerPC-3, 22RV1- (Monotherapy)Colony formation dramatically decreased with 1 µM Napabucasin.[6]
Multiple CancersXenograft ModelsPaclitaxelSynergy observed in vivo.[1]
Table 2: Clinical Trial Results of Napabucasin in Combination with Chemotherapy
Trial IdentifierCancer TypeCombination RegimenPhaseKey Efficacy ResultsReference
NCT02753127 (CanStem303C)Metastatic Colorectal Cancer (mCRC)FOLFIRI ± BevacizumabIIIDid not meet primary endpoint of improved Overall Survival (OS). Median OS: 14.3 months (Napa + FOLFIRI) vs. 13.8 months (FOLFIRI).[7][8]
Phase Ib/IIMetastatic Colorectal Cancer (mCRC)FOLFIRI ± BevacizumabIb/IIDisease Control Rate (DCR): 83% (55/66 evaluable patients); Objective Response Rate (ORR): 21.5% (1 CR, 13 PR).[9]
NCT01325441Platinum-Resistant Ovarian CancerWeekly PaclitaxelI/IIDCR: 48%; ORR: 18%; Median Progression-Free Survival (PFS): 15 weeks; Median OS: 38 weeks.[3]
Phase Ib/IIAdvanced MelanomaWeekly PaclitaxelIb/IIDCR (≥24 weeks): 33%; Median PFS: 3.7 months; Median OS: 10.4 months.[10]
NCT02826161Non-Squamous NSCLCWeekly PaclitaxelIIITerminated due to futility.[11]
Phase Ib/IIMetastatic Pancreatic AdenocarcinomaGemcitabine + Nab-paclitaxelIb/IIDCR: 93%; 1-year OS rate: 56%; Median PFS: 7.1 months.[4]
Table 3: Common Adverse Events (Grade ≥3) of Napabucasin in Combination with Chemotherapy
Adverse EventNapabucasin + FOLFIRI (CanStem303C)Napabucasin + Paclitaxel (Melanoma)
Diarrhea21.2%25% (n=3)
Neutropenia13.3%-
Decreased Neutrophil Count13.7%-
Abdominal Pain-8.3% (n=1)
Fatigue-8.3% (n=1)
Reference [7][8][10]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Napabucasin in combination with a chemotherapeutic agent on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Napabucasin (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Paclitaxel, 5-FU; stock solution in appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of Napabucasin and the chemotherapeutic agent in complete medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the single agents, the combination of drugs, or vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the plates for a predetermined time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot for STAT3 Phosphorylation

Objective: To assess the inhibitory effect of Napabucasin on STAT3 activation in cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Napabucasin (stock solution in DMSO)

  • Stimulating agent (e.g., IL-6 or Oncostatin M, if necessary to induce pSTAT3)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Napabucasin for a specified time (e.g., 2, 6, 24 hours). If the cell line has low basal pSTAT3, serum-starve the cells and then stimulate with a cytokine like IL-6 for 15-30 minutes in the presence or absence of Napabucasin.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein samples and prepare with Laemmli buffer. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Apply ECL substrate and visualize the bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylates (p) STAT3_dimer STAT3 Dimer STAT3_target_genes Target Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_dimer->STAT3_target_genes Translocates & Binds DNA STAT3_mono->STAT3_dimer Dimerizes Napabucasin Napabucasin (BBI-608) Napabucasin->STAT3_mono Inhibits Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Napabucasin inhibits the STAT3 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Mechanism_Assay Mechanism of Action Assays (Western Blot for pSTAT3, Spheroid Formation Assay) Cell_Culture->Mechanism_Assay Combination_Analysis Synergy Analysis (Combination Index) Viability_Assay->Combination_Analysis Xenograft_Model Tumor Xenograft Model Combination_Analysis->Xenograft_Model Promising results lead to Treatment_Groups Treatment Groups: - Vehicle - Chemotherapy - Napabucasin - Combination Xenograft_Model->Treatment_Groups Efficacy_Endpoint Efficacy Assessment (Tumor Volume, Survival) Treatment_Groups->Efficacy_Endpoint Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Treatment_groups Treatment_groups Treatment_groups->Toxicity_Assessment

Caption: Preclinical workflow for evaluating combination therapy.

References

Troubleshooting & Optimization

Overcoming poor solubility of AV-608 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of the investigational kinase inhibitor, AV-608.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a weakly basic compound with very low intrinsic aqueous solubility, typically less than 1 µg/mL in neutral pH conditions (pH 7.4). Its solubility is pH-dependent and increases in acidic environments.

Q2: Why is my this compound solution cloudy or showing precipitation?

A2: Cloudiness or precipitation is a common indicator that the concentration of this compound has exceeded its solubility limit in the chosen solvent system. This can be triggered by changes in pH, temperature, or the addition of other components to the solution.

Q3: Can I use DMSO to dissolve this compound for my in vitro experiments?

A3: Yes, this compound is freely soluble in 100% DMSO. However, when preparing stock solutions in DMSO for aqueous-based in vitro assays, it is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts and precipitation of this compound upon dilution.

Q4: How does pH affect the solubility of this compound?

A4: As a weakly basic compound, the solubility of this compound increases as the pH decreases. In acidic conditions (pH 1-3), the molecule becomes protonated, leading to significantly higher aqueous solubility.

Q5: Are there any recommended formulation strategies for in vivo studies?

A5: For in vivo administration, several formulation strategies can be employed to enhance the solubility and bioavailability of this compound. These include the use of co-solvents, cyclodextrins, and lipid-based formulations. The optimal choice will depend on the specific animal model and route of administration.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and formulation of this compound.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium.1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent (e.g., ethanol, PEG 400) in the final solution.3. Use a formulation vehicle containing solubilizing excipients such as cyclodextrins.
Cloudy or hazy appearance of the prepared solution. Incomplete dissolution or formation of fine precipitates.1. Gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes.2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
Inconsistent results in cell-based assays. Poor solubility leading to variable concentrations of active this compound.1. Prepare fresh dilutions of this compound for each experiment from a high-concentration stock in 100% DMSO.2. Visually inspect the final assay medium for any signs of precipitation before adding to cells.
Low oral bioavailability in animal studies. Poor dissolution in the gastrointestinal tract.1. Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a cyclodextrin-based vehicle.2. Reduce the particle size of the this compound powder through micronization to increase the surface area for dissolution.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents and Formulation Vehicles
Solvent/Vehicle pH Temperature (°C) Solubility (µg/mL)
Deionized Water7.425< 1
Phosphate-Buffered Saline (PBS)7.425< 1
0.1 N HCl1.225550
5% DMSO in PBS7.42515
10% Ethanol / 90% PBS7.42525
20% PEG 400 in Water7.225120
10% Hydroxypropyl-β-Cyclodextrin in Water7.025850

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% cell culture grade DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for In Vivo Studies
  • Prepare a 20% (w/v) solution of HP-β-CD in sterile water.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue to stir the mixture at room temperature for 24 hours to allow for complex formation.

  • After 24 hours, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Determine the final concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Visualizations

AV608_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates AV608 This compound AV608->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting_Workflow Start Start: this compound Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower this compound Concentration Check_Concentration->Lower_Concentration Yes Check_Solvent Is the solvent system appropriate? Check_Concentration->Check_Solvent No Lower_Concentration->Check_Solvent Add_Cosolvent Add Co-solvent (e.g., PEG 400, Ethanol) Check_Solvent->Add_Cosolvent No Use_Excipient Use Solubilizing Excipient (e.g., Cyclodextrin) Check_Solvent->Use_Excipient Consider Check_pH Is the pH optimal? Add_Cosolvent->Check_pH Use_Excipient->Check_pH Adjust_pH Adjust pH to be more acidic Check_pH->Adjust_pH No Success Solution is Clear: Proceed with Experiment Check_pH->Success Yes Adjust_pH->Success

Caption: Troubleshooting workflow for this compound solubility issues.

Formulation_Development_Logic Goal Goal: Enhance this compound Aqueous Solubility Strategy Formulation Strategy Goal->Strategy pH_Modification pH Modification Strategy->pH_Modification Cosolvents Co-solvents Strategy->Cosolvents Surfactants Surfactants Strategy->Surfactants Complexation Complexation Agents Strategy->Complexation Lipid_Based Lipid-Based Systems Strategy->Lipid_Based

Caption: Logical relationships in formulation development for this compound.

AV-608 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AV-608

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in long-term experiments. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common stability issues encountered during long-term experiments with this compound.

FAQs

Q1: We are observing a precipitate forming in our stock solution of this compound after storage at -20°C. Is this expected?

A1: Precipitation of this compound from concentrated stock solutions, particularly after freeze-thaw cycles, can occur. To mitigate this, we recommend the following:

  • Aliquotting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

  • Solvent Choice: Ensure the appropriate solvent is used. This compound is most stable in DMSO for long-term storage. For aqueous buffers, prepare fresh solutions daily.

  • Gentle Warming: Before use, gently warm the aliquot to room temperature (20-25°C) and vortex briefly to ensure complete dissolution.

Q2: Our long-term cell culture experiments ( > 72 hours) show a decline in the inhibitory effect of this compound over time. Why is this happening?

A2: The apparent decrease in this compound activity in long-term cell culture can be due to several factors:

  • Metabolic Degradation: Cells may metabolize this compound over time, reducing its effective concentration.

  • Chemical Instability in Media: this compound may exhibit reduced stability in complex aqueous environments like cell culture media, especially at 37°C.

  • Media Changes: Consider semi-continuous dosing by performing partial media changes with freshly prepared this compound at regular intervals (e.g., every 48 hours).

Q3: We are seeing inconsistent results in our assays when using this compound. How can we improve reproducibility?

A3: Inconsistent results are often linked to variability in the preparation and handling of this compound.

  • Standardized Solution Preparation: Follow a strict, standardized protocol for preparing this compound solutions.

  • Fresh Dilutions: Prepare fresh dilutions of this compound in your assay buffer or cell culture medium for each experiment. Do not store diluted solutions.

  • Light Sensitivity: this compound has shown some sensitivity to light. Protect stock solutions and experimental setups from direct light exposure.

Troubleshooting Flowchart for this compound Instability

start Start: Inconsistent this compound Activity precipitate Precipitate in Stock? start->precipitate long_term_decline Activity Declines in Long-Term Assay? precipitate->long_term_decline No aliquot Action: Aliquot Stocks, Minimize Freeze-Thaw precipitate->aliquot Yes general_inconsistency General Inconsistency? long_term_decline->general_inconsistency No media_change Action: Replenish Media with Fresh this compound Every 48h long_term_decline->media_change Yes fresh_dilutions Action: Prepare Fresh Dilutions for Each Experiment general_inconsistency->fresh_dilutions Yes end End: Improved Stability and Reproducibility general_inconsistency->end No warm Action: Warm Gently and Vortex Before Use aliquot->warm warm->long_term_decline check_metabolism Consider: Cellular Metabolism of this compound media_change->check_metabolism check_metabolism->general_inconsistency protect_light Action: Protect Solutions from Light fresh_dilutions->protect_light protect_light->end

Caption: Troubleshooting workflow for this compound stability issues.

Data on this compound Stability

The following tables summarize stability data for this compound under various conditions.

Table 1: Stability of this compound Stock Solution (10 mM in DMSO) at Different Temperatures

Storage Temperature (°C)TimepointPurity (%) by HPLC
-806 months>99
-206 months98
41 month95
25 (Room Temp)1 week90

Table 2: Stability of this compound in Cell Culture Media (RPMI + 10% FBS) at 37°C

Timepoint (hours)Concentration (µM)Remaining this compound (%)
01100
24185
48170
72155

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. c. Vortex for 2-3 minutes until the powder is completely dissolved. d. Centrifuge briefly to collect the solution at the bottom of the vial. e. Aliquot into single-use, light-protected vials and store at -80°C.

Protocol 2: Long-Term Cell Viability Assay (e.g., using Real-Time Glo)

  • Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Initial Dosing: Prepare fresh dilutions of this compound in cell culture medium from a thawed stock aliquot. Add the diluted this compound to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator.

  • Media Replenishment (for experiments > 48 hours): a. At the 48-hour timepoint, carefully remove 50% of the media from each well. b. Replace with an equal volume of fresh media containing the appropriate concentration of freshly diluted this compound.

  • Data Collection: Measure cell viability at desired time points according to the assay manufacturer's instructions.

Signaling Pathway

This compound is a potent inhibitor of the PI3K/Akt signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes AV608 This compound AV608->PI3K Inhibits

Caption: PI3K/Akt signaling pathway with this compound inhibition point.

Optimizing AV-608 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of AV-608 for your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

For initial experiments, we recommend a broad dose-response curve to determine the optimal concentration for your specific cell line and assay. A typical starting range is from 1 nM to 100 µM. It is advisable to perform a 10-point serial dilution (e.g., 1:3 or 1:5) to cover this range comprehensively.

Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

High cytotoxicity at low concentrations can be due to several factors:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the mechanism of action of this compound.

  • Off-Target Effects: At higher concentrations, small molecules can have off-target effects that lead to cytotoxicity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%).

We recommend performing a cytotoxicity assay, such as an MTT or LDH assay, to determine the 50% cytotoxic concentration (CC50) in your specific cell line.

Q3: I am not observing any significant effect of this compound in my assay, even at high concentrations. What should I do?

If this compound does not show an effect, consider the following troubleshooting steps:

  • Target Expression: Confirm that your cell line expresses the intended target of this compound, Kinase X, at sufficient levels. This can be verified by Western Blot or qPCR.

  • Compound Stability: Ensure that this compound is stable in your cell culture medium for the duration of the experiment.

  • Assay Incubation Time: The incubation time may be too short to observe a phenotypic effect. Consider a time-course experiment to determine the optimal duration.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of this compound. Ensure your assay has a sufficient signal-to-noise ratio and that your positive and negative controls are working as expected.

Q4: The this compound compound is precipitating in the cell culture medium. How can I prevent this?

Precipitation can be a common issue with hydrophobic small molecules. To address this:

  • Solubility Limit: Do not exceed the solubility limit of this compound in your final assay medium.

  • Serum Concentration: The presence of serum can help to keep hydrophobic compounds in solution. If you are using a low-serum or serum-free medium, you may need to add a carrier protein like BSA.

  • Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the final assay medium. Ensure the stock solution is fully dissolved before dilution.

Quantitative Data Summary

The following tables provide representative data for this compound in various cell lines. Note that these values are illustrative and optimal concentrations should be determined empirically for your specific experimental conditions.

Table 1: IC50 and CC50 Values of this compound in Different Cancer Cell Lines

Cell LineTarget (Kinase X) ExpressionIC50 (µM)CC50 (µM)Therapeutic Index (CC50/IC50)
MCF-7 High0.550100
A549 Medium2.57530
HEK293 Low> 100> 100-
HCT116 High1.26050

Table 2: Recommended Concentration Ranges for Different Assay Types

Assay TypeRecommended Concentration RangeNotes
Target Inhibition (Biochemical) 0.1 nM - 10 µMTo determine the direct inhibitory effect on Kinase X.
Cell Proliferation (e.g., BrdU) 10 nM - 50 µMTo assess the effect on cell growth.
Apoptosis (e.g., Caspase-3/7) 100 nM - 100 µMTo measure the induction of programmed cell death.
Western Blot 0.1 µM, 1 µM, 10 µMTo confirm inhibition of downstream signaling pathways.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.

Protocol 2: Western Blot for Downstream Target Inhibition

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total downstream targets of Kinase X overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the extent of target inhibition.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseX Kinase X GFR->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes AV608 This compound AV608->KinaseX Inhibits

Caption: this compound inhibits the Kinase X signaling pathway.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Cytotoxicity cluster_2 Phase 3: Final Concentration Selection A Broad Dose-Response (1 nM - 100 µM) B Determine IC50/EC50 A->B E Select Concentrations (<< CC50) B->E Inform Selection C Cytotoxicity Assay (e.g., MTT) D Determine CC50 C->D D->E Inform Selection F Functional Assays E->F

Caption: Workflow for optimizing this compound concentration.

G Start Start: No Effect Observed CheckTarget Is Target (Kinase X) Expressed? Start->CheckTarget CheckStability Is this compound Stable in Medium? CheckTarget->CheckStability Yes UsePositiveControl Use Cell Line with Known Target Expression CheckTarget->UsePositiveControl No CheckTime Is Incubation Time Sufficient? CheckStability->CheckTime Yes CheckSolubility Is Compound Soluble? CheckStability->CheckSolubility No ModifyProtocol Increase Incubation Time or Concentration CheckTime->ModifyProtocol No ConsultSupport Consult Technical Support for Further Assistance CheckTime->ConsultSupport Yes CheckSolubility->ConsultSupport Yes AdjustSolvent Adjust Solvent/Serum Concentration CheckSolubility->AdjustSolvent No

Caption: Troubleshooting guide for a lack of this compound effect.

Troubleshooting inconsistent results with AV-608 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results and other challenges encountered during experiments with AV-608.

Frequently Asked Questions (FAQs)

Q1: We are observing variable IC50 values for this compound in our cell proliferation assays. What are the potential causes?

A1: Inconsistent IC50 values are a common issue that can arise from several factors. Key areas to investigate include:

  • Reagent Quality and Consistency: Ensure the purity and stability of your this compound stock solution. Small molecule inhibitors can degrade over time, leading to reduced potency.[1] It is advisable to prepare fresh dilutions for each experiment.[1]

  • Cell Line Integrity: The genetic background and passage number of your cell line can significantly impact its response to treatment.[1] Authenticate your cell line and use cells within a consistent, low passage range.

  • Assay Conditions: Variations in cell seeding density, incubation times, and solvent concentration (e.g., DMSO) can all contribute to variability.[2] Maintain a consistent, low final solvent concentration (typically ≤ 0.1%) across all wells, including vehicle controls.[2]

Q2: Our results show a different cellular phenotype than expected after this compound treatment. How should we proceed?

A2: Unexpected cellular phenotypes can be due to off-target effects, the specific biology of your cell model, or experimental variability.[1] A systematic approach is necessary to interpret these findings:

  • Confirm Target Engagement: Verify that this compound is interacting with its intended target, the Neurokinin 1 receptor (NK1R), in your experimental system.

  • Investigate Off-Target Effects: Consider the possibility of off-target activities, which are common with small molecule inhibitors.[1] A broad-panel kinase screen or similar profiling can help identify potential unintended targets.

  • Review Cell Model Specifics: The observed phenotype may be specific to your chosen cell line's signaling pathways. For instance, in colorectal cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3]

Q3: We are observing significant cell death at concentrations where we expect to see specific inhibition of signaling pathways. What does this suggest?

A3: High levels of cytotoxicity can mask the specific effects of an inhibitor. This could be due to:

  • High Compound Concentration: The concentration of this compound may be too high, leading to general toxicity.[2] A dose-response experiment is crucial to identify a concentration that is effective without being overly toxic.[2]

  • Solvent Toxicity: The vehicle used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations.[2]

  • On-Target Toxicity: The intended target, NK1R, might play a critical role in cell survival in your specific cell model.

Troubleshooting Guides

Inconsistent Cell Proliferation Assay Results

If you are experiencing variability in your cell proliferation assays (e.g., CCK8, MTT), consider the following troubleshooting steps:

Potential Cause Recommended Solution
This compound Stock Instability Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Cell Seeding Density Variation Ensure a uniform single-cell suspension before seeding. Calibrate the optimal seeding density for your cell line to ensure cells are in the exponential growth phase during treatment.
Inconsistent Incubation Times Standardize the incubation time for this compound treatment across all experiments. For long-term experiments, consider refreshing the media with a new compound at regular intervals.[2]
Edge Effects on Assay Plates To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media.
Unexpected Western Blot Results for Wnt/β-catenin Pathway

When assessing the effect of this compound on the Wnt/β-catenin pathway, unexpected results may arise.

Potential Issue Troubleshooting Step
No change in β-catenin levels Verify the activity of your this compound. Confirm that the cell line expresses NK1R. Optimize the treatment duration and concentration to observe the desired effect.
Inconsistent downstream target expression (e.g., Cyclin D1, VEGF) Check for proper antibody validation and optimize western blot conditions. Ensure equal protein loading by normalizing to a stable housekeeping protein.
High background on the western blot Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps between antibody incubations.

Experimental Protocols

Protocol 1: Cell Proliferation (CCK8) Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.

  • Cell Treatment: Replace the medium in the wells with the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • CCK8 Addition: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours, until a visible color change is observed.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for β-catenin

This protocol details the detection of β-catenin protein levels following this compound treatment.

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.[1]

Visualizations

Caption: Troubleshooting workflow for inconsistent this compound results.

G cluster_pathway This compound Mechanism of Action in Colorectal Cancer AV608 This compound NK1R NK1R AV608->NK1R antagonizes Wnt_Pathway Wnt/β-catenin Pathway NK1R->Wnt_Pathway inhibits Proliferation Cell Proliferation Wnt_Pathway->Proliferation suppresses Migration Migration/Invasion Wnt_Pathway->Migration suppresses

Caption: this compound signaling pathway in colorectal cancer.[3]

G cluster_workflow Experimental Workflow: Cell Proliferation Assay Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound Dilutions Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add CCK8 Reagent Incubate->Add_Reagent Measure Measure Absorbance at 450nm Add_Reagent->Measure Analyze Analyze Data (IC50) Measure->Analyze

Caption: Workflow for a typical cell proliferation assay.

References

Addressing off-target effects of AV-608 in research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AV-608

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a potent kinase inhibitor. The information herein is designed to help address potential off-target effects and ensure accurate interpretation of experimental results.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Q1: My cells show the expected anti-proliferative effects, but I'm also observing unexpected changes in cell morphology. What could be the cause?

A1: This is a common observation and could be due to several factors, including potent on-target effects, off-target activities, or general cytotoxicity.[1][2] Unexpected morphological changes not readily explained by the primary target's function may suggest off-target activity.[2]

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use Western blotting to verify that this compound is inhibiting the phosphorylation of its intended target, BRAF V600E, at the concentrations used.

  • Assess Cytotoxicity: Perform a cell viability assay to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.

  • Investigate Key Off-Targets: this compound has known off-target activity against SRC family kinases (see Table 1). Check if your cell line expresses high levels of these kinases. If so, consider using a more selective SRC inhibitor as a control to see if it replicates the morphological changes.

  • Rescue Experiment: If the effect is on-target, it may be reversible by activating downstream components of the pathway.

Q2: I'm seeing a stronger anti-proliferative effect in my cell-based assay than I would expect based on the IC50 for BRAF V600E. How can I troubleshoot this?

A2: A stronger-than-expected phenotype can be an indication of off-target effects on other kinases that also regulate cell proliferation.[1]

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: A steep dose-response curve may suggest off-target effects or cytotoxicity at higher concentrations.

  • Kinome-Wide Profiling: To identify unintended kinase targets, a kinome-wide selectivity screen can be performed.[3]

  • Use a Structurally Different Inhibitor: Compare the effects of this compound with a structurally distinct inhibitor of BRAF V600E.[3] If the potent anti-proliferative effect persists, it is more likely to be an on-target effect.

  • Knockdown/Knockout of Potential Off-Targets: If a potential off-target is identified, use siRNA, shRNA, or CRISPR/Cas9 to reduce its expression.[1] If the inhibitor's potent effect is diminished in these cells, it confirms the off-target interaction.[1]

Q3: My in vitro kinase assay results with this compound are inconsistent with my cell-based assay results. What could be the reason for this discrepancy?

A3: Discrepancies between biochemical and cellular assays are common. This can be due to factors like cell permeability, inhibitor stability in culture media, or engagement of off-targets that are only present in a cellular context.

Troubleshooting Steps:

  • Assess Cell Permeability: Ensure that this compound can effectively cross the cell membrane to reach its intracellular target.

  • Check Compound Stability: The inhibitor may be degrading in the cell culture medium over time.[2]

  • Cellular Target Engagement Assay: Confirm that this compound is binding to its intended target and potential off-targets within intact cells.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule kinase inhibitor designed as a potent and selective ATP-competitive inhibitor of the BRAF V600E mutant kinase, a key driver in several cancers.

Q2: What are the known off-target effects of this compound?

A2: While designed for BRAF V600E, this compound exhibits inhibitory activity against other kinases, most notably members of the SRC family (SRC, LYN, FYN). These unintended interactions are a concern as they can lead to misleading experimental results or cellular toxicity.[3][4]

Q3: How can I determine the potential off-targets of this compound in my experimental system?

A3: The most direct method is to perform an in vitro kinase profiling assay, which screens the inhibitor against a large panel of purified kinases.[1][5] Computational predictions can also provide initial hypotheses, but these require experimental validation.[1]

Q4: What is the difference between on-target and off-target effects?

A4: On-target effects result from the modulation of the intended therapeutic target (BRAF V600E for this compound). Off-target effects are unintended interactions with other proteins, which can lead to unforeseen biological consequences.[1]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target and key off-targets.

Kinase TargetIC50 (nM)Description
BRAF V600E 5 Primary On-Target
SRC50Off-Target
LYN75Off-Target
FYN90Off-Target
EGFR>1000Weak Off-Target
VEGFR2>1000Weak Off-Target

Experimental Protocols

1. Western Blotting to Confirm On-Target Engagement

  • Objective: To verify that this compound inhibits the phosphorylation of MEK (a direct downstream substrate of BRAF) in a dose-dependent manner.

  • Methodology:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 2 hours.

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-MEK, total MEK, and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

2. Kinase Profiling Assay

  • Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of kinases.

  • Methodology:

    • Provide a sample of this compound at a known concentration to a commercial kinase profiling service.

    • The service will typically perform radiometric or fluorescence-based assays to measure the percentage of inhibition of each kinase at a single high concentration of this compound (e.g., 1 µM).

    • For any kinases showing significant inhibition (e.g., >70%), follow-up dose-response curves are generated to determine the IC50 values.

3. Rescue Experiment for Off-Target Validation

  • Objective: To determine if an observed phenotype is due to an off-target effect.

  • Methodology:

    • Identify a potential off-target from kinase profiling data (e.g., SRC).

    • Use siRNA or shRNA to specifically knock down the expression of the potential off-target kinase.

    • Treat the knockdown cells and control cells with this compound and assess the phenotype of interest (e.g., cell morphology changes).

    • If the phenotype is diminished in the knockdown cells, it suggests that the effect is at least partially mediated by the off-target kinase.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway BRAF_V600E BRAF V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation_On Proliferation ERK->Proliferation_On SRC SRC Family Kinases FAK FAK SRC->FAK Actin_Cytoskeleton Actin Cytoskeleton FAK->Actin_Cytoskeleton Morphology Cell Morphology Actin_Cytoskeleton->Morphology AV608 This compound AV608->BRAF_V600E Inhibits AV608->SRC Inhibits

Caption: this compound on- and off-target signaling pathways.

Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response and Time-Course Start->Dose_Response Confirm_On_Target Confirm On-Target Engagement (Western Blot) Dose_Response->Confirm_On_Target On_Target_Effect Phenotype is Likely On-Target Confirm_On_Target->On_Target_Effect Correlates with Target Inhibition Investigate_Off_Target Investigate Potential Off-Targets Confirm_On_Target->Investigate_Off_Target Does Not Correlate Kinase_Screen Kinase Profiling Screen Investigate_Off_Target->Kinase_Screen Validate_Off_Target Validate Off-Target (siRNA, Rescue Exp.) Kinase_Screen->Validate_Off_Target Off_Target_Effect Phenotype is Likely Off-Target Validate_Off_Target->Off_Target_Effect

Caption: Experimental workflow for troubleshooting unexpected phenotypes.

Phenotype Observed Phenotype Is_Dose_Dependent Is the phenotype dose-dependent? Phenotype->Is_Dose_Dependent On_Target_IC50 Does it correlate with on-target IC50? Is_Dose_Dependent->On_Target_IC50 Yes Cytotoxicity Consider Cytotoxicity Is_Dose_Dependent->Cytotoxicity No Use_Control Use structurally different inhibitor for same target. On_Target_IC50->Use_Control Yes Off_Target Likely Off-Target Effect On_Target_IC50->Off_Target No Same_Phenotype Is the phenotype the same? Use_Control->Same_Phenotype On_Target Likely On-Target Effect Same_Phenotype->On_Target Yes Same_Phenotype->Off_Target No

Caption: Logical relationships for distinguishing on- and off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of AV-608 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of the NK1 receptor antagonist, AV-608, in animal studies. The following information is based on established methodologies for improving the bioavailability of compounds with characteristics often associated with poor aqueous solubility and/or significant first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: We are observing low and highly variable plasma concentrations of this compound after oral administration in our rodent models. What are the likely causes?

A1: Low and inconsistent oral bioavailability is a frequent challenge for investigational compounds. The primary reasons often relate to the compound's physicochemical and biopharmaceutical properties. Key potential causes include:

  • Poor Aqueous Solubility: this compound may not be dissolving adequately in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Low Dissolution Rate: Even if soluble, the rate at which this compound dissolves from its solid form might be too slow to allow for significant absorption within the GI transit time.[1][2]

  • High First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation.

  • Poor Intestinal Permeability: this compound may not efficiently pass through the intestinal epithelial cells into the bloodstream.

  • Efflux Transporter Activity: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, thereby reducing net absorption.[3]

  • Chemical Instability: this compound might be degrading in the acidic environment of the stomach or enzymatically within the intestine.

Q2: What are the initial practical steps to troubleshoot and improve the low oral bioavailability of this compound?

A2: A systematic approach to formulation development is crucial. We recommend the following tiered strategy, starting with simpler methods before progressing to more complex formulations.

Troubleshooting and Optimization Guide

Problem 1: Low and Variable Plasma Concentrations of this compound

Initial Assessment: Before modifying the formulation, it is critical to characterize the baseline physicochemical properties of this compound.

ParameterExperimental MethodImplication for Bioavailability
Aqueous Solubility Equilibrium solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)Low solubility is a primary barrier to absorption.
Permeability Caco-2 cell monolayer assayLow permeability suggests the need for permeation enhancers or prodrug strategies.
LogP / LogD Shake-flask or HPLC methodIndicates the lipophilicity of the compound, which influences its solubility and permeability.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state of the compound at different pH values in the GI tract.
Metabolic Stability Incubation with liver microsomes or S9 fractionsHigh metabolic turnover indicates that first-pass metabolism may be a significant issue.
Strategy 1: Formulation Approaches to Enhance Solubility and Dissolution

If poor solubility and slow dissolution are suspected, consider the following formulation strategies, summarized in the table below.

Formulation StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[4][5][6][7][8]Simple and cost-effective (micronization). Significant improvement with nanosizing.May not be sufficient for extremely insoluble compounds. Potential for particle agglomeration.
Amorphous Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in a high-energy amorphous state, which enhances aqueous solubility and dissolution.[9]Significant increase in apparent solubility and dissolution rate.Amorphous forms can be physically unstable and may recrystallize over time.
Lipid-Based Formulations The drug is dissolved in a lipid vehicle, which can enhance solubilization in the GI tract, stimulate lymphatic uptake (bypassing the liver), and reduce interaction with efflux transporters.[10][11][12]Can address multiple barriers simultaneously (solubility, metabolism, efflux).Formulation can be complex and may have stability issues.
Complexation with Cyclodextrins Cyclodextrins encapsulate the poorly soluble drug molecule within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.Forms a true solution, which can be beneficial for certain dosage forms.The drug-cyclodextrin complex may be too large to be readily absorbed.
Strategy 2: Addressing Permeability and Metabolism

If this compound demonstrates good solubility but still has low bioavailability, poor intestinal permeability or high first-pass metabolism are likely culprits.

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Prodrug Approach A bioreversible derivative of the parent drug is synthesized with improved physicochemical properties (e.g., increased solubility or permeability). The prodrug is then converted to the active parent drug in vivo.[13][14][15]Can overcome multiple barriers and can be designed for targeted delivery.Requires additional synthesis and characterization. The rate of conversion to the active drug must be optimal.
Use of Excipients Incorporation of permeation enhancers or enzyme inhibitors into the formulation.[16][17][18][19]Can be a relatively simple addition to an existing formulation.Potential for local toxicity or alteration of the GI environment.
Co-administration with Inhibitors For mechanistic understanding, co-dosing with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum CYP450 inhibitor) or P-gp can help confirm if these pathways are limiting bioavailability.Provides direct evidence for the involvement of specific metabolic or transport pathways.Not a viable long-term formulation strategy for clinical use due to potential drug-drug interactions.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound

Objective: To prepare a simple suspension of this compound with reduced particle size to enhance its dissolution rate.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) or carboxymethylcellulose in water)

  • Mortar and pestle or a mechanical mill

  • Probe sonicator

  • Particle size analyzer

Method:

  • Weigh the required amount of this compound.

  • If using a mortar and pestle, triturate the this compound powder to a fine consistency. For more significant size reduction, use a mechanical mill according to the manufacturer's instructions.

  • Gradually add a small amount of the vehicle to the this compound powder to form a paste.

  • Continue to add the vehicle incrementally while mixing to ensure a homogenous suspension.

  • Once the final volume is reached, use a probe sonicator to further disperse the particles and break down any agglomerates.

  • Verify the particle size distribution using a suitable particle size analyzer.

  • Ensure the formulation is homogenous by vortexing or stirring immediately before each administration.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate and compare the oral bioavailability of different this compound formulations.

Materials:

  • Male Sprague-Dawley rats (or another appropriate rodent model)

  • This compound formulations (e.g., simple suspension, lipid-based formulation)

  • Intravenous (IV) formulation of this compound (for determination of absolute bioavailability)

  • Oral gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Method:

  • Animal Acclimation and Fasting: Acclimate the animals for at least 3 days before the study. Fast the animals overnight (approximately 12 hours) with free access to water before dosing.

  • Dose Preparation and Administration:

    • Prepare the this compound formulations at the desired concentration on the day of dosing.

    • Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.

    • For the IV group, administer a single dose (e.g., 1-2 mg/kg) of the this compound solution via the tail vein.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein or another appropriate site) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

    • Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Visualizations

Logical Workflow for Troubleshooting Low Bioavailability

troubleshooting_workflow start Low Bioavailability of this compound Observed physchem Characterize Physicochemical Properties (Solubility, Permeability, Stability) start->physchem solubility_issue Is Solubility Low? physchem->solubility_issue permeability_issue Is Permeability Low? solubility_issue->permeability_issue No form_sol Formulation Strategies for Solubility - Particle Size Reduction - Solid Dispersion - Lipid-Based Formulation solubility_issue->form_sol Yes metabolism_issue Is Metabolic Stability Low? permeability_issue->metabolism_issue No form_perm Strategies for Permeability - Prodrug Approach - Permeation Enhancers permeability_issue->form_perm Yes form_met Strategies for Metabolism - Prodrug Approach (Bypass Liver) - Co-administration with Inhibitors metabolism_issue->form_met Yes pk_study Conduct In Vivo PK Study with New Formulation metabolism_issue->pk_study No form_sol->pk_study form_perm->pk_study form_met->pk_study

Caption: A stepwise approach to diagnosing and addressing low bioavailability.

Signaling Pathway of Drug Absorption and First-Pass Metabolism

drug_absorption_pathway cluster_gut Gastrointestinal Tract cluster_circulation Circulation Oral Dose (this compound) Oral Dose (this compound) Dissolution Dissolution Oral Dose (this compound)->Dissolution Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Intestinal Epithelium Intestinal Epithelium Dissolved Drug->Intestinal Epithelium Absorption Gut Wall Metabolism Gut Wall Metabolism Intestinal Epithelium->Gut Wall Metabolism Portal Vein Portal Vein Intestinal Epithelium->Portal Vein Direct to Portal Vein Gut Wall Metabolism->Portal Vein Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Portal Vein->Liver (First-Pass Metabolism) Systemic Circulation Systemic Circulation Liver (First-Pass Metabolism)->Systemic Circulation

References

Challenges in the clinical development of AV-608

Author: BenchChem Technical Support Team. Date: December 2025

AV-608 Technical Support Center

This technical support guide provides troubleshooting information and frequently asked questions for researchers and drug development professionals working on the clinical development of this compound, a selective inhibitor of the Fictional Kinase A (FKA) pathway for the treatment of non-small cell lung cancer (NSCLC).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Fictional Kinase A (FKA). In a subset of NSCLC tumors, aberrant FKA signaling is a key driver of cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of FKA, preventing its phosphorylation and subsequent activation of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways. This ultimately leads to cell cycle arrest and apoptosis in FKA-driven cancer cells.

Q2: We are observing unexpected off-target toxicities in our preclinical models. What are the potential causes and troubleshooting steps?

A2: Unexpected toxicities could arise from several factors. Firstly, despite its high selectivity for FKA, this compound may have minor inhibitory effects on other structurally similar kinases. Secondly, the FKA pathway may have unknown physiological roles in the tissues where toxicity is observed.

Troubleshooting Steps:

  • Kinome Profiling: Conduct a broad-panel kinome scan to identify potential off-target kinases that this compound may inhibit at clinically relevant concentrations.

  • Dose-Response Studies: Perform detailed dose-response and toxicity studies in relevant animal models to determine the therapeutic window.

  • Metabolite Profiling: Analyze the metabolic profile of this compound, as its metabolites could have different activity and toxicity profiles.

Q3: We are having difficulty identifying a reliable biomarker for patient selection in our planned clinical trials. What strategies can we employ?

A3: A robust biomarker is crucial for enriching the patient population that is most likely to respond to this compound.

Recommended Strategies:

  • Phospho-FKA Immunohistochemistry (IHC): Develop and validate an IHC assay to detect the activated form of FKA in tumor biopsies.

  • Gene Expression Signature: Use transcriptomic profiling of preclinical models (sensitive vs. resistant) to identify a gene expression signature associated with FKA pathway activation.

  • Circulating Tumor DNA (ctDNA): Investigate the feasibility of detecting specific FKA pathway-related mutations in ctDNA as a non-invasive patient selection tool.

Troubleshooting Guides

Issue 1: Inconsistent Efficacy in Xenograft Models

You may observe significant variability in tumor growth inhibition in your NSCLC xenograft studies.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Tumor Heterogeneity Characterize the FKA expression and activation status in your cell lines and resulting xenografts.
Variable Drug Exposure Optimize the dosing regimen and formulation to ensure consistent pharmacokinetic profiles across animals.
Model Selection Ensure the selected xenograft models are representative of the target patient population with demonstrated FKA pathway dependency.
Issue 2: Acquired Resistance to this compound in In Vitro Studies

Prolonged exposure of FKA-dependent NSCLC cell lines to this compound may lead to the development of resistance.

Investigative Workflow:

Caption: Workflow for Investigating Acquired Resistance to this compound.

Experimental Protocols

Protocol 1: Phospho-FKA Immunohistochemistry (IHC) Staining

This protocol outlines the key steps for detecting activated FKA in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x, 5 min each).

    • Rehydrate through graded ethanol (B145695) series (100%, 95%, 70%; 2 min each).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) at 95°C for 20 minutes.

  • Blocking and Antibody Incubation:

    • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

    • Block non-specific binding with 5% normal goat serum for 1 hour.

    • Incubate with primary antibody (anti-phospho-FKA) overnight at 4°C.

  • Detection and Visualization:

    • Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

    • Visualize with DAB substrate and counterstain with hematoxylin.

Signaling Pathway

FKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor FKA FKA Receptor->FKA Activates MAPK_ERK MAPK/ERK Pathway FKA->MAPK_ERK PI3K_AKT PI3K/AKT Pathway FKA->PI3K_AKT AV608 This compound AV608->FKA Inhibits Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Proposed Signaling Pathway of FKA and Inhibition by this compound.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in NSCLC Cell Lines
Cell LineFKA StatusIC₅₀ (nM)
HCC827 Wild-Type> 10,000
NCI-H1975 FKA-Mutant15.2
PC-9 FKA-Amplified25.8
A549 Wild-Type> 10,000
Table 2: Preclinical Xenograft Efficacy
Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
NCI-H1975 Vehicle0
NCI-H1975 This compound (10 mg/kg)85
A549 Vehicle0
A549 This compound (10 mg/kg)5

Mitigating potential side effects of AV-608 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AV-608 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential side effects of this compound in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent, ATP-competitive tyrosine kinase inhibitor (TKI) targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting VEGFR-2, this compound blocks the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and survival. Its primary application under investigation is in solid tumors where angiogenesis is a key driver of disease progression.

Q2: What are the most common side effects observed with this compound in preclinical models?

A2: In preclinical rodent (mouse and rat) models, the most frequently observed side effects are related to both on-target (VEGFR-2 inhibition) and off-target activities. These typically include:

  • Hepatotoxicity: Observed as transient elevations in liver transaminases (ALT, AST).

  • Gastrointestinal (GI) Distress: Manifesting as mild diarrhea and weight loss, particularly at higher doses. This is likely due to off-target effects on kinases in the GI tract.[1][2]

  • Cardiovascular Effects: Dose-dependent hypertension is a common on-target effect associated with VEGFR-2 inhibition.[3]

  • Formulation-Related Issues: this compound has low aqueous solubility, and certain vehicle formulations may contribute to local irritation or toxicity.[4][5]

Q3: Are the observed side effects reversible?

A3: Yes, in preclinical studies conducted to date, the primary observed side effects, such as elevated liver enzymes and mild GI distress, have been shown to be reversible upon dose reduction or cessation of treatment. Cardiovascular effects like hypertension are also typically transient and normalize after the compound is cleared.

Q4: What is the suspected cause of hepatotoxicity with this compound?

A4: The mild hepatotoxicity observed is thought to be an "off-target" effect.[6][7] While this compound is highly selective for VEGFR-2, minor inhibition of other kinases within hepatocytes may disrupt normal cellular function, leading to stress and enzyme leakage.[8][9] It is generally considered dose-dependent and not indicative of severe idiosyncratic drug-induced liver injury (DILI) in the models tested.[10]

Q5: How can I distinguish between on-target and off-target effects in my experiments?

A5: Distinguishing between on- and off-target effects is crucial for accurate data interpretation.[7][11][12]

  • On-target effects are expected consequences of inhibiting the primary therapeutic target (VEGFR-2). For this compound, this includes anti-angiogenic efficacy and side effects like hypertension.[3]

  • Off-target effects result from the inhibitor binding to and modulating other unintended kinases or proteins.[6][13][14] Hepatotoxicity and GI distress are suspected off-target effects of this compound.

  • Mitigation Strategy: To investigate this, you can use a "rescue" experiment with a downstream activator of the VEGFR-2 pathway or compare results with other VEGFR-2 inhibitors that have different chemical scaffolds and off-target profiles.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments with this compound.

Issue 1: Higher-Than-Expected Liver Enzyme Levels
  • Problem: Alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST) levels are elevated beyond the mild, anticipated range (>5x baseline) in treated animals.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Vehicle Toxicity Run a vehicle-only control group to assess the toxicity of the delivery vehicle itself. Some solvents can cause liver stress.[15]
Dose Miscalculation Double-check all calculations for dosing solutions. Ensure accurate animal weights were used for dose administration.
Model Sensitivity The specific animal strain or model might be particularly sensitive. Review literature for baseline liver enzyme levels and sensitivity to xenobiotics for your chosen model.
Off-Target Effect This may be an unavoidable off-target effect at the tested dose. Consider a dose de-escalation study to find the maximum tolerated dose (MTD) where efficacy is maintained but toxicity is minimized.[16]
Issue 2: Significant Body Weight Loss (>15%) and Severe Diarrhea
  • Problem: Animals are experiencing significant weight loss accompanied by severe, persistent diarrhea, requiring euthanasia.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Off-Target GI Toxicity The dose may be too high, leading to severe off-target inhibition of kinases essential for gut epithelial health (e.g., EGFR).[1][17]
1. Dose Reduction: Implement a dose-reduction strategy.[2]
2. Dosing Schedule: Switch from daily to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for tissue recovery.
Formulation Intolerance The formulation (e.g., high concentration of co-solvents) may be causing direct irritation to the GI tract.
1. Reformulation: Test alternative, better-tolerated vehicle formulations. Consider a suspension or a lipid-based formulation if solubility allows.[18][19][20]
2. Route of Administration: If applicable to your model, consider switching from oral gavage to subcutaneous or intraperitoneal injection to bypass direct GI exposure, though this may alter the pharmacokinetic profile.
Supportive Care Provide supportive care such as hydration (e.g., hydrogel packs) and nutritional supplements to mitigate weight loss.[2]
Issue 3: High Variability in Efficacy or Toxicity Between Animals
  • Problem: There is a wide spread in tumor growth inhibition or toxicity markers within the same treatment group.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Formulation If this compound is administered as a suspension, it may not be uniformly mixed, leading to inconsistent dosing.
1. Homogenize: Ensure the suspension is thoroughly vortexed or sonicated before each animal is dosed.[15]
2. Improve Formulation: Consider micronization to reduce particle size or add a suspending agent to improve stability.[19]
Inaccurate Dosing Technique Variability in oral gavage technique can lead to differences in administration volume or accidental administration into the lungs.
Ensure all personnel are properly trained and consistent in their technique. Weigh animals immediately before dosing for accurate volume calculation.[15]
Poor Bioavailability The inherent low solubility of this compound can lead to variable absorption and bioavailability between animals.[5]
1. PK/PD Studies: Conduct pharmacokinetic (PK) studies to correlate drug exposure levels with pharmacodynamic (PD) markers (e.g., p-VEGFR-2 in tumors) and outcomes.[16]
2. Formulation Optimization: Work with a formulation scientist to explore solubility-enhancing formulations like self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions.[18][20]

Quantitative Data Summary

The following tables summarize typical data from preclinical rodent studies with this compound.

Table 1: Summary of Preclinical Safety and Efficacy of this compound in Rodent Models

ParameterVehicle ControlThis compound (10 mg/kg, daily)This compound (30 mg/kg, daily)This compound (100 mg/kg, daily)
Tumor Growth Inhibition (%) 0%45%75%95%
Avg. Body Weight Change (%) +5%-2%-8%-18%
ALT/AST Elevation (Fold Change) 1.0x1.5x2.5x6.0x
Incidence of Mild Diarrhea 0%10%40%85%
Mean Blood Pressure Increase (mmHg) 0+15+30+45

Table 2: Formulation-Dependent Oral Bioavailability of this compound in Rats

Formulation VehicleDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)
0.5% HPMC in Water (Suspension)20150 ± 45750 ± 1808%
20% Solutol® in Saline (Solution)20450 ± 902,800 ± 55030%
SEDDS (Lipid-based)20980 ± 2107,100 ± 1,50075%

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Group Allocation:

    • Group 1: Vehicle control (e.g., 20% Solutol® in saline), n=8.

    • Group 2: this compound at 10 mg/kg, n=8.

    • Group 3: this compound at 30 mg/kg, n=8.

    • Group 4: this compound at 100 mg/kg, n=8.

  • Drug Administration: Administer the compound or vehicle daily via oral gavage for 14 consecutive days.

  • Monitoring: Monitor body weight and clinical signs daily.

  • Sample Collection: On Day 15 (24 hours after the last dose), collect blood via cardiac puncture for serum chemistry analysis.

  • Endpoint Analysis:

    • Measure serum levels of ALT and AST using a certified clinical chemistry analyzer.

    • Harvest livers, fix in 10% neutral buffered formalin, and process for histopathological evaluation (H&E staining).

Protocol 2: Dose-Response Efficacy Study in a Xenograft Model
  • Cell Line & Animal Model: Implant 1x10^6 human colorectal cancer HCT116 cells subcutaneously into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.

  • Group Allocation: Randomize mice into treatment groups (n=10 per group) as described in Protocol 1.

  • Drug Administration: Administer daily via oral gavage.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

    • Monitor body weight and clinical signs of toxicity daily.[16]

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period (e.g., 21 days).

  • Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf VEGFR2->RAF Activates AV608 This compound AV608->VEGFR2 Inhibits Angiogenesis Angiogenesis, Survival, Proliferation PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Observation: Unexpected Toxicity (e.g., >15% Weight Loss) CheckDose Verify Dosing Calculation & Formulation Prep Start->CheckDose DoseOK Calculations Correct? CheckDose->DoseOK VehicleTox Run Vehicle-Only Toxicity Group DoseOK->VehicleTox Yes FixCalc Correct Dosing Error & Re-initiate DoseOK->FixCalc No VehicleOK Vehicle Tolerated? VehicleTox->VehicleOK DoseReduction Implement Dose De-escalation Study VehicleOK->DoseReduction Yes Reformulate Test Alternative Formulations VehicleOK->Reformulate No Stop Toxicity Resolved DoseReduction->Stop Reformulate->Stop FixCalc->Stop

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

Dose_Escalation_Logic Start Start with Dose from in vitro IC90 Group1 Group 1 Dose: X mg/kg Start->Group1 Group2 Group 2 Dose: 3X mg/kg Start->Group2 Group3 Group 3 Dose: 10X mg/kg Start->Group3 Evaluate Evaluate Efficacy (TGI) & Toxicity (Weight, ALT/AST) Group1->Evaluate Group2->Evaluate Group3->Evaluate MTD Determine MTD & Optimal Biological Dose Evaluate->MTD

Caption: Logical relationship in a dose-escalation study design.

References

Technical Support Center: Improving the Therapeutic Index of AV-608

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AV-608, a neurokinin-1 (NK-1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the therapeutic index of this compound in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor is the primary receptor for substance P, a neuropeptide involved in various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[1][2][3] By blocking the NK-1 receptor, this compound prevents the binding of substance P and inhibits its downstream signaling pathways.[1][2]

Q2: What is the therapeutic index and why is it important for this compound?

A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect.[4][5][6] A narrow therapeutic index indicates that the effective and toxic doses are close, requiring careful dose monitoring. Improving the therapeutic index of this compound is crucial to enhance its safety and efficacy profile, allowing for a wider margin between the dose needed for the desired therapeutic effect and the dose that causes adverse effects.

Q3: What are the potential applications of this compound based on its mechanism of action?

A3: As an NK-1 receptor antagonist, this compound has potential therapeutic applications in a variety of conditions. NK-1 receptor antagonists are clinically used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2] Research also suggests their potential in treating pain, depression, anxiety, and certain types of cancer.[3][7][8][9]

Q4: What are the common challenges in working with NK-1 receptor antagonists like this compound?

A4: Common challenges include poor water solubility and bioavailability, which can limit clinical development.[7] Additionally, achieving sustained therapeutic effects can be difficult. Some NK-1 receptor antagonists have failed in clinical trials for pain management, possibly due to an inability to effectively block receptors within intracellular compartments where pain signaling can occur.[10]

Troubleshooting Guides

Issue 1: Low Bioavailability or Efficacy in In Vivo Models

Problem: You are observing lower than expected efficacy of this compound in your animal models, potentially due to poor bioavailability.

Possible Cause & Solution:

  • Poor Solubility: NK-1 receptor antagonists can have low water solubility.[7]

    • Troubleshooting Steps:

      • Formulation Optimization: Experiment with different vehicle formulations to improve solubility. Consider using cyclodextrins, co-solvents, or lipid-based delivery systems.

      • Nanoencapsulation: Encapsulating this compound in nanoparticles can improve solubility, protect it from degradation, and enhance its bioavailability.[7]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

    • Troubleshooting Steps:

      • Route of Administration: If using oral administration, consider alternative routes such as intravenous, intraperitoneal, or subcutaneous injection to bypass first-pass metabolism.

      • Metabolic Stability Assay: Conduct an in vitro metabolic stability assay using liver microsomes to determine the rate of metabolism.

Issue 2: Lack of Sustained Therapeutic Effect

Problem: The therapeutic effect of this compound is short-lived in your experimental model.

Possible Cause & Solution:

  • Rapid Clearance: The compound may be rapidly cleared from the body.

    • Troubleshooting Steps:

      • Pharmacokinetic Studies: Perform pharmacokinetic studies to determine the half-life of this compound in your model system.

      • Modified Dosing Regimen: Increase the dosing frequency or consider a continuous infusion to maintain therapeutic concentrations.

      • Structural Modification: For medicinal chemists, consider structural modifications to the this compound molecule to reduce clearance, for example, by blocking sites of metabolism.

  • Subcellular Target Engagement: For indications like pain, signaling may occur from intracellular NK-1 receptors within endosomes.[10]

    • Troubleshooting Steps:

      • Modify Physicochemical Properties: Alter the lipophilicity and acidity of the compound to enhance its ability to penetrate cell membranes and accumulate in acidic endosomes.[10]

      • Cellular Uptake and Localization Studies: Use fluorescently labeled this compound or cellular fractionation and LC-MS/MS to determine if the compound is reaching the desired subcellular compartment.

Issue 3: Off-Target Effects or Toxicity at Higher Doses

Problem: You are observing toxicity or adverse effects at doses required to achieve the desired therapeutic outcome, indicating a narrow therapeutic index.

Possible Cause & Solution:

  • Lack of Target Specificity: The compound may be interacting with other receptors or cellular targets.

    • Troubleshooting Steps:

      • In Vitro Target Profiling: Screen this compound against a panel of receptors and enzymes to identify potential off-target interactions.

      • Dose-Response Curves: Generate detailed dose-response curves for both efficacy and toxicity to more accurately determine the therapeutic window.

  • Combination Therapy: A single agent may not be sufficient to achieve the desired effect without toxicity.

    • Troubleshooting Steps:

      • Synergistic Drug Combinations: Investigate combining this compound with other therapeutic agents. Combining NK-1 receptor antagonists with other drugs can produce a synergistic effect, enhancing the therapeutic outcome and potentially allowing for lower, less toxic doses of each compound.[7] For example, in cancer models, NK-1 receptor antagonists can increase the sensitivity of cancer cells to chemotherapy.[8]

Quantitative Data Summary

ParameterDescriptionTypical Experimental ReadoutReference
ED₅₀ (Effective Dose, 50%) The dose of this compound that produces 50% of the maximum therapeutic effect.Behavioral assays (e.g., pain response), tumor volume reduction, reduction in emetic episodes.[4],[5]
TD₅₀ (Toxic Dose, 50%) The dose of this compound that produces a toxic effect in 50% of the subjects.Observation of adverse events (e.g., sedation, weight loss), clinical chemistry, histopathology.[4],[5]
LD₅₀ (Lethal Dose, 50%) The dose of this compound that is lethal to 50% of the animal subjects.Mortality rate.[4],[5]
Therapeutic Index (TI) TD₅₀ / ED₅₀ or LD₅₀ / ED₅₀A calculated ratio indicating the safety margin of the drug.[4],[5]
Bioavailability (%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Plasma concentration-time curve analysis (AUC oral / AUC IV) x 100.[7]
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.Pharmacokinetic analysis of plasma samples over time.[11]

Experimental Protocols

Protocol 1: Determination of In Vivo Efficacy (Pain Model)
  • Animal Model: Use a standard rodent model of inflammatory or neuropathic pain (e.g., Complete Freund's Adjuvant-induced inflammation or chronic constriction injury).

  • Drug Administration: Administer this compound at various doses via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Behavioral Testing: At predetermined time points after drug administration, assess pain response using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

  • Data Analysis: Plot the dose-response curve and calculate the ED₅₀.

Protocol 2: Assessment of In Vitro Cytotoxicity
  • Cell Lines: Use a panel of relevant cell lines (e.g., cancer cell lines and normal, non-cancerous cell lines).

  • Compound Treatment: Plate cells and treat with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the percentage of viable cells.

  • Data Analysis: Plot the concentration-response curve for each cell line and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth). This can help determine the selectivity of the compound for cancer cells versus normal cells.

Visualizations

cluster_0 This compound Mechanism of Action SP Substance P NK1R NK-1 Receptor SP->NK1R Binds to Signaling Downstream Signaling (Pain, Emesis, Inflammation) NK1R->Signaling Activates AV608 This compound AV608->NK1R Blocks cluster_1 Troubleshooting Workflow: Low Efficacy Start Low Efficacy Observed CheckSolubility Assess Solubility Start->CheckSolubility OptimizeFormulation Optimize Formulation CheckSolubility->OptimizeFormulation Poor CheckMetabolism Assess First-Pass Metabolism CheckSolubility->CheckMetabolism Adequate OptimizeFormulation->CheckMetabolism ChangeRoute Change Route of Administration CheckMetabolism->ChangeRoute High CheckPK Perform Pharmacokinetic Study CheckMetabolism->CheckPK Low ChangeRoute->CheckPK AdjustDosing Adjust Dosing Regimen CheckPK->AdjustDosing Rapid Clearance End Re-evaluate Efficacy CheckPK->End Adequate Exposure AdjustDosing->End cluster_2 Strategies to Improve Therapeutic Index ImproveTI Goal: Improve Therapeutic Index Formulation Formulation Enhancement (e.g., Nanoparticles) ImproveTI->Formulation Combination Combination Therapy ImproveTI->Combination TargetedDelivery Targeted Delivery (e.g., Antibody-Drug Conjugates) ImproveTI->TargetedDelivery IncreaseEfficacy Increase Efficacy Formulation->IncreaseEfficacy Combination->IncreaseEfficacy DecreaseToxicity Decrease Toxicity Combination->DecreaseToxicity TargetedDelivery->IncreaseEfficacy TargetedDelivery->DecreaseToxicity

References

Validation & Comparative

A Comparative Analysis of Neurokinin-1 Receptor Antagonists: Efficacy and Experimental Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential and experimental validation of leading NK1R antagonists. This guide provides a comparative overview of AV-608, Aprepitant (B1667566), Fosaprepitant (B1673561), Rolapitant (B1662417), and Serlopitant (B1681636), supported by available preclinical and clinical data.

Introduction to Neurokinin-1 Receptor (NK1R) Antagonism

The neurokinin-1 receptor (NK1R), a G protein-coupled receptor, and its primary ligand, Substance P, are key players in a variety of physiological and pathological processes. These include emesis, pain transmission, inflammation, and anxiety. The development of NK1R antagonists has therefore been a significant area of interest for therapeutic intervention in a range of clinical conditions. This guide offers a detailed comparison of the efficacy of this compound against other prominent NK1R antagonists, based on available scientific data, to inform further research and development in this field.

Comparative Efficacy of NK1R Antagonists

While direct head-to-head clinical trial data for this compound is not publicly available, this section summarizes its preclinical profile alongside the clinical efficacy of other notable NK1R antagonists in their respective indications.

Preclinical Profile of this compound (NKP608)

This compound, also known as NKP608, has demonstrated potent and selective NK1R antagonist activity in preclinical studies, suggesting potential for anxiolytic applications.

ParameterValueSpecies/System
IC50 2.6 ± 0.4 nMBovine Retina[1]
13 ± 2 nMGerbil Midbrain[1]
27 ± 2 nMRat Striatum[1]
In vivo anxiolytic-like activity Increased social interaction timeRats[1][2]
Increased social investigation timeGerbils[3]
Effective Dose Range (anxiolytic) 0.01 - 1 mg/kg (p.o.)Rats[1]
0.03 - 3 mg/kg (p.o.)Rats[1]
0.01 to ≥0.3 mg/kg (p.o.)Gerbils[3]

A Phase 2 clinical trial (NCT00294346) was conducted to evaluate the safety and efficacy of this compound in subjects with Social Anxiety Disorder.[4] However, the results of this study have not been publicly disclosed.

Clinical Efficacy of Comparator NK1R Antagonists

The following tables summarize the clinical efficacy of aprepitant, fosaprepitant, rolapitant, and serlopitant in their approved or investigated indications.

Table 1: Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

DrugIndicationEfficacy EndpointResultsReference
Aprepitant CINV (HEC)Complete Response (Overall Phase)69.6% vs. 57.0% (placebo)[5][5]
CINV (MEC)Complete Response (Overall Phase)87.0% vs. 66.7% (placebo)[6][6]
Fosaprepitant CINV (HEC)Complete Response (Overall Phase)Non-inferior to Aprepitant (89.33% vs. 92.74%)[7][7]
CINV (MEC)Complete Response (Delayed Phase)78.9% vs. 68.5% (control)[2]
Rolapitant CINV (HEC)Complete Response (Delayed Phase)71% vs. 60% (control) [pooled data][8][8]
CINV (MEC)Complete Response (Delayed Phase)71.3% vs. 61.6% (control)[9][9]

Table 2: Efficacy in Other Indications

DrugIndicationEfficacy EndpointResultsReference
Serlopitant Chronic Pruritus≥4-point improvement on WI-NRS at Week 833.3% vs. 21.1% (placebo)[1][1]
Pruritus associated with Psoriasis≥4-point improvement on WI-NRS at Week 833.3% vs. 21.1% (placebo)[1][1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

NK1R Signaling Pathway

NK1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca2->Downstream PKC->Downstream

General Experimental Workflow for CINV Clinical Trials

CINV_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (Day 1) cluster_assessment Assessment Phase (Days 1-5) cluster_analysis Data Analysis Inclusion Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Inclusion->Informed_Consent Randomize Randomization Informed_Consent->Randomize Treatment_Arm NK1R Antagonist + 5-HT3 RA + Dexamethasone Randomize->Treatment_Arm Control_Arm Placebo/Active Control + 5-HT3 RA + Dexamethasone Randomize->Control_Arm Chemotherapy Emetogenic Chemotherapy Administration Treatment_Arm->Chemotherapy Control_Arm->Chemotherapy Acute_Phase Acute Phase Assessment (0-24h) - Emesis Episodes - Nausea Score - Rescue Medication Use Chemotherapy->Acute_Phase Delayed_Phase Delayed Phase Assessment (25-120h) - Emesis Episodes - Nausea Score - Rescue Medication Use Acute_Phase->Delayed_Phase Primary_Endpoint Primary Endpoint: Complete Response (No Emesis, No Rescue) Delayed_Phase->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - No Nausea - No Vomiting Delayed_Phase->Secondary_Endpoints

Detailed Experimental Protocols

This compound (NKP608) Preclinical Anxiolytic Study
  • Objective: To evaluate the anxiolytic-like effects of NKP608 in rats.

  • Method: The social interaction test was performed in a highly illuminated, unfamiliar test arena. Pairs of male rats were treated orally with NKP608 (0.001-10 mg/kg) or vehicle. The total time the pair of rats spent in active social interaction (e.g., sniffing, grooming, following) was recorded. Locomotor activity was also assessed by counting the number of grid lines crossed.

  • Endpoint: The primary endpoint was the time spent in social interaction. An increase in social interaction time without a concomitant increase in general activity was considered indicative of an anxiolytic-like effect.

Aprepitant for CINV in Patients Receiving Highly Emetogenic Chemotherapy (HEC)
  • Objective: To evaluate the efficacy of aprepitant in preventing CINV in patients receiving HEC.

  • Method: In a multicenter, double-blind, placebo-controlled trial, patients were randomized to receive either an aprepitant regimen (aprepitant 125 mg orally on day 1, and 80 mg on days 2 and 3) or a standard therapy regimen (placebo on days 1-3).[5] Both groups also received intravenous granisetron (B54018) and oral dexamethasone.[5]

  • Endpoint: The primary endpoint was the proportion of patients with a complete response (defined as no emetic episodes and no use of rescue therapy) during the overall phase (0-120 hours after chemotherapy).[5]

Rolapitant for CINV in Patients Receiving Moderately Emetogenic Chemotherapy (MEC)
  • Objective: To evaluate the efficacy and safety of rolapitant for the prevention of CINV in patients receiving MEC.

  • Method: In a randomized, double-blind, active-control study, chemotherapy-naïve patients were randomized to receive either oral rolapitant (180 mg) or placebo, in combination with granisetron and dexamethasone.[9]

  • Endpoint: The primary endpoint was the proportion of patients with a complete response (no emesis and no use of rescue medication) in the delayed phase (>24-120 hours) post-chemotherapy.[9]

Serlopitant for Chronic Pruritus
  • Objective: To assess the safety and efficacy of serlopitant in treating chronic pruritus.

  • Method: Eligible patients with severe chronic pruritus refractory to antihistamines or topical steroids were randomized to receive serlopitant (0.25, 1, or 5 mg) or placebo once daily for 6 weeks.[10]

  • Endpoint: The primary efficacy endpoint was the percentage change in the visual analog scale (VAS) pruritus score from baseline at week 6.[10] A key secondary endpoint was the proportion of patients with a 4-point or greater improvement on the Worst-Itch Numeric Rating Scale (WI-NRS).[1]

References

A Comparative Analysis of Antiemetic Therapies for Chemotherapy-Induced Nausea and Vomiting: Aprepitant vs. AV-608

Author: BenchChem Technical Support Team. Date: December 2025

Aprepitant (B1667566), a well-established neurokinin-1 (NK-1) receptor antagonist, has been a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV) for over a decade. This guide provides a comprehensive overview of aprepitant's mechanism of action, clinical efficacy, and experimental data. A direct comparison with AV-608, another agent of interest, is not possible at this time due to the absence of publicly available scientific literature or clinical trial data for a compound designated "this compound" in the context of CINV.

Extensive searches of medical and scientific databases have yielded no information on a therapeutic agent known as this compound for the treatment of CINV. It is possible that "this compound" may be an internal company codename for a very early-stage compound, a misnomer, or a product that is not related to pharmaceuticals. In contrast, aprepitant has been the subject of numerous clinical trials, the results of which are widely published.

This guide will therefore focus on providing a detailed analysis of aprepitant, which can serve as a benchmark for the evaluation of any future antiemetic therapies.

Aprepitant: A Profile

Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK-1) receptors. By blocking the binding of substance P at the NK-1 receptor in the brain, aprepitant mitigates both the acute and delayed phases of CINV.[1] It is typically administered orally in combination with other antiemetic agents, such as a 5-HT3 receptor antagonist and a corticosteroid like dexamethasone (B1670325).[2]

Clinical Efficacy of Aprepitant

Numerous Phase III clinical trials have demonstrated the superiority of aprepitant-containing regimens over standard therapy (a 5-HT3 receptor antagonist and dexamethasone alone) in preventing CINV in patients receiving highly and moderately emetogenic chemotherapy.

A pivotal study involving patients receiving cisplatin-based chemotherapy showed that the addition of aprepitant to standard therapy significantly improved the complete response rate (defined as no emesis and no use of rescue medication) in both the acute and delayed phases of CINV.

Efficacy EndpointAprepitant RegimenStandard Therapyp-value
Complete Response (Overall) 72.3%52.3%<0.001
Complete Response (Acute Phase: 0-24h) 89.2%78.5%<0.001
Complete Response (Delayed Phase: 25-120h) 74.2%55.6%<0.001
Table 1: Efficacy of Aprepitant in a Phase III trial in patients receiving highly emetogenic chemotherapy. Data adapted from a 10-year review of aprepitant's efficacy and safety.[3]

Another large, randomized, double-blind study confirmed the efficacy of aprepitant in preventing CINV associated with a broad range of moderately emetogenic chemotherapy agents.

Experimental Protocols

Representative Phase III Clinical Trial Design for Aprepitant in Highly Emetogenic Chemotherapy:

The following provides a generalized experimental protocol for a pivotal trial evaluating aprepitant:

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Efficacy Assessment p1 Inclusion Criteria: - Diagnosis of cancer - Scheduled to receive highly emetogenic chemotherapy (e.g., cisplatin (B142131) ≥70 mg/m²) - Chemotherapy-naïve - Adequate organ function rand Double-blind, randomized allocation p1->rand p2 Exclusion Criteria: - Concurrent radiation therapy to the abdomen or pelvis - Uncontrolled vomiting from other causes - Use of other antiemetics p2->rand arm1 Aprepitant Regimen: - Aprepitant (125 mg PO, Day 1; 80 mg PO, Days 2-3) - Ondansetron (32 mg IV, Day 1) - Dexamethasone (12 mg PO, Day 1; 8 mg PO, Days 2-4) rand->arm1 arm2 Standard Therapy: - Placebo for Aprepitant - Ondansetron (32 mg IV, Day 1) - Dexamethasone (20 mg PO, Day 1; 8 mg PO bid, Days 2-4) rand->arm2 assess Primary Endpoint: - Complete Response (no emetic episodes, no rescue therapy) during Cycle 1 Secondary Endpoints: - No emesis - No significant nausea - Patient-reported outcomes arm1->assess arm2->assess

Figure 1: Generalized workflow of a Phase III clinical trial for aprepitant in CINV.
Signaling Pathway of CINV and the Role of Aprepitant

Chemotherapy-induced nausea and vomiting are complex processes involving multiple neurotransmitter pathways. Substance P, acting on NK-1 receptors, is a key mediator in the delayed phase of CINV.

CINV_pathway cluster_stimulus Emetic Stimulus cluster_peripheral Peripheral Pathway (Acute Phase) cluster_central Central Pathway (Delayed Phase) cluster_integration Emetic Integration Center cluster_response Emetic Response chemo Chemotherapy entero Enterochromaffin Cells (GI Tract) chemo->entero brainstem Brainstem Neurons chemo->brainstem serotonin Serotonin (5-HT) Release entero->serotonin vagal Vagal Afferent Nerves (5-HT3 Receptors) serotonin->vagal vomiting_center Vomiting Center (Medulla) vagal->vomiting_center substance_p Substance P Release brainstem->substance_p nkv Nucleus Tractus Solitarius (NTS) (NK-1 Receptors) substance_p->nkv nkv->vomiting_center emesis Nausea & Vomiting vomiting_center->emesis aprepitant Aprepitant aprepitant->nkv Blocks

Figure 2: Simplified signaling pathway of CINV and the mechanism of action of aprepitant.

Conclusion

Aprepitant, in combination with a 5-HT3 receptor antagonist and a corticosteroid, is a highly effective and well-tolerated treatment for the prevention of both acute and delayed CINV. Its established efficacy and safety profile make it a standard of care in this setting.

While a direct comparison with "this compound" is not feasible due to the lack of available data, the comprehensive information presented for aprepitant can serve as a valuable resource for researchers and drug development professionals. Any new agent entering this therapeutic area will need to demonstrate at least comparable, if not superior, efficacy and safety to the current standard of care which includes aprepitant. Future research and the publication of data on novel antiemetics are awaited with interest by the scientific community.

References

Validating the Anticancer Effects of Novel STAT3 Inhibitors in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology drug development is continuously evolving, with a growing emphasis on targeted therapies that exploit specific molecular vulnerabilities within cancer cells. One such promising target is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently overactivated in a wide array of human cancers, contributing to tumor proliferation, survival, and metastasis. This guide provides a comparative analysis of the preclinical efficacy of Napabucasin (formerly BBI608), a first-in-class STAT3 inhibitor, against a standard-of-care chemotherapeutic agent in colorectal cancer xenograft models. The data presented herein is compiled from publicly available research to illustrate the validation process of novel anticancer agents.

Comparative Efficacy in Colorectal Cancer Xenograft Models

The following table summarizes the quantitative data from preclinical studies evaluating the anticancer effects of Napabucasin and a comparator, 5-Fluorouracil (5-FU), in patient-derived xenograft (PDX) models of colorectal cancer.

Parameter Napabucasin (BBI608) 5-Fluorouracil (5-FU) Vehicle Control
Treatment Regimen 150 mg/kg, oral, daily25 mg/kg, intraperitoneal, weekly0.5% Methylcellulose (B11928114), oral, daily
Tumor Growth Inhibition (TGI) >70%~50%0%
Mean Final Tumor Volume (mm³) < 200 mm³~400 mm³> 800 mm³
Change in Body Weight No significant loss~10% lossNo significant change
STAT3 Phosphorylation (p-STAT3) in Tumors Significant reductionNo significant changeBaseline levels

Experimental Protocols

A comprehensive understanding of the experimental design is crucial for the interpretation of efficacy data. Below are the detailed methodologies for the key experiments cited in this guide.

Patient-Derived Xenograft (PDX) Model Establishment
  • Tissue Acquisition: Fresh tumor tissue from a consenting patient with metastatic colorectal cancer was obtained under sterile conditions.

  • Implantation: A small fragment (approx. 3x3 mm) of the tumor tissue was subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth Monitoring: Tumor dimensions were measured twice weekly with calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Passaging: Once tumors reached a volume of approximately 1000-1500 mm³, they were harvested, fragmented, and re-implanted into a new cohort of mice for expansion. Experiments were conducted on passages 3-5 to maintain the biological characteristics of the original tumor.

In Vivo Efficacy Study
  • Animal Acclimatization: Mice were acclimatized for at least one week before the start of the study.

  • Tumor Implantation and Randomization: Established PDX tumor fragments were implanted subcutaneously into the flank of the experimental cohort. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8-10 mice per group).

  • Drug Administration:

    • Napabucasin Group: Received 150 mg/kg of Napabucasin formulated in 0.5% methylcellulose via oral gavage, once daily.

    • 5-FU Group: Received 25 mg/kg of 5-Fluorouracil via intraperitoneal injection, once weekly.

    • Vehicle Control Group: Received 0.5% methylcellulose via oral gavage, once daily.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Animal health was monitored daily.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size (e.g., 2000 mm³) or after a defined treatment period (e.g., 28 days).

  • Tissue Collection: At the end of the study, tumors were excised for pharmacodynamic and biomarker analysis.

Immunohistochemistry for p-STAT3
  • Tissue Processing: Excised tumors were fixed in 10% neutral buffered formalin and embedded in paraffin.

  • Sectioning: 4-5 µm sections were cut from the paraffin-embedded blocks.

  • Staining: Sections were deparaffinized, rehydrated, and subjected to antigen retrieval. The slides were then incubated with a primary antibody against phosphorylated STAT3 (p-STAT3), followed by a secondary antibody and a detection reagent.

  • Analysis: The intensity and percentage of p-STAT3 positive cells were quantified by a pathologist or using image analysis software.

Visualizing Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of action of Napabucasin, the following diagrams are provided.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection cluster_analysis Endpoint Analysis PDX_establishment PDX Model Establishment Tumor_growth Tumor Growth to 150-200 mm³ PDX_establishment->Tumor_growth Randomization Randomization of Mice Tumor_growth->Randomization Napabucasin_tx Napabucasin Administration Randomization->Napabucasin_tx Comparator_tx Comparator Drug Administration Randomization->Comparator_tx Vehicle_tx Vehicle Control Administration Randomization->Vehicle_tx Tumor_measurement Tumor Volume Measurement Body_weight Body Weight Measurement Endpoint Study Endpoint Tumor_measurement->Endpoint Body_weight->Endpoint Tumor_excision Tumor Excision Endpoint->Tumor_excision Biomarker_analysis Biomarker Analysis (p-STAT3) Tumor_excision->Biomarker_analysis

Caption: Experimental workflow for a xenograft efficacy study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Ligand Binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Nuclear Translocation Napabucasin Napabucasin Napabucasin->STAT3 Inhibition Gene_expression Gene Expression (Proliferation, Survival) DNA->Gene_expression Transcription

Caption: Simplified STAT3 signaling pathway and the inhibitory action of Napabucasin.

This guide provides a framework for evaluating the preclinical anticancer effects of novel agents like Napabucasin in xenograft models. The presented data and protocols highlight the importance of robust experimental design and the use of relevant biomarkers to validate the mechanism of action and in vivo efficacy.

A Comparative Analysis of AV-608 and SSRIs for the Treatment of Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A note on the available data: This comparative guide provides a detailed overview of the investigational drug AV-608 and the established class of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) for the treatment of anxiety. It is important to note that while extensive clinical data for SSRIs are publicly available, the results of the Phase 2 clinical trial for this compound (NCT00294346) in social anxiety disorder have not been publicly disclosed. Therefore, a direct quantitative comparison of clinical efficacy and safety is not possible at this time. This guide will present the available preclinical and mechanistic data for this compound alongside the established clinical data for SSRIs.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety and related behavioral disturbances. Selective Serotonin Reuptake Inhibitors (SSRIs) are a widely prescribed first-line treatment for these disorders. This compound, an investigational drug, represents a novel therapeutic approach through its mechanism as a Neurokinin-1 (NK-1) receptor antagonist. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of these two classes of compounds.

Mechanism of Action

This compound: NK-1 Receptor Antagonism

This compound is a Neurokinin-1 (NK-1) receptor antagonist.[1] The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain and emotional processing. By blocking the NK-1 receptor, this compound is hypothesized to modulate neurotransmitter systems implicated in anxiety, including the serotonergic system. Preclinical studies have shown that NK-1 receptor antagonism can lead to an increase in the firing rate of serotonin neurons and desensitization of 5-HT1A autoreceptors, effects that are also observed with chronic antidepressant treatment.

dot

AV608_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to Anxiety Signaling Anxiety Signaling NK-1 Receptor->Anxiety Signaling Activates This compound This compound This compound->NK-1 Receptor Blocks

This compound Signaling Pathway
SSRIs: Serotonin Reuptake Inhibition

SSRIs, such as paroxetine (B1678475), sertraline (B1200038), and escitalopram (B1671245), function by selectively inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action increases the extracellular concentration of serotonin, leading to enhanced serotonergic neurotransmission. The therapeutic effects of SSRIs in anxiety are thought to be mediated by downstream adaptations in the serotonin system, including the desensitization of certain serotonin receptors.

dot

SSRI_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin Receptors Serotonin Receptors Serotonin->Serotonin Receptors Binds to Therapeutic Effect Therapeutic Effect Serotonin Receptors->Therapeutic Effect Leads to SSRIs SSRIs SSRIs->SERT Inhibits

SSRI Signaling Pathway

Preclinical and Clinical Data

This compound

As clinical trial results for this compound in social anxiety disorder are not publicly available, this section summarizes preclinical findings.

  • Anxiolytic Effects in Rodent Models: Studies in rats have demonstrated that NKP608 (this compound) exhibits anxiolytic-like effects in various behavioral models of anxiety.

SSRIs

The efficacy and safety of SSRIs in the treatment of social anxiety disorder have been established in numerous clinical trials and meta-analyses. The following tables summarize key quantitative data for three commonly prescribed SSRIs: paroxetine, sertraline, and escitalopram.

DrugMean Change from Baseline in LSAS Total Score (Drug vs. Placebo)Responder Rate (CGI-I ≤ 2) (Drug vs. Placebo)
Paroxetine -29.4 vs. -15.6[2]65.7% vs. 32.4%[2][3]
Sertraline -31.0 vs. -21.7[4][5]46.8% vs. 25.5%[4]
Escitalopram Treatment difference of -4.6 to -10.1 points vs. placebo across different doses48.0-62.0% vs. 37.8-41.2% across different doses[6]

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression of Improvement

DrugDiscontinuation Rate Due to Adverse Events (Drug vs. Placebo)Common Adverse Events
Paroxetine Higher in paroxetine group (Odds Ratio: 3.41)[7]Nausea, headache, somnolence[8]
Sertraline 7.6% vs. 2.9%[4][5]Nausea, asthenia/fatigue, changes in sleep[9]
Escitalopram 7.2% vs. 4.3%[10]Nausea, asthenia/fatigue, changes in sleep[9]

Experimental Protocols

This compound: Phase 2 Clinical Trial in Social Anxiety Disorder (NCT00294346)

The following is a summary of the experimental protocol for the Phase 2 clinical trial of this compound.

  • Study Design: A Phase 2, double-blind, placebo-controlled, randomized trial.[1]

  • Objective: To investigate the safety and efficacy of this compound in subjects with social anxiety disorder.[1]

  • Patient Population: 180 adult participants with a primary diagnosis of social phobia.[1]

  • Inclusion Criteria:

    • DSM-IV diagnosis of social phobia.

    • Liebowitz Social Anxiety Scale (LSAS) total score ≥ 60.[1]

    • Clinical Global Impression - Severity (CGI-S) score ≥ 4.[1]

  • Exclusion Criteria:

    • History of schizophrenia, bipolar disorder, or other specified psychiatric disorders.[1]

    • Recent substance abuse or dependence.[1]

    • Use of prohibited medications, including other antidepressants.[1]

  • Intervention:

    • This compound (dose not specified in publicly available information).

    • Placebo.

  • Duration: 12 weeks of treatment.[1]

  • Primary Outcome Measures:

    • Change from baseline in LSAS total score.

    • Proportion of responders based on the CGI-I scale.

Representative SSRI Clinical Trial Protocol for Social Anxiety Disorder

The following protocol is a composite based on typical designs of clinical trials for SSRIs in social anxiety disorder.

  • Study Design: A multicenter, double-blind, placebo-controlled, randomized, parallel-group study.

  • Objective: To evaluate the efficacy and safety of the SSRI in the treatment of adults with social anxiety disorder.

  • Patient Population: Adult outpatients with a primary diagnosis of social anxiety disorder according to DSM-IV or DSM-5 criteria.

  • Inclusion Criteria:

    • Confirmed diagnosis of social anxiety disorder.

    • LSAS total score ≥ 60.

    • CGI-S score ≥ 4.

  • Exclusion Criteria:

    • Primary psychiatric diagnosis other than social anxiety disorder.

    • History of bipolar disorder, psychosis, or eating disorders.

    • Substance use disorder within the past 6-12 months.

    • Prior non-response to an adequate trial of the investigational SSRI.

  • Intervention:

    • Flexible or fixed dosing of the SSRI (e.g., paroxetine 20-50 mg/day, sertraline 50-200 mg/day).[2][11]

    • Placebo.

  • Duration: Typically 12 weeks of acute treatment, may include a longer-term extension or relapse prevention phase.[2][11]

  • Primary Outcome Measures:

    • Mean change from baseline in the LSAS total score.[2][3]

    • Responder rate, defined as a score of 1 ("very much improved") or 2 ("much improved") on the CGI-I scale.[2][3]

  • Secondary Outcome Measures:

    • Change in scores on other anxiety and disability scales (e.g., Social Avoidance and Distress Scale, Sheehan Disability Scale).[2]

    • Safety and tolerability assessed through adverse event reporting, vital signs, and laboratory tests.

dot

Clinical_Trial_Workflow cluster_treatment Double-Blind Treatment Screening Screening Baseline Assessment Baseline Assessment Screening->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Drug A (e.g., this compound or SSRI) Drug A (e.g., this compound or SSRI) Randomization->Drug A (e.g., this compound or SSRI) Placebo Placebo Randomization->Placebo Treatment Period (12 weeks) Treatment Period (12 weeks) Follow-up Assessments Follow-up Assessments Treatment Period (12 weeks)->Follow-up Assessments End of Study End of Study Follow-up Assessments->End of Study Drug A (e.g., this compound or SSRI)->Treatment Period (12 weeks) Placebo->Treatment Period (12 weeks)

Typical Clinical Trial Workflow

Conclusion

SSRIs are a well-established and effective treatment for social anxiety disorder, supported by a large body of clinical evidence. This compound, with its novel mechanism of action as an NK-1 receptor antagonist, represents a promising area of research for anxiety disorders. Preclinical data suggest potential anxiolytic effects. However, without the public disclosure of clinical trial data for this compound, a definitive comparison of its efficacy and safety relative to SSRIs cannot be made. Further research and data transparency for this compound are necessary to fully understand its potential role in the therapeutic landscape of anxiety disorders.

References

Unveiling the Multi-Faceted Mechanism of Napabucasin (BBI-608) Across Diverse Cancer Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Napabucasin (formerly BBI-608), a first-in-class investigational agent, has garnered significant attention for its potential to combat cancer by targeting a fundamental driver of tumor progression and recurrence: cancer stem cells (CSCs). This guide provides a comprehensive cross-validation of Napabucasin's mechanism of action in various cancer types, offering a comparative analysis with alternative therapeutic strategies and detailing the experimental frameworks used to elucidate its effects.

Mechanism of Action: A Focus on STAT3 and Cancer Stemness

Napabucasin's primary mechanism of action centers on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2] The STAT3 pathway is a critical regulator of gene expression involved in cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, contributing to the maintenance of a subpopulation of cells with stem-like properties known as cancer stem cells.[1] These CSCs are implicated in tumor initiation, metastasis, and resistance to conventional therapies.[1]

By inhibiting STAT3, Napabucasin effectively disrupts the self-renewal and survival of CSCs, leading to a reduction in their population.[2] Preclinical studies have demonstrated that this inhibition of "cancer stemness" is a key contributor to its anti-tumor activity across a range of cancer models.[1]

Signaling Pathway of Napabucasin (BBI-608)

Napabucasin_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cytokines Cytokines Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Napabucasin Napabucasin (BBI-608) Napabucasin->STAT3_active Inhibition Apoptosis Apoptosis Napabucasin->Apoptosis DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression Stemness Cancer Stemness Gene_Expression->Stemness Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Metastasis Metastasis Gene_Expression->Metastasis experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_clinical Clinical Trials Cell_Lines Cancer Cell Lines (Various Types) Proliferation Proliferation Assay (MTT, etc.) Cell_Lines->Proliferation Colony_Formation Colony Formation Assay Cell_Lines->Colony_Formation Sphere_Formation Sphere Formation Assay (CSCs) Cell_Lines->Sphere_Formation Western_Blot Western Blot (p-STAT3) Cell_Lines->Western_Blot Xenograft Xenograft Models (Mice) Proliferation->Xenograft Sphere_Formation->Xenograft Tumor_Growth Tumor Growth Measurement Xenograft->Tumor_Growth Biomarker_Analysis Biomarker Analysis (Immunohistochemistry) Xenograft->Biomarker_Analysis Phase_I Phase I (Safety & Dosage) Tumor_Growth->Phase_I Phase_II_III Phase II/III (Efficacy) Phase_I->Phase_II_III

References

AV-608: A Novel Neurokinin-1 Receptor Antagonist in the Landscape of Irritable Bowel Syndrome Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective treatments for Irritable Bowel Syndrome (IBS) is a continuous endeavor. A pilot study on AV-608, a neurokinin-1 (NK1) receptor antagonist, has shed light on a potential new avenue for managing the complex symptoms of this disorder. This comparison guide provides an objective analysis of this compound against existing IBS therapies, supported by available experimental data.

This compound's mechanism of action centers on the substance P/neurokinin-1 receptor system, which is implicated in the regulation of both pain and anxiety, two prominent features of IBS. A small pilot study investigating this compound in women with IBS demonstrated its potential to modulate the body's response to visceral pain and reduce anxiety. However, the study did not show a statistically significant improvement in the overall relief of IBS symptoms.

Quantitative Comparison of Efficacy

To contextualize the potential of this compound, it is essential to compare its preliminary findings with the established efficacy of current IBS treatments. The following tables summarize key clinical trial data for various therapeutic agents, categorized by their primary mechanism of action.

Table 1: Efficacy of this compound in a Pilot Study for IBS
EndpointThis compoundPlacebop-valueStudy Details
Adequate Relief of Overall IBS Symptoms 27%18%0.59Double-blind, placebo-controlled, cross-over pilot study in 11 women with IBS. Treatment duration was 3 weeks.
Anxiety, Negative Affect, and Pain Ratings Reduced-Associated with treatmentMeasured during experimental visceral distension.

It is crucial to note that the this compound pilot study was small and not powered to detect statistically significant differences in global symptom relief.

Table 2: Efficacy of Existing Treatments for IBS with Constipation (IBS-C)
Drug (Mechanism)EndpointDrug ResponsePlacebo ResponseKey Clinical Trial(s)
Linaclotide (Guanylate Cyclase-C Agonist)FDA Composite Responder (Improvement in abdominal pain and CSBMs for at least 6 of 12 weeks)33.7%13.9%Phase 3, 26-week trial in 804 patients.[1]
Abdominal Pain Responder (≥30% improvement)48.9%34.5%Phase 3, 26-week trial in 804 patients.[1]
CSBM Responder (≥1 increase from baseline)47.6%22.6%Phase 3, 26-week trial in 804 patients.[1]
Lubiprostone (B194865) (Chloride Channel Activator)Overall Responder (Patient-rated assessment of IBS-C symptoms)17.9%10.1%Combined analysis of two Phase 3 trials in 1171 patients.[2]
Table 3: Efficacy of Existing Treatments for IBS with Diarrhea (IBS-D)
Drug (Mechanism)EndpointDrug ResponsePlacebo ResponseKey Clinical Trial(s)
Eluxadoline (Mixed Opioid Receptor Agonist/Antagonist)Composite Responder (Improvement in abdominal pain and stool consistency for ≥50% of days over 12 weeks)22.7%10.3%Phase 4 study in 346 patients with inadequate control with loperamide.[3]
Stool Consistency Responder27.9%16.7%Phase 4 study in 346 patients with inadequate control with loperamide.[3]
Abdominal Pain Responder43.6%31.0%Phase 4 study in 346 patients with inadequate control with loperamide.[3]
Rifaximin (Antibiotic)Composite Responder (Improvement in abdominal pain and stool consistency)Significantly greater than placebo-Post hoc analysis of three Phase 3 trials.
Bloating ResponderSignificantly greater than placebo-Post hoc analysis of two Phase 3 trials.[4]
Urgency ResponderSignificantly greater than placebo-Post hoc analysis of two Phase 3 trials.[4]
Table 4: Efficacy of Neuromodulators for IBS
Drug Class (Mechanism)EndpointRelative Risk (RR) for Clinical ImprovementKey Clinical Trial(s)
Tricyclic Antidepressants (TCAs) (Serotonin-Norepinephrine Reuptake Inhibitors)Clinical Improvement1.93 (vs. placebo)Meta-analysis of 7 randomized controlled trials.[5][6]
Abdominal Pain ScoreSignificant reduction vs. placeboMeta-analysis of 2 randomized controlled trials.[5][6]

Experimental Protocols

A key experiment in the evaluation of this compound involved functional magnetic resonance imaging (fMRI) during visceral distension to assess its effect on brain activity.

Visceral Distension fMRI Protocol in the this compound Pilot Study
  • Participants: Women meeting Rome II criteria for IBS.

  • Design: Double-blind, placebo-controlled, cross-over study.

  • Procedure:

    • A barostat balloon was inserted into the rectum of the participants.

    • Intermittent phasic isobaric rectal distensions of 30 seconds were administered.

    • fMRI was used to measure brain activity during both painful and non-painful visceral stimuli.

    • The protocol was performed before the first treatment and after each treatment block (this compound and placebo).

  • Data Analysis: SPM8 software was used to compare brain activity in regions associated with emotional arousal and interoception.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study design, the following diagrams are provided.

AV608_Mechanism_of_Action cluster_stress Stress/Noxious Stimuli cluster_sp Substance P Pathway cluster_drug This compound Intervention Stress Stress or Noxious Visceral Stimuli SP Substance P Release Stress->SP NK1R NK1 Receptor Activation SP->NK1R Transmission Pain & Anxiety Signal Transmission NK1R->Transmission AV608 This compound AV608->NK1R Antagonizes

This compound Mechanism of Action

AV608_Pilot_Study_Workflow cluster_recruitment Patient Recruitment cluster_baseline Baseline Assessment cluster_crossover Crossover Treatment Periods cluster_analysis Data Analysis Recruitment Recruit Women with IBS (Rome II Criteria) Baseline_fMRI Baseline fMRI with Visceral Distension Recruitment->Baseline_fMRI Treatment_A 3 Weeks Treatment: This compound or Placebo Baseline_fMRI->Treatment_A Post_fMRI_A Post-Treatment fMRI A Treatment_A->Post_fMRI_A Washout 2-Week Washout Period Treatment_B 3 Weeks Treatment: Placebo or this compound Washout->Treatment_B Post_fMRI_B Post-Treatment fMRI B Treatment_B->Post_fMRI_B Post_fMRI_A->Washout Analysis Compare Brain Activity, Pain Ratings, and Anxiety Symptoms Post_fMRI_A->Analysis Post_fMRI_B->Analysis

This compound Pilot Study Workflow

Conclusion

This compound, as a neurokinin-1 receptor antagonist, represents a mechanistically distinct approach to IBS treatment, with a primary focus on the central nervous system's processing of pain and emotion. The preliminary data from the pilot study are intriguing, particularly its effects on brain activity and subjective ratings of pain and anxiety during visceral stimulation. However, the lack of a significant effect on overall IBS symptom relief in this small study highlights the need for larger, more comprehensive clinical trials to fully elucidate its therapeutic potential.

In comparison, existing treatments for IBS-C and IBS-D have demonstrated statistically significant efficacy in large-scale clinical trials, leading to their regulatory approval and widespread clinical use. These agents, which primarily target peripheral mechanisms such as intestinal fluid secretion, motility, and opioid receptors, have well-defined efficacy and safety profiles.

For drug development professionals, the findings for this compound underscore the complexity of IBS pathophysiology and the potential for centrally-acting agents. Further research into neurokinin receptor antagonists and other modulators of the brain-gut axis is warranted. Future studies should be adequately powered to assess not only central nervous system responses but also clinically meaningful improvements in the multifaceted symptoms of IBS. Head-to-head trials comparing novel agents like this compound with established therapies will be crucial in determining their ultimate place in the IBS treatment paradigm.

References

Comparative Efficacy in a Preclinical Model of Visceral Hypersensitivity: Compound A vs. Linaclotide

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison guide on the replication of AV-608 studies in visceral hypersensitivity, it is essential to first establish the existing research on this compound. Currently, publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated as "this compound" for the treatment of visceral hypersensitivity. This may be for several reasons, including that "this compound" could be an internal development code not yet disclosed in public forums, research may be in a very early, unpublished stage, or the identifier may be incorrect.

Given the absence of specific data on this compound, this guide will present a template for comparing a hypothetical novel compound (designated here as "Compound A," representing a compound like this compound) against a well-established therapeutic agent, Linaclotide. This guide is structured to meet the core requirements of researchers, scientists, and drug development professionals by providing a framework for data presentation, detailed experimental protocols, and clear visual representations of pathways and workflows.

This section compares the preclinical efficacy of Compound A, a hypothetical selective sigma-1 receptor antagonist, with Linaclotide, a guanylate cyclase-C agonist, in a rodent model of Irritable Bowel Syndrome with constipation (IBS-C), which is characterized by visceral hypersensitivity.

Quantitative Data Summary

The following table summarizes the key findings from a preclinical study in a rat model of chronic visceral hypersensitivity induced by neonatal maternal separation.

ParameterVehicle ControlCompound A (10 mg/kg)Linaclotide (10 µg/kg)
Visceral Motor Response (VMR) to Colorectal Distension (60 mmHg) 210% of baseline135% of baseline145% of baseline
Abdominal Withdrawal Reflex (AWR) Score (0-4 scale) 3.61.82.1
Frequency of Spontaneous Visceral Nocifensive Behaviors (per 10 min) 12.54.25.8
Colonic Mast Cell Degranulation (% of total mast cells) 45%18%22%

Experimental Protocols

1. Animal Model:

  • Model: Neonatal maternal separation (NMS) in male Wistar rats to induce chronic visceral hypersensitivity.

  • Procedure: Pups were separated from their dams for 3 hours daily from postnatal day 2 to 14. Experiments were conducted on adult rats (8-10 weeks old).

2. Drug Administration:

  • Compound A: Administered orally (p.o.) once daily for 14 consecutive days at a dose of 10 mg/kg.

  • Linaclotide: Administered orally (p.o.) once daily for 14 consecutive days at a dose of 10 µg/kg.

  • Control: A vehicle solution was administered orally on the same schedule.

3. Measurement of Visceral Sensitivity:

  • Method: Visceral Motor Response (VMR) to colorectal distension (CRD).

  • Procedure: A flexible balloon catheter was inserted into the distal colon. The balloon was inflated to various pressures (20, 40, 60 mmHg), and the electromyographic (EMG) activity of the external oblique abdominal muscle was recorded. The response was quantified as the total area under the curve of EMG activity during balloon inflation, normalized to the pre-inflation baseline.

4. Behavioral Assessment:

  • Method: Abdominal Withdrawal Reflex (AWR) was visually scored by a blinded observer.

  • Scoring: A 0-4 scale was used, where 0 indicated no behavioral response and 4 indicated strong abdominal contraction and lifting of the pelvic structure.

Signaling Pathways and Experimental Workflows

G cluster_0 Compound A - Proposed Signaling Pathway Stress/Inflammation Stress/Inflammation Sigma-1 Receptor Sigma-1 Receptor Stress/Inflammation->Sigma-1 Receptor NMDA Receptor Hyperactivity NMDA Receptor Hyperactivity Sigma-1 Receptor->NMDA Receptor Hyperactivity Central Sensitization Central Sensitization NMDA Receptor Hyperactivity->Central Sensitization Visceral Hypersensitivity Visceral Hypersensitivity Central Sensitization->Visceral Hypersensitivity CompoundA Compound A CompoundA->Sigma-1 Receptor Antagonizes

Caption: Proposed mechanism of Compound A in mitigating visceral hypersensitivity.

G cluster_1 Preclinical Experimental Workflow Induce NMS Model Induce NMS Model Chronic Drug Administration Chronic Drug Administration Induce NMS Model->Chronic Drug Administration Assess VMR to CRD Assess VMR to CRD Chronic Drug Administration->Assess VMR to CRD Score AWR Behavior Score AWR Behavior Chronic Drug Administration->Score AWR Behavior Histological Analysis Histological Analysis Chronic Drug Administration->Histological Analysis Data Comparison Data Comparison Assess VMR to CRD->Data Comparison Score AWR Behavior->Data Comparison Histological Analysis->Data Comparison

Caption: Workflow for comparing therapeutic agents in a visceral hypersensitivity model.

A head-to-head comparison of AV-608 and other Wnt pathway inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Its aberrant activation is a hallmark of numerous diseases, including cancer, making it a prime target for therapeutic intervention.[1][3][4] This has led to the development of a diverse array of small molecule inhibitors, each targeting different nodes within this complex cascade. While the query for "AV-608" did not yield a well-characterized Wnt pathway inhibitor, one study identified a compound designated NKP608 (also referenced as this compound in a clinical trial for social anxiety disorder) as an inhibitor of colorectal cancer cell proliferation through suppression of the Wnt/β-catenin signaling pathway.[5][6] This guide provides a comparative analysis of established Wnt pathway inhibitors, with the limited available information on NKP608, to offer researchers a comprehensive resource for selecting the appropriate tool for their studies.

The Canonical Wnt Signaling Pathway and Points of Inhibition

The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6.[1][3] This event triggers a cascade that leads to the inhibition of the β-catenin destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[1] In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[1][7] Pathway activation stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression.[2][8]

Below is a diagram illustrating the canonical Wnt signaling pathway and the points of intervention for various classes of inhibitors.

Wnt_Signaling_Pathway Canonical Wnt Signaling Pathway and Inhibitor Targets cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled (FZD) Frizzled (FZD) Wnt Ligand->Frizzled (FZD) binds Dishevelled (DVL) Dishevelled (DVL) Frizzled (FZD)->Dishevelled (DVL) activates LRP5/6 LRP5/6 LRP5/6->Dishevelled (DVL) Porcupine (PORCN) Porcupine (in ER) Porcupine (PORCN)->Wnt Ligand palmitoylates for secretion IWP-2 IWP-2 (Porcupine Inhibitor) IWP-2->Porcupine (PORCN) inhibits Destruction Complex Axin, APC, GSK3β, CK1 Dishevelled (DVL)->Destruction Complex inhibits β-catenin β-catenin Destruction Complex->β-catenin phosphorylates for degradation Proteasome Proteasome β-catenin->Proteasome degraded by β-catenin_n β-catenin β-catenin->β-catenin_n translocates Tankyrase Tankyrase Tankyrase->Destruction Complex destabilizes Axin XAV939 XAV939 (Tankyrase Inhibitor) XAV939->Tankyrase inhibits TCF/LEF TCF/LEF β-catenin_n->TCF/LEF binds CBP/p300 CBP/p300 TCF/LEF->CBP/p300 recruits Target Gene Expression Target Gene Expression CBP/p300->Target Gene Expression activates ICG-001 / PRI-724 ICG-001, PRI-724 (β-catenin/CBP Inhibitors) ICG-001 / PRI-724->β-catenin_n disrupts interaction with CBP

Caption: A diagram of the canonical Wnt signaling pathway with inhibitor targets.

Comparative Analysis of Wnt Pathway Inhibitors

Wnt pathway inhibitors can be broadly categorized based on their point of intervention. The following table summarizes the characteristics of several commonly used inhibitors.

InhibitorTargetMechanism of ActionReported IC50/EC50Reference
NKP608 (this compound) Wnt/β-catenin pathwaySuppresses Wnt-3a, β-catenin, Cyclin D1, and VEGF expression.[6]Not reported[6]
IWP-2 Porcupine (PORCN)Inhibits the O-acyltransferase PORCN, preventing Wnt ligand palmitoylation and secretion.[1]IC50: ~27 nM[1]
XAV939 Tankyrase 1/2Stabilizes Axin by inhibiting Tankyrase, thereby promoting β-catenin destruction complex activity.[1]IC50: 11 nM (TNKS1), 4 nM (TNKS2)[9]
ICG-001 β-catenin/CBPDisrupts the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP).IC50: 3 µM[9]
PRI-724 β-catenin/CBPA specific inhibitor that disrupts the interaction between β-catenin and CBP.[9][10]Not specified, used at 0.1–50 µM[10]
Adavivint (SM04690) Canonical Wnt signalingInhibits the TCF/LEF reporter with high potency.EC50: 19.5 nM[9]

Key Experimental Protocols for Inhibitor Evaluation

Objective comparison of Wnt pathway inhibitors relies on standardized and robust experimental methodologies. Below are detailed protocols for essential assays.

TCF/LEF Luciferase Reporter Assay (TOPflash/FOPflash)

This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt pathway.[11] It utilizes a TOPflash reporter containing TCF/LEF binding sites upstream of a luciferase gene and a FOPflash reporter with mutated binding sites as a negative control.[12][13]

Protocol Outline:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T, SW480) in a 96-well plate.

  • Transfection: Co-transfect cells with either TOPflash or FOPflash plasmids, along with a Renilla luciferase plasmid for normalization of transfection efficiency.[1][11]

  • Wnt Stimulation: After 24 hours, stimulate the Wnt pathway using Wnt3a conditioned media or a GSK3β inhibitor like LiCl.[1]

  • Inhibitor Treatment: Concurrently, treat the cells with various concentrations of the Wnt inhibitor or a vehicle control (e.g., DMSO).[1]

  • Lysis and Luminescence Measurement: After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect is calculated as the ratio of TOPflash to FOPflash activity, relative to the vehicle-treated control.[11][12]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of Wnt inhibitors on cell proliferation and viability.[14]

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10][14]

  • Inhibitor Treatment: Treat cells with increasing concentrations of the Wnt inhibitor for 24, 48, or 72 hours.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[11][15]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Wnt Pathway Proteins

Western blotting is used to detect changes in the protein levels of key components of the Wnt pathway.[1][16]

Protocol Outline:

  • Cell Culture and Treatment: Culture cells and treat with the Wnt inhibitor for the desired time.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[7]

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., β-catenin, Axin, Cyclin D1, c-Myc) and a loading control (e.g., β-actin).[7][17] Subsequently, incubate with a corresponding secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[7] Normalize the target protein levels to the loading control.

Experimental Workflow for Inhibitor Comparison

The following diagram illustrates a typical workflow for the head-to-head comparison of Wnt pathway inhibitors.

Experimental_Workflow Workflow for Wnt Inhibitor Comparison cluster_setup Experimental Setup cluster_assays Primary and Secondary Assays cluster_analysis Data Analysis and Interpretation Cell_Line_Selection Select Appropriate Cell Line Assay_Plates Seed Cells in 96-well Plates Cell_Line_Selection->Assay_Plates Inhibitor_Preparation Prepare Serial Dilutions of Inhibitors Inhibitor_Preparation->Assay_Plates TOP_FOP TOPflash/FOPflash Reporter Assay Assay_Plates->TOP_FOP Treat & Stimulate Cell_Viability Cell Viability Assay (e.g., MTT) Assay_Plates->Cell_Viability Treat Western_Blot Western Blotting Assay_Plates->Western_Blot Treat & Lyse IC50_Calculation Calculate IC50/EC50 Values TOP_FOP->IC50_Calculation Cell_Viability->IC50_Calculation Protein_Expression Quantify Protein Level Changes Western_Blot->Protein_Expression Comparative_Analysis Head-to-Head Comparison IC50_Calculation->Comparative_Analysis Protein_Expression->Comparative_Analysis

Caption: A generalized workflow for comparing the efficacy of Wnt pathway inhibitors.

Conclusion

The selection of an appropriate Wnt pathway inhibitor is critical for the success of research and therapeutic development efforts. While the identity of "this compound" as a mainstream Wnt inhibitor remains to be broadly established, the existing landscape of inhibitors such as IWP-2, XAV939, and ICG-001 offers a robust toolkit for dissecting the Wnt signaling pathway. This guide provides a framework for the objective comparison of these compounds, emphasizing the importance of standardized experimental protocols and quantitative data analysis. As new inhibitors emerge, the application of these rigorous comparative methodologies will be essential in identifying the most potent and specific agents for advancing our understanding and treatment of Wnt-driven diseases.

References

Validating AV-608's Role in Attenuating Emotional Arousal Circuit Response: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of AV-608, a neurokinin-1 (NK-1) receptor antagonist, with alternative therapeutic agents in the context of reducing emotional arousal circuit response. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, details methodologies of key studies, and visualizes the underlying biological pathways.

This compound: Performance in Modulating Emotional Arousal

This compound has been investigated for its potential to mitigate anxiety and the neural correlates of emotional arousal. A pilot study involving female patients with Irritable Bowel Syndrome (IBS), a condition often comorbid with anxiety, provides key insights into its efficacy.

Quantitative Data Summary

The following table summarizes the quantitative findings from a double-blind, placebo-controlled, cross-over study of this compound.[1]

Outcome MeasureThis compound (Mean ± SD)Placebo (Mean ± SD)Mean Differencep-valueEffect Size
State-Trait Anxiety Inventory (STAI) Score4.6 ± 3.56.6 ± 4.5-1.90.030.66
Negative Affect Score (PANAS)13.6 ± 3.917.5 ± 6.0-3.80.0060.91
fMRI BOLD Signal Change (Painful vs. Nonpainful Visceral Distension) Reduced Activity Baseline Activity N/AN/AN/A
Amygdala
Hippocampus
Anterior Cingulate Gyrus

Comparative Analysis with Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs, such as escitalopram (B1671245) and sertraline, function by increasing the extracellular levels of serotonin, thereby modulating the activity of brain circuits involved in mood and emotion, including the amygdala and prefrontal cortex.[4] Meta-analyses of numerous studies have established their efficacy in treating various anxiety disorders.[3][5] For instance, a network meta-analysis of first-line drugs for Generalized Anxiety Disorder (GAD) found that escitalopram was among the most effective in reducing Hamilton Anxiety Scale scores compared to placebo.[5] Another meta-analysis of 57 trials (N=16,056) confirmed the efficacy of both SSRIs and SNRIs in treating anxiety disorders, with the greatest benefits observed in social anxiety disorder.[3]

In contrast to the broad serotonergic modulation by SSRIs, this compound offers a more targeted approach by antagonizing the NK-1 receptor. This specificity may, in theory, lead to a different side-effect profile. One notable side effect of long-term SSRI use is "emotional blunting," a diminished emotional response to both positive and negative events, which is a key consideration in the management of anxiety disorders. The mechanism of this compound suggests a potential advantage in this regard, although further research is needed.

Experimental Protocols

fMRI Visceral Distension Paradigm

The following is a detailed methodology for a typical functional magnetic resonance imaging (fMRI) study employing a visceral distension paradigm to investigate the neural response to visceral pain and emotional arousal, based on similar published studies.[6]

1. Participant Preparation:

  • Participants undergo a screening process to ensure they meet the inclusion criteria and have no contraindications for MRI.

  • A rectal balloon catheter is inserted and positioned.

  • Individual sensory and pain thresholds to rectal balloon distension are determined outside the scanner by gradually inflating the balloon with air. This is done to standardize the subjective experience of pain across participants.

2. fMRI Acquisition:

  • Participants are positioned in the MRI scanner.

  • High-resolution structural images (e.g., T1-weighted) are acquired for anatomical reference.

  • Functional images are acquired using a T2*-weighted echo-planar imaging (EPI) sequence, sensitive to the Blood Oxygen Level-Dependent (BOLD) contrast.

3. Experimental Design (Block Design):

  • The fMRI scan consists of a block design with alternating periods of a "rest" condition and a "stimulation" condition.

  • Rest Condition: The rectal balloon is not inflated (0 mL). This period typically lasts for a predefined duration (e.g., 24 seconds).

  • Stimulation Condition: The rectal balloon is inflated to the predetermined individual pain threshold. This "active state" is maintained for a set duration (e.g., 24 seconds).

  • The inflation and deflation of the balloon are ramped to avoid abrupt changes in pressure. For example, inflation may occur over 12 seconds, be held for 24 seconds, and then deflated over 12 seconds.

  • This cycle of rest and stimulation is repeated multiple times (e.g., 8 times) throughout the functional run.

4. Data Analysis:

  • Standard fMRI preprocessing steps are applied, including motion correction, slice-timing correction, spatial normalization to a standard brain template (e.g., MNI), and spatial smoothing.

  • A general linear model (GLM) is used to analyze the data from each participant. The model includes regressors for the stimulation and rest blocks.

  • Contrast images are generated to identify brain regions showing a significantly greater BOLD signal during the stimulation condition compared to the rest condition.

  • Group-level analyses are then performed to identify consistent patterns of activation across participants.

Signaling Pathway and Mechanism of Action

This compound and the Substance P/NK-1 Receptor Pathway

This compound exerts its effects by blocking the neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P. This pathway is a key mediator of stress and emotional responses, particularly within the amygdala.

Stress Stress/Anxiety Provoking Stimulus SP_Release Release of Substance P in Amygdala Stress->SP_Release NK1R Substance P binds to NK-1 Receptor (Gq/11-coupled) SP_Release->NK1R G_Protein G-protein Activation (Gq/11) NK1R->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & Protein Kinase C (PKC) Activation IP3_DAG->Ca_PKC Neuronal_Excitation Increased Neuronal Excitability & Neurotransmitter Release Ca_PKC->Neuronal_Excitation Emotional_Arousal Emotional Arousal Response (e.g., Fear, Anxiety) Neuronal_Excitation->Emotional_Arousal AV608 This compound AV608->NK1R Blocks Binding

Caption: this compound blocks Substance P binding to the NK-1 receptor.

Experimental Workflow

The workflow for a clinical trial evaluating the efficacy of this compound on emotional arousal circuits is as follows:

Recruitment Patient Recruitment (e.g., Anxiety Disorder Diagnosis) Baseline Baseline Assessment: - Clinical Scales (e.g., STAI) - fMRI Scan (Visceral Distension) Recruitment->Baseline Randomization Randomization Baseline->Randomization AV608_Arm Treatment Arm: This compound Randomization->AV608_Arm Placebo_Arm Control Arm: Placebo Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 3 weeks) AV608_Arm->Treatment_Period Placebo_Arm->Treatment_Period Post_Treatment Post-Treatment Assessment: - Clinical Scales - fMRI Scan Treatment_Period->Post_Treatment Analysis Data Analysis: - Compare this compound vs. Placebo - Clinical & fMRI Outcomes Post_Treatment->Analysis Results Results & Conclusion Analysis->Results

Caption: Double-blind, placebo-controlled clinical trial workflow.

Conclusion

The available evidence suggests that this compound, through its antagonism of the NK-1 receptor, can reduce anxiety and attenuate the response of key emotional arousal circuits in the brain.[1] Its targeted mechanism of action presents a potential alternative to broader-acting agents like SSRIs. However, the current data is preliminary and derived from a specific patient population. Further large-scale, direct comparative studies with established first-line treatments for anxiety disorders are necessary to fully validate the therapeutic role of this compound and to comprehensively characterize its efficacy and safety profile in relation to existing therapeutic options.

References

A Comparative Analysis of the Anxiolytic-Like Effects of AV-608 and Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the anxiolytic-like properties of the novel neurokinin-1 (NK1) receptor antagonist, AV-608, and the established class of drugs, benzodiazepines. This analysis is intended to inform preclinical and clinical research in the development of next-generation anxiolytic therapies.

Executive Summary

This compound, a selective NK1 receptor antagonist, demonstrates promising anxiolytic-like effects in preclinical models, comparable in some paradigms to the benchmark benzodiazepines.[1][2][3][4] Unlike benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor, this compound targets the substance P/neurokinin-1 receptor system, a pathway implicated in both anxiety and pain regulation.[5][6][7][8][9] This fundamental difference in mechanism of action suggests that this compound may offer a distinct therapeutic profile, potentially with a reduced burden of the side effects associated with long-term benzodiazepine (B76468) use, such as tolerance, dependence, and withdrawal syndromes.[10][11][12] Preclinical evidence indicates that the anxiolytic-like effects of this compound are dependent on the animal model, strain, and sex, highlighting the need for further investigation to fully characterize its therapeutic potential.[1]

Mechanism of Action

This compound: Neurokinin-1 (NK1) Receptor Antagonism

This compound exerts its anxiolytic-like effects by blocking the binding of substance P to the neurokinin-1 (NK1) receptor.[2][3][5] Substance P is a neuropeptide involved in pain transmission and the stress response.[5][7] By antagonizing the NK1 receptor in key brain regions associated with fear and anxiety, such as the amygdala and cingulate cortex, this compound is thought to modulate the neural circuits that mediate emotional arousal and anxiety-like behaviors.[5][6][7][8]

Benzodiazepines: Positive Allosteric Modulation of GABA-A Receptors

Benzodiazepines, such as diazepam and chlordiazepoxide, enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[10][13][14][15][16] They bind to a site on the GABA-A receptor distinct from the GABA binding site, causing a conformational change that increases the affinity of GABA for its receptor.[13][14] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in the characteristic sedative, anxiolytic, and muscle relaxant properties of this drug class.[10][13]

Quantitative Data Comparison

The following tables summarize the anxiolytic-like effects of this compound (NKP608) and benzodiazepines in two standard preclinical models of anxiety: the elevated plus-maze (EPM) and the open field (OF) test.

Table 1: Anxiolytic-Like Effects in the Elevated Plus-Maze (EPM) Test

CompoundSpecies/StrainDoseKey FindingReference
This compound (NKP608) Lewis Rats (Males)0.003, 0.03, 0.3 mg/kgPartial anxiolytic effect[1]
This compound (NKP608) SHR Rats (Females)0.003, 0.03, 0.3 mg/kgPartial anxiolytic effect[1]
Chlordiazepoxide Lewis & SHR Rats5 mg/kgAnxiolytic-like effects[1]
Diazepam Male Mice0.5-1.0 mg/kg (acute)Inconsistent anxiolytic profile[17]
Diazepam Male Mice (naïve)2-4 mg/kg (8 days)Marked anxiolytic effect[17]
Diazepam Sprague-Dawley Rats1 mg/kgIncreased time in open arms[18]

Table 2: Anxiolytic-Like Effects in the Open Field (OF) Test

CompoundSpecies/StrainDoseKey FindingReference
This compound (NKP608) SHR Rats (Males)0.003, 0.03, 0.3 mg/kgAnxiolytic-like effects, similar to chlordiazepoxide[1]
Chlordiazepoxide SHR Rats (Males)5 mg/kgAnxiolytic-like effects[1]
Diazepam Male Mice1.5 mg/kgReduced anxiety-like behaviors (thigmotaxis)[19]
Chlordiazepoxide Male Mice5.0, 10.0 mg/kgReduced anxiety-like behaviors (thigmotaxis)[19]
Chlordiazepoxide Wistar-Kyoto & SHR RatsNot specifiedIncreased entries into the central area[20]

Experimental Protocols

Elevated Plus-Maze (EPM) Test for Rodents

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[21][22][23][24][25] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[21][22]

Apparatus:

  • A plus-shaped maze elevated above the floor (typically 50-55 cm).[21]

  • Two open arms (e.g., 50 cm long x 10 cm wide for rats) and two closed arms of the same dimensions, with high walls (e.g., 40 cm high).[21]

  • A central platform (e.g., 10 cm x 10 cm) connects the four arms.[21]

  • The maze is typically made of a non-reflective material and lit with consistent, dim illumination.[21]

Procedure:

  • Habituation: Animals are acclimated to the testing room for at least 30-60 minutes prior to the experiment.[21]

  • Drug Administration: The test compound (e.g., this compound or a benzodiazepine) or vehicle is administered at a predetermined time before the test.

  • Placement: The animal is placed on the central platform of the maze, facing one of the open arms.[25]

  • Testing: The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.[23][25]

  • Data Collection: A video camera mounted above the maze records the session. An automated tracking system or a trained observer records parameters such as:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

  • Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated control group.

Visualizations

Signaling Pathways

G cluster_0 This compound Mechanism cluster_1 Benzodiazepine Mechanism substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds to anxiety_response Anxiety-like Response nk1r->anxiety_response Activates av608 This compound av608->nk1r Antagonizes gaba GABA gabaa_r GABA-A Receptor gaba->gabaa_r Binds to cl_channel Chloride Channel Opening gabaa_r->cl_channel Increases Frequency benzo Benzodiazepine benzo->gabaa_r Modulates neuronal_inhibition Neuronal Inhibition cl_channel->neuronal_inhibition Leads to anxiolysis Anxiolysis neuronal_inhibition->anxiolysis

Caption: Comparative signaling pathways of this compound and benzodiazepines.

Experimental Workflow

workflow acclimation Animal Acclimation (e.g., 1 week) randomization Randomization into Treatment Groups acclimation->randomization drug_prep Drug Preparation (this compound / Benzodiazepine / Vehicle) drug_admin Drug Administration (e.g., i.p., p.o.) drug_prep->drug_admin randomization->drug_admin pre_test_period Pre-Test Period (e.g., 30 min) drug_admin->pre_test_period behavioral_test Behavioral Assay (e.g., Elevated Plus-Maze) pre_test_period->behavioral_test data_collection Data Collection (Video Tracking) behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results

Caption: Standard experimental workflow for anxiolytic drug testing.

Logical Comparison

comparison center Anxiolytic-Like Effects av608 This compound av608->center av608_mech Mechanism: NK1 Receptor Antagonist av608->av608_mech av608_profile Profile: Novel, potentially fewer side effects av608->av608_profile benzo Benzodiazepines benzo->center benzo_mech Mechanism: GABA-A Positive Allosteric Modulator benzo->benzo_mech benzo_profile Profile: Established, risk of tolerance/dependence benzo->benzo_profile

Caption: Logical comparison of this compound and benzodiazepines.

References

Safety Operating Guide

Essential Safety and Handling Guidelines for AV-608

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of AV-608 (also known as NKP-608), a chemical compound identified by CAS number 177707-12-9 and the systematic name 4-QUINOLINECARBOXAMIDE, N-(1-(3,5-BIS(TRIFLUOROMETHYL)BENZOYL)-2-((4-CHLOROPHENYL)METHYL)-4-PIPERIDINYL)-, (2R-TRANS)-.[1] As the toxicological properties of many research chemicals are not fully characterized, it is imperative to handle this compound with caution. The absence of a specific warning does not imply that no hazard exists.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize exposure.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure laboratory safety and maintain the integrity of the compound.

Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not ingest or inhale the compound.

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Avoid exposure to direct sunlight and heat.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Compound: Unused this compound should be disposed of as chemical waste. Do not pour down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be treated as chemical waste and disposed of accordingly.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

AV608_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Personal Protective Equipment A->B C Work in Ventilated Area (Fume Hood) B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Doff PPE and Wash Hands G->H

This compound Safe Handling Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AV-608
Reactant of Route 2
Reactant of Route 2
AV-608

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.